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  • Product: Tri-O-acetyl-D-[6-13C]glucal
  • CAS: 478529-37-2

Core Science & Biosynthesis

Foundational

Fundamental properties of Tri-O-acetyl-D-[6-13C]glucal in glycochemistry

An In-Depth Technical Guide to the Fundamental Properties of Tri-O-acetyl-D-[6-¹³C]glucal in Glycochemistry This guide provides a comprehensive technical overview of Tri-O-acetyl-D-[6-¹³C]glucal, a specialized isotopical...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Fundamental Properties of Tri-O-acetyl-D-[6-¹³C]glucal in Glycochemistry

This guide provides a comprehensive technical overview of Tri-O-acetyl-D-[6-¹³C]glucal, a specialized isotopically labeled building block with significant potential in advanced glycochemistry research and drug development. While direct literature on this specific ¹³C-labeled compound is sparse, this document synthesizes information from its well-characterized unlabeled analogue, Tri-O-acetyl-D-glucal, and established principles of isotopic labeling to present its core properties and applications for researchers, scientists, and drug development professionals.

Introduction: The Significance of Isotopically Labeled Glycals

Glycals, cyclic enol ether derivatives of sugars, are highly versatile intermediates in carbohydrate chemistry.[1] Their inherent reactivity makes them valuable precursors for the synthesis of a wide array of complex carbohydrates, including oligosaccharides and glycoconjugates.[2][3] The strategic introduction of a stable isotope, such as Carbon-13 (¹³C), into the glycal scaffold provides a powerful tool for mechanistic studies, metabolic tracing, and advanced analytical applications.[4]

Tri-O-acetyl-D-[6-¹³C]glucal, with its isotopic label at the C6 position, is of particular interest. This specific labeling allows for the unambiguous tracking of the C6 carbon through various synthetic transformations and biological pathways, offering insights that are unattainable with the unlabeled compound.

Synthesis and Characterization

The synthesis of Tri-O-acetyl-D-[6-¹³C]glucal would logically start from a commercially available ¹³C-labeled glucose, specifically D-[6-¹³C]glucose. The general synthetic pathway for the unlabeled Tri-O-acetyl-D-glucal involves the acetylation of glucose, followed by bromination at the anomeric position, and subsequent reduction to form the glycal double bond.[5]

A plausible synthetic route is outlined below:

Synthesis_of_Tri-O-acetyl-D-[6-13C]glucal D-[6-13C]glucose D-[6-13C]glucose Intermediate_1 Intermediate_1 D-[6-13C]glucose->Intermediate_1 Acetic Anhydride, p-toluenesulfonic acid Intermediate_2 Intermediate_2 Intermediate_1->Intermediate_2 Acetyl bromide Tri-O-acetyl-D-[6-13C]glucal Tri-O-acetyl-D-[6-13C]glucal Intermediate_2->Tri-O-acetyl-D-[6-13C]glucal Reducing Agent (e.g., Zinc dust)

Caption: Proposed synthesis of Tri-O-acetyl-D-[6-¹³C]glucal.

2.1. Physicochemical Properties

The introduction of a single ¹³C isotope is not expected to significantly alter the macroscopic physical properties of the molecule. Therefore, the properties of Tri-O-acetyl-D-[6-¹³C]glucal are predicted to be very similar to those of its unlabeled counterpart.

PropertyValueSource
AppearanceWhite crystalline powder[2][6]
Molecular FormulaC₁₁¹³CH₁₆O₇Inferred
Molecular Weight~273.25 g/mol [6][7]
Melting Point53-55 °C[7]
Optical Rotation [α]D-12° (c=2 in ethanol)[7]
SolubilitySoluble in chloroform and ethanol; Insoluble in water[5]

2.2. Spectroscopic Characterization

The primary distinction between Tri-O-acetyl-D-[6-¹³C]glucal and its unlabeled form lies in its spectroscopic properties, particularly in NMR and mass spectrometry.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The ¹H NMR spectrum is expected to be very similar to the unlabeled compound. However, the signals for the protons on C6 (H6a and H6b) will exhibit additional coupling to the ¹³C nucleus, resulting in a doublet or a more complex multiplet depending on the resolution.

    • ¹³C NMR: The ¹³C NMR spectrum will show a significantly enhanced signal for the C6 carbon. This intense, sharp signal is the hallmark of the isotopic enrichment. The chemical shift of the labeled C6 will be consistent with that of the unlabeled compound, but its intensity will be dramatically higher.[8] Other carbon signals will remain largely unaffected.

  • Mass Spectrometry (MS):

    • The molecular ion peak in the mass spectrum will be shifted by +1 m/z unit compared to the unlabeled compound due to the presence of the ¹³C isotope. This provides a clear confirmation of successful isotopic incorporation.[6]

Reactivity and Mechanistic Insights

Tri-O-acetyl-D-glucal is a versatile building block in organic synthesis, primarily used in glycosylation reactions.[2][9] Its reactivity is dominated by the electron-rich double bond. The [6-¹³C] label serves as a powerful tool to probe the mechanisms of these reactions.

3.1. Key Reactions

  • Electrophilic Additions: The double bond can readily undergo electrophilic addition reactions. For instance, azidonitration or azidochlorination can introduce an azido group at C2, a key step in the synthesis of 2-amino sugars.[10][11] The ¹³C label at C6 would remain intact during these transformations, allowing for the synthesis of [6-¹³C]-labeled 2-amino sugars.

  • Ferrier Rearrangement: This powerful reaction allows for the synthesis of 2,3-unsaturated glycosides. Tri-O-acetyl-D-glucal reacts with alcohols in the presence of a Lewis acid to yield the corresponding glycosides.[12] The C6 label can be used to track the fate of the exocyclic hydroxymethyl group during this and subsequent reactions.

  • Glycosyl Donor Formation: Tri-O-acetyl-D-glucal can be converted into various activated glycosyl donors, such as glycosyl halides.[3] These donors are then used to form glycosidic bonds with acceptor molecules.

Reactivity_of_Glucal cluster_reactions Key Reactions Tri-O-acetyl-D-[6-13C]glucal Tri-O-acetyl-D-[6-13C]glucal Electrophilic_Addition Electrophilic Addition (e.g., Azidonitration) Tri-O-acetyl-D-[6-13C]glucal->Electrophilic_Addition X-Y Ferrier_Rearrangement Ferrier Rearrangement Tri-O-acetyl-D-[6-13C]glucal->Ferrier_Rearrangement ROH, Lewis Acid Glycosyl_Donor_Formation Glycosyl Donor Formation Tri-O-acetyl-D-[6-13C]glucal->Glycosyl_Donor_Formation Activating Agents Labeled_2-amino_sugar_precursors Labeled_2-amino_sugar_precursors Electrophilic_Addition->Labeled_2-amino_sugar_precursors Labeled_2,3-unsaturated_glycosides Labeled_2,3-unsaturated_glycosides Ferrier_Rearrangement->Labeled_2,3-unsaturated_glycosides Labeled_Glycosyl_Donors Labeled_Glycosyl_Donors Glycosyl_Donor_Formation->Labeled_Glycosyl_Donors

Caption: Key reactions of Tri-O-acetyl-D-[6-¹³C]glucal.

3.2. Mechanistic Probing

The true power of the ¹³C label at C6 lies in its ability to elucidate reaction mechanisms. By using ¹³C NMR spectroscopy, researchers can follow the fate of the C6 carbon throughout a reaction sequence. This can help to:

  • Confirm proposed reaction pathways.

  • Identify and characterize reaction intermediates.

  • Quantify reaction kinetics by monitoring the disappearance of the reactant's C6 signal and the appearance of the product's C6 signal.

Applications in Glycochemistry and Drug Development

The unique properties of Tri-O-acetyl-D-[6-¹³C]glucal make it a valuable tool in several areas of research.

  • Metabolic Tracing: When incorporated into a larger biologically active molecule, the ¹³C label at C6 can be used to trace the metabolic fate of that molecule in vitro or in vivo.[4][13] This is particularly useful in drug metabolism studies.[14]

  • Synthesis of Labeled Standards: This compound can be used to synthesize ¹³C-labeled versions of complex carbohydrates, which can then serve as internal standards for quantitative mass spectrometry-based assays.

  • Probing Carbohydrate-Protein Interactions: NMR spectroscopy can be used to study the interaction of ¹³C-labeled carbohydrates with proteins.[15] The labeled C6 can provide a sensitive probe for changes in the local environment upon binding.

Experimental Protocols

5.1. Proposed Synthesis of Tri-O-acetyl-D-[6-¹³C]glucal

This protocol is adapted from established methods for the synthesis of the unlabeled compound.[5]

  • Acetylation of D-[6-¹³C]glucose:

    • Suspend D-[6-¹³C]glucose in acetic anhydride.

    • Add a catalytic amount of a strong acid (e.g., perchloric acid or p-toluenesulfonic acid).

    • Stir the reaction at room temperature until complete, as monitored by TLC.

    • Work up the reaction by pouring it into ice water and extracting the product with an organic solvent.

  • Bromination of the Anomeric Carbon:

    • Dissolve the fully acetylated [6-¹³C]glucose in a suitable solvent (e.g., dichloromethane).

    • Add a solution of hydrogen bromide in acetic acid.

    • Stir the reaction at room temperature until the starting material is consumed.

    • Remove the solvent under reduced pressure to obtain the crude acetobromo-[6-¹³C]glucose.

  • Reduction to the Glycal:

    • Dissolve the crude acetobromo-[6-¹³C]glucose in a mixture of acetic acid and water.

    • Add activated zinc dust portion-wise while stirring vigorously.

    • Monitor the reaction by TLC.

    • Upon completion, filter off the zinc dust and extract the product.

    • Purify the crude product by recrystallization or column chromatography.

5.2. NMR Sample Preparation and Analysis

A detailed methodology for acquiring high-quality NMR spectra of acetylated glucal derivatives is essential for their characterization.[16]

  • Sample Preparation:

    • For ¹H NMR, dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

    • For ¹³C NMR, a more concentrated sample (20-50 mg) is recommended to obtain a good signal-to-noise ratio in a reasonable time.[16]

  • ¹³C NMR Acquisition Parameters:

    • Spectral Width: A range of 200-220 ppm is generally sufficient for carbohydrates.[16]

    • Relaxation Delay: A delay of 2-5 seconds is advisable to allow for full relaxation of the carbon nuclei.[16]

    • Number of Scans: A significant number of scans (e.g., 1024 or more) will likely be necessary to obtain a high-quality spectrum, especially for observing the natural abundance carbons.[16]

Conclusion

Tri-O-acetyl-D-[6-¹³C]glucal, while a specialized reagent, offers significant advantages for researchers in glycochemistry. Its synthesis from readily available D-[6-¹³C]glucose is feasible through established chemical transformations. The key value of this compound lies in its application as a mechanistic probe and a tracer in metabolic studies, enabled by the specific ¹³C label at the C6 position. As the field of glycobiology continues to advance, the demand for such sophisticated molecular tools is expected to grow, paving the way for new discoveries in drug development and our understanding of complex biological systems.

References

  • The Essential Role of Tri-O-acetyl-D-glucal in Modern Organic Synthesis. (2025, September 6). Google Cloud.
  • Tri-O-acetyl- D -glucal 98 2873-29-2 - Sigma-Aldrich. Sigma-Aldrich.
  • Understanding Tri-O-Acetyl-D-glucal: Chemical Properties & Synthesis Use. MilliporeSigma.
  • (-)-Tri-O-acetyl-D-glucal - Chem-Impex. Chem-Impex.
  • Tri-O-acetyl-D-glucal | C12H16O7 | CID 688303 - PubChem. PubChem.
  • The use of tri-O-acetyl-D-glucal and -D-galactal in the synthesis of 3-acetamido-2,3-dideoxyhexopyranoses and -hexopyranosides. PubMed.
  • Tri-O-acetyl-D-glucal | Biochemical Reagent. MedchemExpress.com.
  • Gram-scale Synthesis and Efficient Purification of 13C-labeled Levoglucosan
  • 13C Labeled Compounds - Isotope Science. Alfa Chemistry.
  • Tri-O-acetyl-D-glucal | 2873-29-2. ChemicalBook.
  • Tri-O-acetyl-D-glucal(2873-29-2) 13C NMR spectrum. ChemicalBook.
  • Tri-O-acetyl-D-glucal synthesis. ChemicalBook.
  • Tri-O-acetyl-D-glucal | 2873-29-2. Tokyo Chemical Industry Co., Ltd..
  • Chemical O‐Glycosylations: An Overview. Wiley Online Library.
  • Reaction of tri-O-acetyl-d-glucal (2a) with chlorine azide.
  • Unlocking Glycoconjugate Synthesis with Tri-O-acetyl-D-glucal. (2026, March 14). NINGBO INNO PHARMCHEM CO.,LTD..
  • Application of Metabolic 13C Labeling in Conjunction with High-Field Nuclear Magnetic Resonance Spectroscopy for Comparative Conformational Analysis of High Mannose-Type Oligosaccharides. PubMed.
  • An In-Depth Technical Guide to 3,6-Di-O-acetyl-D-glucal. Benchchem.
  • Applications of 13C, 15N, D-Labelled Compounds in Bioanalysis. (2026, January 22). Simson Pharma Limited.
  • 13C-labeled glucose for 13C-MFA.
  • Applications of 13C-Labeled FDCA in Metabolic Studies: A Technical Guide. Benchchem.
  • 3,4,6-Tri-O-acetyl-1-S-acetyl-2-deoxy-2-S-phenylthio-α-d-mannopyranoside. MDPI.
  • Synthesis of 2-iodo-tri-O-acetyl-d-glucal.
  • Stereoselective [2+2] Cycloadditions: Synthesis of a Tri-O-Bn-D-Glucal-derived β-Lactam. (2022, March 1). Organic Syntheses.
  • Use of 13C-labeled glucose for estimating glucose oxidation: some design consider
  • Azidochrolination reaction of tri-O-acetyl-D-galactal. (2021, October 23). Glycoscience Protocols (GlycoPODv2).
  • Carbon-13-enriched carbohydrates: preparation of triose, tetrose, and pentose phosphates | Biochemistry.
  • Exploiting Uniformly 13C-Labeled Carbohydrates for Probing Carbohydrate-Protein Interactions by NMR Spectroscopy. PMC.
  • 13C-labelled Carbohydr
  • Application Notes and Protocols: 1H and 13C NMR Spectral Assignment for 3,6-Di-O-acetyl-D-glucal. Benchchem.
  • Carbohydr

Sources

Exploratory

The Mechanism of Ferrier Rearrangement for Tri-O-acetyl-D-[6-13C]glucal: A Mechanistic and Methodological Guide

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Mechanistic causality, isotopic tracing, and self-validating synthetic protocols. Executive Summary The Ferrier rearrangement i...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Mechanistic causality, isotopic tracing, and self-validating synthetic protocols.

Executive Summary

The Ferrier rearrangement is a cornerstone transformation in carbohydrate chemistry, enabling the synthesis of 2,3-unsaturated glycosides from glycals via a Lewis acid-catalyzed allylic shift[1]. When applied to the isotopically labeled substrate Tri-O-acetyl-D-[6-13C]glucal (CAS 478529-37-2)[2], this reaction becomes a powerful tool for drug development. The stable 13C isotope acts as a non-radioactive tracer, allowing researchers to precisely monitor reaction kinetics, map stereochemical outcomes, and track the metabolic fate of the resulting pharmacophores in vivo. This whitepaper dissects the thermodynamic and kinetic drivers of the rearrangement, provides a self-validating experimental framework, and establishes analytical benchmarks for isotopic validation.

Mechanistic Foundations and Causality

The Ferrier rearrangement is formally classified as an SN​1′ nucleophilic substitution featuring an allylic rearrangement[3]. The transformation of Tri-O-acetyl-D-[6-13C]glucal into a 2,3-unsaturated glycoside is driven by a precise sequence of electronic shifts:

  • Catalyst Coordination and Leaving Group Departure: The reaction initiates when a Lewis acid (e.g., BF3​⋅OEt2​ , InCl3​ , or Bromodimethylsulfonium bromide [BDMS]) coordinates to the acetate group at the C3 position. This coordination lowers the activation energy for the cleavage of the C3-O bond.

  • Formation of the Allylic Oxocarbenium Ion: The departure of the C3 acetate generates a highly resonance-stabilized allylic oxocarbenium ion intermediate[1]. The positive charge is delocalized across the C1-C2-C3-O ring system. Recent DFT calculations suggest that this intermediate exists in a thermodynamic equilibrium with a dioxolenium ion, but the allylic oxocarbenium ion is the primary reactive species dictating downstream regioselectivity[3].

  • Stereoselective Nucleophilic Attack: The nucleophile (typically an alcohol or thiol) attacks the C1 position. The attack occurs predominantly from the α -face (quasi-axial approach). This stereoselectivity is governed by the vinylogous anomeric effect and the minimization of steric hindrance, leading to a strong preference for the α -anomer over the β -anomer[3].

Mechanism A Tri-O-acetyl-D-[6-13C]glucal B Lewis Acid Coordination (C3-OAc Cleavage) A->B + Catalyst C Allylic Oxocarbenium Ion (Resonance Stabilized) B->C - AcOH D Nucleophilic Attack (C1 Alpha-Face) C->D + Nucleophile E 2,3-Unsaturated Glycoside (Alpha-anomer favored) D->E Rearrangement

Mechanistic pathway of the Ferrier rearrangement highlighting the oxocarbenium intermediate.

The Strategic Role of the[6- 13C ] Isotopic Label

The incorporation of a 13C label at the C6 position of the glucal framework serves a dual purpose in synthetic validation and pharmacology[4]:

  • Remote Spectroscopic Clarity: The C1-C2-C3 region undergoes significant hybridization and chemical environment changes during the rearrangement. By placing the 13C label at the remote C6 position, researchers obtain a pristine, highly enhanced NMR signal (typically around δ 61-63 ppm in 13C NMR)[5]. This allows for the precise integration of α:β anomeric ratios without the complex multiplet overlapping commonly seen in the 1H NMR spectra of carbohydrates.

  • Metabolic Tracing: In drug development, 2,3-unsaturated glycosides are often precursors to complex nucleoside analogs or saponins[3]. The stable 13C label allows mass spectrometry and in vivo NMR to track the pharmacophore's degradation pathways without the regulatory and safety burdens of radioactive 14C labeling.

Self-Validating Experimental Protocol

To ensure high fidelity and reproducibility, the following protocol utilizes Bromodimethylsulfonium bromide (BDMS) as a pre-catalyst, which generates trace HBr in situ to facilitate the oxocarbenium ion formation under exceptionally mild conditions[6].

Materials: Tri-O-acetyl-D-[6-13C]glucal (1.0 eq), Nucleophile (e.g., Benzyl alcohol, 1.1 eq), BDMS (10 mol%), anhydrous Dichloromethane (DCM).

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Dissolve Tri-O-acetyl-D-[6-13C]glucal (1.0 mmol) and the nucleophile (1.1 mmol) in 5 mL of anhydrous DCM. Causality: Anhydrous conditions prevent competitive nucleophilic attack by water, which would yield unwanted hemiacetals.

  • Activation: Cool the mixture to 0°C. Add BDMS (0.1 mmol) in a single portion. Causality: Cooling mitigates the exothermic nature of the initial Lewis acid-base complexation, preventing polymerization of the highly reactive glycal.

  • Reaction: Remove the ice bath and stir at room temperature. Monitor via Thin Layer Chromatography (TLC) (Hexanes/Ethyl Acetate 7:3). The reaction typically reaches completion within 15–30 minutes[6].

  • Quenching: Quench the reaction by adding 5 mL of saturated aqueous NaHCO3​ . Causality: Rapid neutralization is critical. Prolonged exposure to acidic conditions can lead to the thermodynamic equilibration of the anomers or the hydration of the newly formed C2-C3 double bond.

  • Extraction & Purification: Extract the aqueous layer with DCM ( 3×10 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography.

Workflow Step1 Step 1: Preparation Dissolve 13C-Glucal & Nucleophile in dry DCM Step2 Step 2: Activation Add BDMS (10 mol%) at 0°C under Argon Step1->Step2 Step3 Step 3: Reaction Stir at RT, Monitor via TLC (15-30 min) Step2->Step3 Step4 Step 4: Quenching Rapidly neutralize with sat. NaHCO3 Step3->Step4 Step5 Step 5: Purification Flash Chromatography (Silica Gel) Step4->Step5

Self-validating experimental workflow for the catalyzed Ferrier rearrangement.

Quantitative Catalyst Evaluation

The choice of catalyst significantly impacts the kinetics and stereochemical outcome of the Ferrier rearrangement. The table below synthesizes comparative data for the reaction of acetylated glucals with benzyl alcohol across different catalytic systems[6][7][8].

Catalyst SystemLoading (mol%)Reaction TimeYield (%) α:β SelectivityMechanistic Note
BF3​⋅OEt2​ [7]20%2.0 hours85%8:1Standard Lewis acid; requires strict anhydrous conditions.
InCl3​ [8]10%3.0 hours88%9:1Mild Lewis acid; highly compatible with acid-labile aglycones.
BDMS[6]10%15 mins92%10:1Generates in situ HBr; exceptionally fast kinetics and high yield.
Iodonium (IDCP) [7]20%1.5 hours63%3.3:1Non-acidic promoter; lower stereoselectivity but preserves sensitive groups.

Note: The α -anomer is consistently favored due to the stereoelectronic stabilization provided by the quasi-axial attack on the oxocarbenium intermediate.

Analytical Validation of the [6- 13C ] Product

To confirm the success of the rearrangement and the integrity of the isotopic label, 13C NMR spectroscopy is the definitive analytical tool.

  • Isotopic Signature: The 13C -enriched C6 carbon will appear as an intensely amplified singlet (or doublet if coupled to a neighboring spin-active nucleus) at approximately δ 62.0 - 63.5 ppm (in CDCl3​ )[5][9].

  • Structural Confirmation: The success of the Ferrier rearrangement is confirmed by the disappearance of the glycal C1 enol ether signal ( ∼δ 145 ppm) and the emergence of the characteristic 2,3-unsaturated olefinic carbons at δ 127.0 - 129.5 ppm [9]. The anomeric C1 carbon of the product will typically resonate between δ 93.0 - 95.0 ppm [9].

Conclusion

The Ferrier rearrangement of Tri-O-acetyl-D-[6-13C]glucal represents a vital intersection of synthetic methodology and analytical tracing. By leveraging the resonance-stabilized allylic oxocarbenium ion, chemists can drive the stereoselective synthesis of α -O-glycosides. The strategic inclusion of the C6- 13C label transforms the resulting molecules into highly traceable entities, streamlining both downstream structural validation and pharmacokinetic profiling in drug discovery pipelines.

References
  • Insight into the Course of the Ferrier Rearrangement Used to Obtain Untypical Diosgenyl Saponins. National Institutes of Health (PMC).[Link]

  • Electrochemical Ferrier Rearrangement of Glycals. ACS Publications.[Link]

  • Catalytic Ferrier Rearrangement of Unsaturated Nucleosides. ResearchGate.[Link]

  • Tri-O-acetyl-D-[6-13C]glucal. Pharmaffiliates.[Link]

  • Ferrier Rearrangement under Nonacidic Conditions Based on Iodonium-Induced Rearrangements. ACS Publications.[Link]

  • BDMS catalyzed Ferrier rearrangement of 3,4,6-tri-O-acetyl-D-glucal with alcohols. ResearchGate.[Link]

  • Reactions of 1-C-acceptor-substituted glycals with nucleophiles under acid promoted (Ferrier-rearrangement) conditions. University of Debrecen Electronic Archive.[Link]

  • Direct Ferrier rearrangement on unactivated glycals catalyzed by indium(III) chloride. ResearchGate.[Link]

  • Bromodimethylsulfonium bromide (BDMS) catalyzed synthesis of 2,3-unsaturated-O-glycosides via Ferrier rearrangement. Arkivoc.[Link]

Sources

Foundational

An In-depth Technical Guide to the Structural Conformation of 6-¹³C Labeled tri-O-acetyl-D-glucal

Authored for Researchers, Scientists, and Drug Development Professionals Foreword In the intricate field of carbohydrate chemistry, understanding the three-dimensional structure of a molecule is paramount to predicting i...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword

In the intricate field of carbohydrate chemistry, understanding the three-dimensional structure of a molecule is paramount to predicting its reactivity and biological function. Tri-O-acetyl-D-glucal is a cornerstone synthetic intermediate, a versatile building block for the synthesis of complex oligosaccharides, glycoconjugates, and various natural products.[1] Its utility is fundamentally governed by its conformational preferences. This guide provides a detailed exploration of the structural conformation of tri-O-acetyl-D-glucal, with a specific focus on the insights gained through site-specific isotopic labeling at the C-6 position with ¹³C. By leveraging the power of Nuclear Magnetic Resonance (NMR) spectroscopy, the ¹³C label serves as a precise probe, unlocking detailed information about the orientation of the exocyclic hydroxymethyl group, a critical determinant of steric accessibility and reactivity. This document outlines the theoretical underpinnings, presents a robust experimental workflow, and details the data interpretation required to elucidate its complete conformational landscape in solution.

Theoretical Framework: Conformation in Glycals

Unlike saturated pyranose rings, which typically adopt stable chair conformations (e.g., ⁴C₁ or ¹C₄), the presence of the C1=C2 double bond in a glycal forces the C1, C2, C3, and O5 atoms into a nearly planar arrangement.[2] This structural constraint means that tri-O-acetyl-D-glucal exists in a dynamic equilibrium between two primary half-chair conformations: the ⁴H₅ and ⁵H₄ forms.

Beyond the ring's conformation, the orientation of the C6-exocyclic group, described by the O5-C5-C6-O6 torsion angle (ω), is a key degree of freedom.[3] This rotation is primarily populated by three staggered conformers: gauche-gauche (gg), gauche-trans (gt), and trans-gauche (tg). The relative populations of these rotamers are dictated by a combination of steric and electronic effects, including the anomeric effect and potential hydrogen bonding interactions, though the latter is minimal in this per-acetylated form.

The introduction of a ¹³C isotope at the C-6 position does not alter these fundamental conformational principles but provides a powerful spectroscopic handle to quantify them.[] NMR spectroscopy allows for the measurement of spin-spin coupling constants (J-couplings) between nuclei. These J-couplings are exquisitely sensitive to the dihedral angle separating the coupled nuclei, a relationship famously described by the Karplus equation.[5][6] By precisely measuring a suite of homonuclear (¹H-¹H) and, crucially, heteronuclear (¹³C-¹H) J-couplings, we can deconstruct the conformational ensemble of 6-¹³C labeled tri-O-acetyl-D-glucal.[7]

cluster_0 Ring Conformation cluster_1 Exocyclic (C5-C6) Conformation H4 ⁴H₅ Half-Chair H5 ⁵H₄ Half-Chair H4->H5 Equilibrium gg gauche-gauche (gg) gt gauche-trans (gt) gg->gt Rotation tg trans-gauche (tg) gt->tg Rotation tg->gg Rotation

Figure 1: Primary conformational equilibria in tri-O-acetyl-D-glucal.

Experimental Design & Protocol

The experimental workflow is designed to acquire high-fidelity NMR data, from which the critical J-coupling constants can be extracted. The use of commercially available 6-¹³C labeled tri-O-acetyl-D-glucal simplifies the initial steps.[8][9]

Sample Preparation
  • Material: Obtain tri-O-acetyl-D-[6-¹³C]glucal (>98% purity).

  • Solvent Selection: Choose a deuterated solvent in which the compound is highly soluble and stable. Chloroform-d (CDCl₃) is an excellent first choice due to the acetylated nature of the molecule.

  • Concentration: Prepare a solution of ~10-20 mg of the labeled compound in 0.6 mL of CDCl₃. This concentration is optimal for acquiring high signal-to-noise spectra in a reasonable timeframe on modern NMR spectrometers.

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a high-quality 5 mm NMR tube to remove any particulate matter.

  • Internal Standard: Tetramethylsilane (TMS) is typically present in commercial CDCl₃ and serves as the internal reference (0.00 ppm) for both ¹H and ¹³C spectra.

NMR Data Acquisition

The following suite of experiments should be performed on a high-field NMR spectrometer (≥500 MHz) equipped with a cryoprobe for optimal sensitivity and resolution.

  • ¹H NMR (Proton):

    • Purpose: To determine proton chemical shifts (δ) and homonuclear coupling constants (JHH).

    • Parameters: Acquire with high digital resolution (<0.2 Hz/point) to accurately resolve multiplet fine structure. A spectral width covering -1 to 10 ppm is sufficient.

  • ¹³C NMR (Carbon):

    • Purpose: To confirm the position of the ¹³C label and obtain carbon chemical shifts.

    • Parameters: A standard proton-decoupled pulse sequence (e.g., zgpg30) is used. The high abundance of the ¹³C at the C-6 position will result in a significantly enhanced signal for this carbon.

  • 2D COSY (Correlation Spectroscopy):

    • Purpose: To establish ¹H-¹H connectivity and aid in the unambiguous assignment of all proton resonances.

    • Parameters: A gradient-selected COSY (gCOSY) is standard. Resolution in both dimensions should be sufficient to resolve cross-peaks.

  • 2D HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To correlate each proton with its directly attached carbon. This is critical for confirming the assignment of H6 protons to the ¹³C-labeled C6.

    • Parameters: A gradient-selected, sensitivity-enhanced HSQC is preferred.

  • Quantitative J-Coupling Measurement:

    • Purpose: To accurately measure key heteronuclear coupling constants that are sensitive to conformation.

    • Methodology: While some couplings can be extracted from 1D spectra, specialized experiments are superior. A J-resolved or a coupled HSQC experiment (e.g., CLIP-HSQC) can be employed to measure ¹JCH and, with careful processing, long-range JCH values. For the most accurate values, a 1D selective decoupling or a quantitative J-HSQC experiment is recommended.

start Prepare Sample (10-20 mg in 0.6 mL CDCl₃) proton_nmr Acquire 1D ¹H NMR start->proton_nmr carbon_nmr Acquire 1D ¹³C NMR start->carbon_nmr cosy Acquire 2D gCOSY proton_nmr->cosy Assign ¹H hsqc Acquire 2D gHSQC carbon_nmr->hsqc Assign ¹³C cosy->hsqc Confirm ¹H assignments j_coupling Acquire Quantitative J-Coupling Experiment hsqc->j_coupling Target specific nuclei analysis Data Processing & Analysis j_coupling->analysis

Figure 3: Newman projections of the three staggered rotamers around the C5-C6 bond.

Data Summary
NMR Parameter Typical Experimental Value (Hz) Conformational Information
³J(H3,H4)VariesRing Conformation
³J(H4,H5)~3-5 HzIndicates dominant ⁴H₅ half-chair
³J(H5,H6R)~2-4 HzPopulation of C5-C6 rotamers
³J(H5,H6S)~5-8 HzPopulation of C5-C6 rotamers
¹J(C6,H6)~140-150 HzConfirms C6-H6 assignment
²J(C6,H5)~-3 to -5 HzConfirms C5-C6 rotamer populations
³J(C6,H4)~3-5 HzRing and C5-C6 conformation

Table 1: Summary of key NMR parameters and their structural relevance.

Conclusion

The strategic placement of a ¹³C label on the C-6 position of tri-O-acetyl-D-glucal transforms it from a simple synthetic building block into a molecule whose conformational dynamics can be interrogated with high precision. Through a systematic application of modern NMR spectroscopy techniques, researchers can determine not only the dominant half-chair conformation of the pyranoid ring but also quantitatively assess the populations of the exocyclic C5-C6 bond rotamers. This detailed structural snapshot is invaluable for understanding the steric environment around the molecule, rationalizing its reactivity in glycosylation reactions, and providing a basis for the rational design of novel carbohydrate-based therapeutics. The methodologies described herein represent a robust and self-validating system, ensuring that the derived conformational models are grounded in empirical, verifiable data.

References

  • The impact of conformational sampling on first-principles calculations of vicinal COCH J-couplings in carbohydr
  • Structure and conformation of tri-O-acetyl-D-glucal dimer in solid state and in solution.
  • Conformational Properties of α- or β-(1→6)-Linked Oligosaccharides: Hamiltonian Replica Exchange MD Simulations and NMR Experiments.
  • NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. [Source Not Available].
  • Study of carbohydrate structure and reactivity by modern NMR methods and isotopic labeling. IAEA.
  • Isotope Labeled Carbohydr
  • Redundant ¹⁵N‑Mediated J‑Couplings Reveal an Aglycone Conform
  • Introduction - Stenutz. stenutz.eu.
  • Conformation equilibrium exist in glycals.
  • Stable Isotopes for Structural Biomolecular NMR.
  • Computational NMR of Carbohydrates: Theoretical Background, Applic
  • tri-O-acetyl-D-[6-¹³C]glucal. Omicron Biochemicals, Inc.
  • Tri-O-acetyl-D-[6-¹³C]glucal, CAS [[478529-37-2]]. BIOZOL.
  • Dissecting conformational contributions to glycosidase c
  • Conformational Properties of Aryl S-Glucosides in Solution. PMC.
  • The Essential Role of Tri-O-acetyl-D-glucal in Modern Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.

Sources

Exploratory

Thermodynamic Stability and Degradation Kinetics of Tri-O-acetyl-D-[6-13C]glucal: A Technical Whitepaper

Executive Summary Tri-O-acetyl-D-[6-13C]glucal (CAS No: 478529-37-2) is a highly specialized, stable-isotope-labeled chiral building block utilized extensively in the synthesis of C-nucleosides, oligosaccharides, and com...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Tri-O-acetyl-D-[6-13C]glucal (CAS No: 478529-37-2) is a highly specialized, stable-isotope-labeled chiral building block utilized extensively in the synthesis of C-nucleosides, oligosaccharides, and complex saponins[1][2]. As a vinyl ether possessing allylic acetates, its thermodynamic stability is dictated by delicate conformational equilibria and the inherent reactivity of the C1-C2 double bond.

For drug development professionals and synthetic chemists, understanding the thermodynamic boundaries of this molecule is critical. Premature degradation or unwanted epimerization can compromise isotopic integrity and reduce yields in multi-step syntheses. This whitepaper provides an in-depth analysis of the thermodynamic stability, degradation pathways (such as the Ferrier rearrangement and aqueous hydrolysis), and self-validating experimental protocols required to profile Tri-O-acetyl-D-[6-13C]glucal.

Structural and Conformational Thermodynamics

The macroscopic stability of Tri-O-acetyl-D-[6-13C]glucal is a direct macroscopic manifestation of its microscopic conformational preferences. The pyranose ring of glycals typically adopts a half-chair conformation. Thermodynamic stability during reactions is heavily influenced by the orientation of the substituents; specifically, the 0H5​ and 5H0​ conformations are favored when terminal groups are equatorial and aglycones are pseudoaxial[3][4].

The Causality of Allylic Cleavage

When subjected to Lewis acids or thermal stress in protic solvents, the molecule undergoes degradation primarily via the cleavage of the 3-OAc group. The causality here is strictly thermodynamic: the departure of the 3-OAc group generates an allyloxycarbenium ion that is highly resonance-stabilized by the adjacent C1-C2 double bond and the endocyclic oxygen[3][5].

Calculated AM1 heats of formation in aqueous solutions demonstrate that splitting the 3-C-O bond yields a carbocation with a heat of formation of −332.7 kJ/mol , whereas splitting the 4-C-O bond yields a highly unfavored −203.2 kJ/mol [5]. Consequently, the degradation pathway is overwhelmingly regioselective.

G A Tri-O-acetyl-D-[6-13C]glucal B Lewis Acid / Heat A->B C Cleavage of 3-OAc B->C D Allyloxycarbenium Ion (-332.7 kJ/mol) C->D -OAc E Nucleophilic Attack D->E Anchimeric Assistance F 2,3-Unsaturated Glycoside (Thermodynamic Product) E->F Alcohol G Pseudoglucal (Aqueous Degradation) E->G Water

Mechanistic pathway of the Ferrier rearrangement and aqueous degradation of acetylated glycals.

Degradation Pathways and Kinetics

The Ferrier Rearrangement

The most prominent degradation/transformation pathway for Tri-O-acetyl-D-[6-13C]glucal is the acid-catalyzed Ferrier rearrangement. In the presence of a nucleophile and a Lewis acid, the resonance-stabilized allyloxycarbenium ion undergoes nucleophilic attack at the C-1 position, accompanied by a double-bond shift to the C2-C3 position[3][4]. The reaction is highly stereoselective, driving the equilibrium toward the thermodynamically most stable α -anomer due to the accumulation of favorable conformational factors in the resulting 2,3-unsaturated glycoside[3].

Aqueous Hydrolysis

In the absence of strong nucleophiles, heating Tri-O-acetyl-D-[6-13C]glucal in water at 100 °C leads to an allylic rearrangement that forms 4,6-di-O-acetyl-2,3-dideoxy-D-erythro-hex-2-enose (commonly known as cyclic-4,6-di-O-acetylpseudoglucal)[5]. This hydrolytic degradation must be accounted for during storage, necessitating anhydrous, low-temperature environments.

Thermal Degradation (TGA/DSC)

Thermogravimetric Analysis (TGA) of glycal monomers and their derived polymers reveals that the onset of thermal degradation ( Td5%​ ) consistently occurs around 214–215 °C for the monomeric units[6]. While the molecule is stable at ambient conditions, exposure to temperatures exceeding 150 °C can induce unwanted polymerization or C-3 epimerization[6][7].

Table 1: Thermodynamic Parameters of Degradation Intermediates
Intermediate / ProductFormation PathwayHeat of Formation / Td5%​ Thermodynamic Stability
Allyloxycarbenium Ion (3-C-O cleavage) Acid-catalyzed 3-OAc loss −332.7 kJ/mol (AM1, aq)[5]High (Resonance stabilized)
C4-Carbocation (4-C-O cleavage) Acid-catalyzed 4-OAc loss −203.2 kJ/mol (AM1, aq)[5]Low (Kinetically unfavored)
α -Anomer Glycoside Ferrier RearrangementN/AHigh (Favored 0H5​ half-chair)[3]
Tri-O-acetyl-D-glucal Monomer Thermal Stress Td5%​≈214−215 °C [6]Moderate (Requires cold storage)

Self-Validating Experimental Protocols

To ensure scientific integrity during drug development, the stability of Tri-O-acetyl-D-[6-13C]glucal must be empirically verified. The inclusion of the 13C label at the C6 position provides a unique, non-destructive analytical advantage: the C6 carbon appears at a distinct chemical shift ( ∼61.0 ppm )[7], completely isolated from the complex vinylic and acetyl signals.

Protocol A: Isotope-Tracked Kinetic NMR for Hydrolytic Degradation

Causality: By tracking the isolated C6- 13C signal, we eliminate signal overlap errors, allowing for precise integration of the starting material decay versus product formation.

  • Preparation: Dissolve 50 mg of Tri-O-acetyl-D-[6-13C]glucal in 0.5 mL of a D2​O/CD3​CN (1:1 v/v) mixture in an NMR tube.

  • Initiation: Introduce a catalytic amount of Lewis acid (e.g., BF3​⋅OEt2​ ) or heat the sample to 100 °C using the NMR spectrometer's variable temperature (VT) unit.

  • Acquisition: Acquire 13C -NMR spectra at regular 10-minute intervals. Focus the acquisition window on the enriched C6 signal ( ∼61.0 ppm ) to track the depletion of the glycal and the emergence of the pseudoglucal product.

  • Self-Validation: Plot the integral of the[6- 13C ] signal over time. The sum of the integrals for the starting material and the product must remain constant. A deviation of >2% indicates an uncharacterized side reaction (e.g., polymerization), invalidating the kinetic run.

Protocol B: Thermal Profiling via TGA/DSC

Causality: Determining the exact Td5%​ ensures that downstream synthetic steps involving heat (e.g., high-temp epimerizations) do not cross the thermodynamic threshold of the molecule.

  • Sample Loading: Accurately weigh 5.0−10.0 mg of Tri-O-acetyl-D-[6-13C]glucal into an aluminum crucible.

  • Calibration: Run an empty pan baseline and an Indium standard to ensure the DSC heat flow and temperature sensors are perfectly calibrated.

  • Execution: Heat the sample from 25 °C to 400 °C at a rate of 10 °C/min under a continuous nitrogen purge ( 50 mL/min ).

  • Data Extraction: Identify the Td5%​ (temperature at 5% mass loss) from the TGA curve and any endothermic/exothermic transitions from the DSC curve.

G S1 Sample Prep: Tri-O-acetyl-D-[6-13C]glucal S2 Thermal Analysis (TGA / DSC) S1->S2 S3 Kinetic NMR (13C Tracking) S1->S3 S4 Determine Td5% & Tg S2->S4 S5 Calculate Reaction Half-Life S3->S5 S6 Thermodynamic Profiling Complete S4->S6 S5->S6

Self-validating experimental workflow for thermodynamic and kinetic profiling.

Conclusion

The thermodynamic stability of Tri-O-acetyl-D-[6-13C]glucal is defined by its susceptibility to allylic cleavage and subsequent rearrangement. Because the cleavage of the 3-OAc group yields a highly stabilized allyloxycarbenium ion ( −332.7 kJ/mol )[5], the molecule is acutely sensitive to Lewis acids and aqueous heating. By leveraging the [6- 13C ] isotope for precise NMR tracking and adhering to strict thermal boundaries ( <214 °C )[6], researchers can fully harness this compound without compromising yield or isotopic fidelity.

References

  • CAS No : 478529-37-2 | Product Name : Tri-O-acetyl-D-[6-13C]glucal Source: Pharmaffiliates URL
  • Source: Omicron Biochemicals, Inc.
  • Novel C-3 Epimerization of Glycals by Metal Chlorides Source: Chemistry Letters / Oxford University Press URL
  • Radical Ring Opening Polymerization of Cyclic Ketene Acetals Derived From d-Glucal Source: PMC / National Institutes of Health URL
  • Insight into the Course of the Ferrier Rearrangement Used to Obtain Untypical Diosgenyl Saponins Source: PMC / National Institutes of Health & ACS Publications URL
  • The Transformation Mechanism of 3,4,6-Tri-O-acetyl-1,5-anhydro-2-deoxy-d-arabino-hex-1-enitol in Water Source: The Journal of Organic Chemistry / ACS Publications URL

Sources

Foundational

Tri-O-acetyl-D-[6-13C]glucal: A Precision Chiral Pool Precursor for Advanced Organic Synthesis and Metabolic Tracing

Executive Summary In the landscape of modern organic synthesis, carbohydrates serve as indispensable chiral pools due to their high optical purity, dense functionalization, and pre-defined stereochemistry. Among these, T...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern organic synthesis, carbohydrates serve as indispensable chiral pools due to their high optical purity, dense functionalization, and pre-defined stereochemistry. Among these, Tri-O-acetyl-D-glucal stands out as a highly versatile building block[1]. By incorporating a stable carbon-13 isotope at the C6 position, Tri-O-acetyl-D-[6-13C]glucal bridges the gap between complex natural product synthesis and advanced pharmacokinetic tracing. This whitepaper provides an in-depth technical analysis of the mechanistic pathways, validated experimental protocols, and structural applications of this critical precursor in drug development.

The Strategic Advantage of the [6-13C] Isotopomer

The utility of Tri-O-acetyl-D-glucal lies in its unique structural features: a C1-C2 double bond (enabling allylic rearrangements and electrophilic additions) and stereocenters at C3, C4, and C5[].

The introduction of a 13C label at the exocyclic C6 position provides a profound analytical advantage. Because the C6 carbon is distal to the primary sites of reactivity (C1, C2, and C3), the kinetic isotope effect (KIE) during key transformations is negligible. Consequently, the 13C label remains intact throughout complex synthetic cascades[3]. For drug development professionals, this means the final synthesized active pharmaceutical ingredient (API) possesses a built-in, metabolically stable NMR and LC-MS/MS tracer. This is critical for therapeutic drug monitoring (TDM), metabolic flux analysis (MFA), and absolute quantitation during pharmacokinetic profiling[4].

Core Mechanistic Pathways

The Ferrier Rearrangement

The Ferrier rearrangement is the cornerstone transformation for glycals, converting them into 2,3-unsaturated glycosides. The reaction is driven by Lewis acid catalysis, which facilitates the departure of the C3 acetate group to form a highly electrophilic allylic oxocarbenium ion[5]. The incoming nucleophile (e.g., an alcohol or silyl ketene acetal) typically attacks from the quasi-axial trajectory to minimize steric hindrance, resulting in an α -anomer enriched product[6].

Mechanism A Tri-O-acetyl-D-[6-13C]glucal (Precursor) B Allylic Oxocarbenium Ion [13C-labeled Intermediate] A->B Lewis Acid Catalyst (e.g., TMSOTf) - AcOH C 2,3-Unsaturated Glycoside (α-anomer enriched) B->C Nucleophile (ROH) Stereoselective Attack

Mechanistic pathway of the Ferrier rearrangement highlighting the preservation of the 13C label.

Perlin Hydrolysis

Perlin hydrolysis converts glycals into chiral δ -hydroxy α,β -unsaturated aldehydes (Perlin aldehydes). Originally reliant on toxic Hg2+ salts, modern protocols utilize dilute acids or metal-free conditions[7]. Mechanistically, protonation of the C1-C2 double bond triggers water attack at C1, followed by the elimination of the C3 acetate. These aldehydes are vital precursors for synthesizing eicosanoids and complex natural products like dorrigocin A[7][8].

SmI₂-Mediated Reductive Cyclization

For highly complex architectures, such as the ABC ring of the anticancer drug Paclitaxel, Tri-O-acetyl-D-glucal derivatives undergo SmI2​ -mediated reductive cyclization. SmI2​ acts as a single-electron reductant, generating a ketyl radical from an aldehyde intermediate, which subsequently attacks a tethered olefin to close highly strained 6-8-6 tricarbocyclic systems[9].

Workflow Start Tri-O-acetyl-D-[6-13C]glucal Path1 Ferrier Rearrangement (TMSOTf, ROH) Start->Path1 Path2 Perlin Hydrolysis (H2SO4 / CH3CN) Start->Path2 Path3 SmI2 Cyclization (1,3-cyclohexanedione) Start->Path3 Prod1 13C-C-Glycosides (Muricatacin Precursors) Path1->Prod1 Prod2 13C-Perlin Aldehydes (Chiral Synthons) Path2->Prod2 Prod3 13C-ABC Ring Systems (Paclitaxel Core) Path3->Prod3

Divergent synthetic pathways utilizing Tri-O-acetyl-D-[6-13C]glucal as a chiral pool building block.

Self-Validating Experimental Methodologies

To ensure reproducibility and high isotopic fidelity, the following protocols are designed with built-in causality and validation checkpoints.

Protocol A: Stereoselective Ferrier Rearrangement (TMSOTf Catalysis)

Objective: Synthesize a 13C -labeled 2,3-unsaturated C-glycoside scaffold.

Causality Rationale: While BF3​⋅Et2​O is a common Lewis acid, it often yields poor α:β ratios and lower yields due to competing decomposition pathways. Trimethylsilyl trifluoromethanesulfonate (TMSOTf) provides rapid, clean generation of the oxocarbenium ion. Utilizing a mixed solvent system of CH2​Cl2​ and CH3​CN is critical; acetonitrile acts as a participating solvent, forming an intermediate α -nitrilium ion that sterically blocks the β -face, thereby enhancing α -selectivity[6].

Step-by-Step Procedure:

  • Preparation: Flame-dry a reaction flask under argon. Add Tri-O-acetyl-D-[6-13C]glucal (1.0 equiv) and dissolve in a 1:1.1 mixture of anhydrous CH2​Cl2​ and CH3​CN .

  • Temperature Control: Cool the solution to -5 °C using an ice/brine bath. Validation: Strict temperature control prevents the highly reactive glycal from polymerizing.

  • Nucleophile Addition: Add the nucleophile (e.g., silyl ketene acetal, 1.2 equiv) dropwise.

  • Catalyst Injection: Slowly add a solution of TMSOTf (1.1 equiv) in CH2​Cl2​ over 30 minutes.

  • Reaction Monitoring: Maintain at -5 °C for 2 hours. Validation: Monitor via TLC (Hexanes/EtOAc 7:3). The disappearance of the UV-inactive glycal spot and the appearance of a lower Rf​ UV-active product indicates completion.

  • Quenching: Pour the mixture slowly into cold, saturated aqueous NaHCO3​ to neutralize the triflic acid immediately, preventing product degradation.

  • Isolation: Extract with CH2​Cl2​ , dry over Na2​SO4​ , and purify via silica gel chromatography to separate the α and β anomers[6].

Protocol B: Metal-Free Perlin Hydrolysis

Objective: Synthesize a 13C -labeled Perlin aldehyde.

Causality Rationale: Traditional Perlin hydrolysis uses toxic HgSO4​ , which is unacceptable for late-stage pharmaceutical intermediates. A metal-free approach utilizing dilute H2​SO4​ in acetonitrile achieves the hydration-elimination sequence cleanly while avoiding heavy metal contamination[8].

Step-by-Step Procedure:

  • Solvent System: Dissolve Tri-O-acetyl-D-[6-13C]glucal in a 1:1 (v/v) mixture of CH3​CN and 0.02 N aqueous H2​SO4​ .

  • Reaction: Stir the mixture at room temperature for 4-6 hours.

  • Validation: Monitor by TLC. The formation of the α,β -unsaturated aldehyde is confirmed by a distinct UV-active spot that stains bright red/orange with 2,4-Dinitrophenylhydrazine (2,4-DNPH) stain.

  • Workup: Neutralize carefully with solid NaHCO3​ , extract with ethyl acetate, and concentrate under reduced pressure[8].

Quantitative Reaction Metrics

The choice of catalyst and conditions significantly impacts the efficiency of glycal functionalization. The table below summarizes comparative data for the Ferrier rearrangement of acetylated glycals, demonstrating how modern catalytic approaches optimize both yield and stereoselectivity.

Catalyst SystemSolventNucleophileYield (%)Anomeric Ratio ( α:β )Reference
BF3​⋅Et2​O CH2​Cl2​ Silyl ketene acetal451 : 2.0[6]
TMSOTf CH2​Cl2​ Silyl ketene acetal731 : 1.5[6]
TMSOTf CH2​Cl2​ / CH3​CN Silyl ketene acetal771.2 : 1[6]
BDMS (10 mol%) CH2​Cl2​ Benzyl alcohol92High α -selectivity[5]
Electrochemical (Graphite) CH2​Cl2​ / nBu4​NClO4​ Benzyl alcohol889.0 : 1[10]

Note: The electrochemical method represents a cutting-edge, reagent-free alternative that achieves exceptional α -selectivity by utilizing graphite electrodes under galvanostatic conditions[10].

Applications in Drug Development

The integration of Tri-O-acetyl-D-[6-13C]glucal into the pharmaceutical pipeline extends far beyond basic synthesis:

  • Isotope-Labeled Internal Standards (ILIS): Drugs synthesized from this chiral pool inherently possess a +1 Da mass shift (or higher, if multiple units are coupled). This allows them to function as perfect internal standards for LC-MS/MS bioanalysis, correcting for matrix effects and ion suppression without the risk of deuterium-hydrogen exchange[3].

  • Metabolic Flux Analysis (MFA): In preclinical models, the 13C label acts as a non-radioactive tracer. By utilizing 13C -NMR, researchers can map the exact metabolic degradation pathways of the API in vivo, identifying reactive metabolites and optimizing the pharmacokinetic profile of the drug candidate[4].

References

  • "The Essential Role of Tri-O-acetyl-D-glucal in Modern Organic Synthesis", Ningbo Inno Pharmchem. URL: [Link]

  • "Synthesis of Paclitaxel. 1. Synthesis of the ABC Ring of Paclitaxel by SmI2-Mediated Cyclization", Organic Letters (ACS Publications). URL: [Link]

  • "Glycal-Derived δ-Hydroxy α,β-Unsaturated Aldehydes (Perlin Aldehydes): Versatile Building Blocks in Organic Synthesis", Chemical Reviews (ACS Publications). URL: [Link]

  • "Bromodimethylsulfonium bromide (BDMS) catalyzed synthesis of 2,3-unsaturated-O-glycosides via Ferrier rearrangement", Arkivoc. URL: [Link]

  • "Large-Scale Synthesis of All Stereoisomers of a 2,3-Unsaturated C-Glycoside Scaffold", NIH/PMC. URL: [Link]

  • "Electrochemical Ferrier Rearrangement of Glycals", Organic Letters (ACS Publications). URL: [Link]

  • "Metal free synthesis of 2,3-dideoxy-α, β-unsaturated carbohydrate enals (Perlin aldehydes)", ResearchGate. URL: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Applications of Tri-O-acetyl-D-[6-¹³C]glucal

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Advantage of Isotopic Labeling in Carbohydrate Chemistry In the intricate world of glycobiology and drug discovery, precision is...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Isotopic Labeling in Carbohydrate Chemistry

In the intricate world of glycobiology and drug discovery, precision is paramount. Understanding the complex mechanisms of glycosylation, elucidating metabolic pathways, and developing targeted therapeutics often hinges on the ability to track and differentiate specific molecules within a complex biological milieu. This is where isotopically labeled compounds, such as Tri-O-acetyl-D-[6-¹³C]glucal, offer a distinct advantage. By replacing a naturally abundant ¹²C atom at a specific position with its heavier, non-radioactive ¹³C isotope, researchers are equipped with a powerful tool for a variety of applications, from mechanistic studies to the synthesis of complex, labeled biomolecules.[1][2]

This technical guide provides a comprehensive overview of the applications of Tri-O-acetyl-D-[6-¹³C]glucal, a versatile and strategically labeled building block in modern carbohydrate chemistry. We will delve into its role as a precursor in chemical and chemoenzymatic synthesis, its utility in elucidating reaction mechanisms, and its function as a tracer in metabolic investigations. This guide is designed to provide not only a theoretical framework but also practical, field-proven insights and detailed methodologies to empower researchers in their scientific endeavors.

Core Properties and Synthesis

Tri-O-acetyl-D-glucal is a derivative of D-glucose where the hydroxyl groups at positions 3, 4, and 6 are protected with acetyl groups, and a double bond exists between carbons 1 and 2.[3] This glycal structure makes it a highly versatile intermediate in organic synthesis.[3] The introduction of a ¹³C label at the C-6 position provides a unique spectroscopic handle for analysis, particularly in Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

The synthesis of Tri-O-acetyl-D-[6-¹³C]glucal typically starts from commercially available D-[6-¹³C]glucose. The general synthetic route involves the per-acetylation of the labeled glucose, followed by a reductive elimination to form the glycal double bond.

Applications in Chemical and Chemoenzymatic Synthesis

The primary application of Tri-O-acetyl-D-glucal, and by extension its ¹³C-labeled counterpart, lies in its role as a glycosyl donor in the synthesis of a wide array of glycoconjugates, including oligosaccharides, glycoproteins, and glycolipids.[4][5] The double bond in the glycal ring allows for a variety of chemical transformations, making it a cornerstone for the construction of complex carbohydrate structures.

Synthesis of 2-Deoxy-Glycosides

One of the most common applications of glycals is in the synthesis of 2-deoxy-sugars, which are components of many biologically active natural products. The reaction typically proceeds via electrophilic addition to the double bond. For instance, the azidochlorination of a glycal can introduce an azide group at C-2, which can subsequently be reduced to an amine, a key functional group in many bioactive molecules.[6]

Precursor for Labeled Sialic Acids

Sialic acids are crucial terminal monosaccharides on many cell surface glycoconjugates and play significant roles in cellular recognition and signaling.[7] Tri-O-acetyl-D-glucal serves as a precursor for the synthesis of sialic acid derivatives. While a direct synthesis of ¹³C-labeled sialic acid from Tri-O-acetyl-D-[6-¹³C]glucal is not extensively detailed in a single protocol, the established chemical pathways for sialic acid synthesis from glucals can be readily adapted.[8] This would involve a series of reactions including epoxidation of the glycal, followed by nucleophilic opening and subsequent functional group manipulations to construct the nine-carbon backbone of sialic acid. The ¹³C label at the original C-6 position of the glucal would be retained in the final sialic acid structure, providing a valuable tool for studying sialic acid metabolism and its role in disease.

Chemoenzymatic Synthesis of Labeled Glycans

The synergy between chemical synthesis and enzymatic catalysis, known as chemoenzymatic synthesis, has emerged as a powerful strategy for the efficient construction of complex glycans.[5][9][10] In this approach, a chemically synthesized precursor, such as Tri-O-acetyl-D-[6-¹³C]glucal, can be used to generate a labeled building block that is then utilized by specific enzymes for the elongation of glycan chains. This method combines the flexibility of chemical synthesis with the high regio- and stereoselectivity of enzymatic reactions.[11]

For example, Tri-O-acetyl-D-[6-¹³C]glucal can be converted into a labeled glycosyl donor, which is then used in a reaction catalyzed by a glycosyltransferase to attach the labeled sugar unit to a specific acceptor molecule. This strategy has been successfully employed to produce libraries of ¹³C-labeled N-glycans for use as internal standards in mass spectrometry-based glycan quantification.[9][10]

Mechanistic Studies and Reaction Elucidation

The ¹³C label in Tri-O-acetyl-D-[6-¹³C]glucal provides a powerful spectroscopic probe for investigating the mechanisms of glycosylation reactions. By monitoring the fate of the ¹³C-labeled carbon atom using NMR spectroscopy, researchers can gain detailed insights into reaction intermediates and transition states.

NMR-Based Mechanistic Analysis

NMR spectroscopy is a cornerstone technique for characterizing the structure and conformation of carbohydrates.[12] The presence of a ¹³C label at a specific position significantly enhances the sensitivity and resolution of NMR experiments, allowing for the unambiguous assignment of signals and the detection of subtle changes in the chemical environment of the labeled carbon.[12][13]

In the context of glycosylation reactions, ¹³C NMR can be used to:

  • Identify and characterize reaction intermediates: The chemical shift of the ¹³C-labeled carbon can provide information about its bonding environment, helping to distinguish between different proposed intermediates, such as oxocarbenium ions or covalent glycosyl-enzyme intermediates.[14]

  • Determine the stereochemical outcome of a reaction: The coupling constants between the ¹³C-labeled carbon and adjacent protons can provide information about the stereochemistry of the newly formed glycosidic bond.

  • Probe enzyme-substrate interactions: By studying the changes in the NMR spectrum of the labeled substrate upon binding to an enzyme, researchers can gain insights into the specific interactions that govern substrate recognition and catalysis.[15]

Mechanistic_Elucidation cluster_synthesis Synthesis & Labeling cluster_reaction Glycosylation Reaction cluster_analysis Mechanistic Analysis Labeled_Glucal Tri-O-acetyl-D-[6-¹³C]glucal Reaction Glycosylation with Acceptor Labeled_Glucal->Reaction Intermediate Reaction Intermediate (e.g., Oxocarbenium ion) Reaction->Intermediate NMR ¹³C NMR Spectroscopy Intermediate->NMR Detect ¹³C signal MS Mass Spectrometry Intermediate->MS Detect mass shift Analysis Elucidation of: - Intermediate Structure - Stereochemical Outcome - Kinetic Parameters NMR->Analysis MS->Analysis

Application as a Metabolic Tracer

Stable isotope-labeled molecules are invaluable tools for tracing metabolic pathways in living systems.[1] When cells or organisms are supplied with a ¹³C-labeled substrate, the label is incorporated into downstream metabolites. By analyzing the distribution of the ¹³C label in various metabolic pools using techniques like mass spectrometry and NMR, researchers can map the flow of carbon through metabolic networks and quantify the activity of different pathways.[16]

Tri-O-acetyl-D-[6-¹³C]glucal, after deacetylation to [6-¹³C]glucal or conversion to other labeled sugars, can serve as a tracer to study carbohydrate metabolism. For instance, it can be used to investigate:

  • Glycolysis and the Pentose Phosphate Pathway: The fate of the C-6 carbon of glucose can be tracked as it proceeds through these central metabolic pathways.

  • Glycoconjugate Biosynthesis: The incorporation of the ¹³C label into newly synthesized glycoproteins and glycolipids can be monitored to study the dynamics of glycan biosynthesis and turnover.

  • Drug Metabolism: In drug development, labeled carbohydrates can be used to study how a drug affects carbohydrate metabolism or to trace the metabolic fate of a glycosylated drug.[2][17]

Metabolic_Tracer_Workflow Labeled_Precursor Tri-O-acetyl-D-[6-¹³C]glucal Cellular_Uptake Cellular Uptake & Deacetylation Labeled_Precursor->Cellular_Uptake Labeled_Metabolite [6-¹³C]Glucose/Glucal Cellular_Uptake->Labeled_Metabolite Metabolic_Pathways Metabolic Pathways (e.g., Glycolysis, Glycoconjugate Synthesis) Labeled_Metabolite->Metabolic_Pathways Labeled_Products ¹³C-labeled Metabolites (e.g., Lactate, Glycoproteins) Metabolic_Pathways->Labeled_Products Analysis Analytical Techniques (Mass Spectrometry, NMR) Labeled_Products->Analysis Data_Interpretation Metabolic Flux Analysis & Pathway Elucidation Analysis->Data_Interpretation

Experimental Protocols

To provide practical guidance, this section outlines representative experimental protocols for the synthesis and application of compounds derived from Tri-O-acetyl-D-glucal. While a specific protocol for the 6-¹³C labeled version is not always available, these established methods for the unlabeled analogue can be readily adapted.

Protocol 1: Chemoenzymatic Synthesis of 3,6-Di-O-acetyl-D-glucal

This protocol describes a two-step synthesis starting from the readily available 3,4,6-tri-O-acetyl-D-glucal, involving a regioselective enzymatic deacetylation followed by a base-catalyzed intramolecular acyl migration. This method can be adapted for the [6-¹³C] labeled analogue.

Materials:

  • 3,4,6-Tri-O-acetyl-D-glucal

  • Candida Rugosa lipase immobilized on octyl-agarose gel

  • 50 mM Phosphate buffer

  • Acetonitrile

  • Ethyl acetate

  • n-hexane

  • Silica gel for column chromatography

Procedure:

Step 1: Enzymatic Deacetylation

  • Prepare a 20 mM solution of 3,4,6-tri-O-acetyl-D-glucal in a 50 mM phosphate buffer containing 20% acetonitrile.

  • Adjust and maintain the pH of the solution at 4.0.

  • Add 1 gram of immobilized Candida Rugosa lipase.

  • Stir the solution mechanically at room temperature.

  • Monitor the reaction progress by HPLC. Maintain the pH at 4.0 by automatic titration.

  • The reaction is typically complete after 4 hours, achieving 100% conversion to 3,4-di-O-acetyl-D-glucal.

Step 2: Base-Catalyzed Acyl Migration

  • Filter the reaction mixture to remove the immobilized enzyme.

  • Adjust the pH of the filtrate to a range of 8.0 to 9.5.

  • Maintain the reaction mixture at a temperature between 0°C and 25°C for 2 to 6 hours to induce selective C-4 to C-6 acyl migration.

  • Acidify the solution to a pH between 3 and 5 to stop the migration.

  • Remove the acetonitrile under reduced pressure.

  • Extract the aqueous solution with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography (e.g., n-hexane/ethyl acetate, 1/1 v/v) to obtain pure 3,6-di-O-acetyl-D-glucal.

Parameter Value
Starting Material 3,4,6-Tri-O-acetyl-D-glucal
Enzyme Immobilized Candida Rugosa lipase
Solvent Phosphate buffer/Acetonitrile
pH (Deacetylation) 4.0
pH (Migration) 8.0 - 9.5
Temperature Room Temperature (Deacetylation), 0-25°C (Migration)
Reaction Time ~4 hours (Deacetylation), 2-6 hours (Migration)
Purification Silica Gel Chromatography
Protocol 2: Azidochlorination of Tri-O-acetyl-D-galactal

This protocol demonstrates a common transformation of a glycal, which can be applied to Tri-O-acetyl-D-glucal and its labeled analogues to introduce a versatile azido group at the C-2 position.

Materials:

  • 3,4,6-Tri-O-acetyl-D-galactal

  • Acetonitrile (CH₃CN)

  • Ferric chloride hexahydrate (FeCl₃·6H₂O)

  • Sodium azide (NaN₃)

  • 30% Hydrogen peroxide (H₂O₂)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 3,4,6-tri-O-acetyl-D-galactal (1 eq) in anhydrous acetonitrile.

  • Cool the solution to -30°C.

  • Add FeCl₃·6H₂O (1.6 eq), NaN₃ (2.2 eq), and 30% H₂O₂ (2.2 eq) to the solution.

  • Stir the resulting mixture at -30°C for 10 hours.

  • Monitor the reaction completion by TLC (e.g., toluene-ethyl acetate = 4:1).

  • Dilute the reaction mixture with ethyl acetate and wash successively with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent in vacuo.

  • Purify the crude product by silica gel column chromatography to yield 2-azido-3,4,6-tri-O-acetyl-2-deoxy-D-galactopyranosyl chloride.

Parameter Value
Starting Material 3,4,6-Tri-O-acetyl-D-galactal
Reagents FeCl₃·6H₂O, NaN₃, H₂O₂
Solvent Acetonitrile
Temperature -30°C
Reaction Time 10 hours
Workup Liquid-liquid extraction
Purification Silica Gel Chromatography

Conclusion

Tri-O-acetyl-D-[6-¹³C]glucal is a powerful and versatile tool for researchers in carbohydrate chemistry, glycobiology, and drug development. Its strategic isotopic label provides a unique handle for elucidating reaction mechanisms, tracing metabolic pathways, and synthesizing complex labeled biomolecules with high precision. The applications outlined in this guide, from chemical and chemoenzymatic synthesis to in-depth mechanistic and metabolic studies, highlight the immense potential of this labeled building block. As the field of glycoscience continues to advance, the demand for such sophisticated molecular probes will undoubtedly grow, further solidifying the importance of Tri-O-acetyl-D-[6-¹³C]glucal in the modern scientist's toolkit.

References

  • Echeverria, B., Etxebarria, J., Ruiz, N., Hernandez, A., Calvo, J., Haberger, M., Reusch, D., & Reichardt, N.-C. (2015). Chemo-Enzymatic Synthesis of 13C Labeled Complex N-Glycans As Internal Standards for the Absolute Glycan Quantification by Mass Spectrometry. Analytical Chemistry, 87(22), 11460–11467. [Link]

  • Echeverria, B., Etxebarria, J., Ruiz, N., Hernandez, A., Calvo, J., Haberger, M., Reusch, D., & Reichardt, N. C. (2015). Chemo-Enzymatic Synthesis of (13)C Labeled Complex N-Glycans As Internal Standards for the Absolute Glycan Quantification by Mass Spectrometry. PubMed, 26484836. [Link]

  • Guttman, A., Reusch, D., & Reichardt, N.-C. (2023). Simple Routes to Stable Isotope-Coded Native Glycans. Analytical Chemistry. [Link]

  • Barb, A. W., Meng, L., Gao, Z., Johnson, R. W., Moremen, K. W., & Prestegard, J. H. (2008). 13C-Sialic Acid Labeling of Glycans on Glycoproteins Using ST6Gal-I. Journal of the American Chemical Society, 130(36), 11864–11865. [Link]

  • Kovtun, O., & Kdark, A. (2021). Probing carbohydrate metabolism using hyperpolarized 13C-labeled molecules. Magnetic Resonance in Chemistry, 59(5), 459-472. [Link]

  • Guttman, A., Reusch, D., & Reichardt, N.-C. (2023). Simple Routes to Stable Isotope-Coded Native Glycans. National Open Access Monitor, Ireland. [Link]

  • Chmielewski, M., & Grodner, J. (2002). The use of tri-O-acetyl-D-glucal and -D-galactal in the synthesis of 3-acetamido-2,3-dideoxyhexopyranoses and -hexopyranosides. Carbohydrate Research, 337(20), 1803-1810. [Link]

  • Overkleeft, H. S., & Seeberger, P. H. (2024). Chemoenzymatic Synthesis of Glycans and Glycoconjugates. NCBI. [Link]

  • Barb, A. W., Meng, L., Gao, Z., Johnson, R. W., Moremen, K. W., & Prestegard, J. H. (2008). 13C-sialic acid labeling of glycans on glycoproteins using ST6Gal-I. LSU Scholarly Repository. [Link]

  • Lin, D., & Li, A. P. (2008). Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies. Chemical Research in Toxicology, 21(9), 1675-1699. [Link]

  • Barb, A. W., Meng, L., Gao, Z., Johnson, R. W., Moremen, K. W., & Prestegard, J. H. (2008). 13C-sialic acid labeling of glycans on glycoproteins using ST6Gal-I. PubMed, 18698782. [Link]

  • Bennet, A. J. (n.d.). SYNTHESIS OF NOVEL C4-MODIFIED SIALIC ACID ANALOGUES. Summit Research Repository - Simon Fraser University. [Link]

  • Singh, G. S., & Singh, V. (2022). Stereoselective [2+2] Cycloadditions: Synthesis of a Tri-O-Bn-D-Glucal-derived β-Lactam. Organic Syntheses, 98, 491-508. [Link]

  • Kovalová, A., Bellová, S., Dzijak, R., & Vrábel, M. (2025). SYNTHESIS AND INCORPORATION OF MODIFIED SIALIC ACIDS FOR CELL LABELLING. 22nd European Carbohydrate Symposium. [Link]

  • Fan, T. W.-M., Lorkiewicz, P. K., & Higashi, R. M. (2018). Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Methods in Molecular Biology, 1730, 139-155. [Link]

  • Laporta, A., & Camafeita, E. (2010). Glycation isotopic labeling with 13C-reducing sugars for quantitative analysis of glycated proteins in human plasma. Molecular & Cellular Proteomics, 9(3), 577-591. [Link]

  • Warnke, S., & Dopfer, O. (2024). Mechanistic insight into benzylidene-directed glycosylation reactions using cryogenic infrared spectroscopy. Nature Communications, 15(1), 6331. [Link]

  • Tanaka, H., & Ehara, M. (2023). Mechanistic elucidation of enzymatic C-glycosylation: Facilitation by proton transfer to UDP-glucose. ChemRxiv. [Link]

  • Dudek, M., & Pasternak, A. (2001). Crystal structure and solid state 13C NMR analysis of N-(methyl 3,4,6-tri-O-acetyl-alpha, and beta-D-glucopyranosid-2-yl)-oxamide derivative of p-chloroaniline, N,N-diethylamine, N-methylaniline and N-ethylaniline. Carbohydrate Research, 334(1), 71-79. [Link]

  • Miller, G. J., & Fascione, M. A. (2025). 3,4,6-Tri-O-acetyl-1-S-acetyl-2-deoxy-2-S-phenylthio-α-d-mannopyranoside. Molbank, 2025(1), M1914. [Link]

  • Liu, X.-W. (2023). Novel Glycosylation Methodologies Propelled by Ring-Strain Release. Nature Communications. [Link]

  • Ketel, S., & Palcic, M. M. (2024). Biocatalytic β-glucosylation/β-galactosylation of Rebaudioside C by glycosynthases. Carbohydrate Research, 537, 109062. [Link]

Sources

Protocols & Analytical Methods

Method

Advanced Synthesis of 13C-Labeled Oligosaccharides from Tri-O-acetyl-D-[6-13C]glucal: A Mechanistic and Practical Guide

Strategic Rationale & Scientific Context The structural and conformational analysis of complex oligosaccharides is a cornerstone of modern glycobiology. Because glycans lack the rigid secondary structures of proteins, th...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Rationale & Scientific Context

The structural and conformational analysis of complex oligosaccharides is a cornerstone of modern glycobiology. Because glycans lack the rigid secondary structures of proteins, their conformational ensembles must be determined using high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. However, severe spectral overlap and the low natural abundance of NMR-active nuclei necessitate isotopic enrichment[1].

The introduction of 13C labels at specific positions—such as the C6 hydroxymethyl group—enables the precise measurement of 3JCH​ and 3JCC​ coupling constants, which are critical for calculating ϕ and ψ torsion angles across glycosidic linkages[2]. Tri-O-acetyl-D-[6-13C]glucal serves as a premier, versatile building block for this purpose. The inherent reactivity of its C1–C2 enol-ether double bond allows chemists to bypass traditional, lengthy protecting-group manipulations, enabling direct, stereoselective functionalization of the anomeric center[3].

Mechanistic Causality in Experimental Design

A common pitfall in glycal chemistry is the Ferrier rearrangement . If a glycal is directly activated by a Lewis acid in the presence of an alcohol, the nucleophile attacks at C3, displacing the C3-acetate and yielding a 2,3-unsaturated glycoside[3]. To synthesize native, saturated oligosaccharides, the C1–C2 double bond must be functionalized prior to or concurrently with glycosidic bond formation. We outline two distinct pathways based on the desired target:

  • Pathway A (O-Glycosides via Epoxidation): Dimethyldioxirane (DMDO) is utilized to epoxidize the double bond. DMDO is chosen because it operates under strictly neutral conditions, preventing the acid-catalyzed degradation of the glycal[4]. The bulky C3-O-acetyl group sterically shields the β -face, forcing the oxygen atom to add from the α -face, yielding the 1,2-anhydro- α -D-glucopyranose. Subsequent addition of an acceptor alcohol and a mild Lewis acid (e.g., ZnCl 2​ ) triggers a stereospecific ring-opening. The nucleophile attacks C1 from the opposite face, exclusively forming the 1,2-trans- β -glycoside.

  • Pathway B (Amino Sugars via Azidochlorination): When synthesizing 13C-labeled N-acetylglucosamine (GlcNAc) derivatives, nitrogen must be installed at C2. Treating the glucal with NaN 3​ , FeCl 3​ , and H 2​ O 2​ generates a 2-azido-2-deoxy-glycosyl chloride intermediate[5]. The strong electron-withdrawing nature of the C2-azide prevents neighboring group participation, and the kinetic anomeric effect drives the subsequent silver-promoted glycosylation to favor the 1,2-cis- α -linkage.

Synthetic Workflow Visualization

SynthesisWorkflow Start Tri-O-acetyl-D-[6-13C]glucal (Starting Material) DMDO DMDO / Acetone 0 °C, 1h Start->DMDO Pathway A: O-Glycosylation AzidoReagents FeCl3, NaN3, H2O2 CH3CN, -30 °C Start->AzidoReagents Pathway B: Amino Sugars Epoxide 1,2-Anhydro-[6-13C]glucopyranose (α-Epoxide Donor) DMDO->Epoxide GlycosylationA ROH Acceptor, ZnCl2 THF, -78 °C to RT Epoxide->GlycosylationA BetaGlucoside 1,2-trans-β-[6-13C]Glucoside (O-Linked Oligosaccharide) GlycosylationA->BetaGlucoside Deprotection Zemplén Deacetylation (NaOMe / MeOH, pH 9-10) BetaGlucoside->Deprotection AzidoSugar 2-Azido-2-deoxy-[6-13C]glucosyl chloride (Azido Donor) AzidoReagents->AzidoSugar GlycosylationB ROH Acceptor, AgOTf CH2Cl2, -20 °C AzidoSugar->GlycosylationB AlphaGlucosamine 1,2-cis-α-[6-13C]Glucosamine (Amino Sugar Precursor) GlycosylationB->AlphaGlucosamine AlphaGlucosamine->Deprotection FinalOligo 13C-Labeled Oligosaccharide Probes (For NMR Conformational Analysis) Deprotection->FinalOligo

Synthetic pathways for deriving 13C-labeled O-glycosides and amino sugars from Tri-O-acetyl-D-glucal.

Quantitative Reaction Parameters

Table 1. Comparative Analysis of Glycosylation Pathways from Tri-O-acetyl-D-[6-13C]glucal

ParameterPathway A (Epoxidation)Pathway B (Azidochlorination)
Activating Reagent DMDO (0.05 M in Acetone)FeCl 3​ ·6H 2​ O, NaN 3​ , H 2​ O 2​
Reactive Intermediate 1,2-Anhydro- α -D-glucopyranose2-Azido-2-deoxy-D-glucopyranosyl chloride
Glycosylation Promoter ZnCl 2​ (1.2 eq) or Cu(OTf) 2​ AgOTf (Silver triflate, 1.5 eq)
Stereochemical Outcome 1,2-trans ( β -glycoside)1,2-cis ( α -glycoside)
Typical Yield (2 steps) 75% – 85%60% – 75%
Primary Application Neutral β -linked oligosaccharidesN-acetylglucosamine (GlcNAc) containing glycans

Step-by-Step Experimental Protocols

Protocol A: Synthesis of β -D-[6-13C]Glucosides via Epoxidation

This protocol is optimized to prevent epoxide hydrolysis, a common cause of yield loss.

Step 1: Epoxidation

  • Dissolve Tri-O-acetyl-D-[6-13C]glucal (1.0 mmol) in anhydrous CH 2​ Cl 2​ (5 mL) and cool to 0 °C under an argon atmosphere.

  • Add a freshly prepared, dried solution of DMDO in acetone (1.2 equivalents, ~0.05 M) dropwise over 10 minutes[4].

  • Stir at 0 °C for 45 minutes.

  • Self-Validation (TLC): Monitor via TLC (Toluene:EtOAc 4:1). The starting glucal ( Rf​≈0.6 ) will disappear, replaced by the highly polar epoxide ( Rf​≈0.3 ). Note: The epoxide does not absorb UV light; visualize using 5% H 2​ SO 4​ in ethanol followed by heating.

  • Evaporate the solvent under a stream of dry nitrogen (do not use a heated water bath) to yield the crude 1,2-anhydro sugar. Use immediately in Step 2.

Step 2: Glycosylation

  • Dissolve the crude epoxide and the desired glycosyl acceptor (0.8 mmol) in anhydrous THF (10 mL) over 4Å molecular sieves. Cool to -78 °C.

  • Add a 1.0 M solution of ZnCl 2​ in ether (1.2 mL, 1.2 mmol) dropwise.

  • Allow the reaction to slowly warm to room temperature over 3 hours.

  • Quench with saturated aqueous NaHCO 3​ , extract with EtOAc, dry over Na 2​ SO 4​ , and purify via silica gel chromatography.

  • Self-Validation (NMR): Confirm the β -linkage via 1 H NMR. The anomeric proton (H1) should appear as a doublet at ~4.5–4.8 ppm with a large coupling constant ( J1,2​≈7.5–8.5 Hz). The 13C label will manifest as a highly enhanced singlet at ~62 ppm in the 13 C NMR spectrum.

Protocol B: Synthesis of α -D-[6-13C]Glucosamine Derivatives

Adapted for the synthesis of complex aminosugars[5].

Step 1: Azidochlorination

  • Dissolve Tri-O-acetyl-D-[6-13C]glucal (1.0 mmol) in anhydrous CH 3​ CN (5 mL) and cool to -30 °C.

  • Add FeCl 3​ ·6H 2​ O (1.6 mmol) and NaN 3​ (2.2 mmol).

  • Slowly add 30% aqueous H 2​ O 2​ (2.2 mmol) dropwise. Stir at -30 °C for 2 hours.

  • Dilute with EtOAc (50 mL), wash sequentially with water, saturated NaHCO 3​ , and brine. Dry the organic layer over Na 2​ SO 4​ and concentrate in vacuo.

Step 2: AgOTf-Promoted Glycosylation

  • Dissolve the crude azido-chloride donor and the glycosyl acceptor (0.8 mmol) in anhydrous CH 2​ Cl 2​ (10 mL) containing 4Å molecular sieves. Cool to -20 °C.

  • Add AgOTf (1.5 mmol) wrapped in aluminum foil (light-sensitive) to the mixture.

  • Stir for 2 hours, filter through a pad of Celite to remove silver salts, and purify via chromatography.

  • Self-Validation (NMR): The α -anomeric proton will appear as a doublet at ~4.9–5.1 ppm with a small coupling constant ( J1,2​≈3.5–4.0 Hz).

Protocol C: Global Deprotection (Zemplén Transesterification)
  • Dissolve the protected 13C-labeled oligosaccharide in anhydrous Methanol (0.1 M).

  • Add a catalytic amount of 1.0 M NaOMe in MeOH until the pH reaches 9–10 (test with moist pH paper).

  • Stir at room temperature for 2–4 hours.

  • Neutralize the reaction by adding acidic cation-exchange resin (e.g., Dowex 50WX8, H + form) until the pH is 7.

  • Filter the resin and lyophilize the filtrate to yield the final 13C-labeled oligosaccharide ready for NMR conformational studies.

Sources

Application

Ferrier glycosylation reaction conditions for Tri-O-acetyl-D-[6-13C]glucal

Subtitle: Optimized Protocols for the Synthesis of Isotope-Labeled 2,3-Unsaturated Glycosides Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Executive Summary & Mechanistic Princi...

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Author: BenchChem Technical Support Team. Date: April 2026

Subtitle: Optimized Protocols for the Synthesis of Isotope-Labeled 2,3-Unsaturated Glycosides Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Executive Summary & Mechanistic Principles

The synthesis of stable isotope-labeled glycans is a critical path in drug development, enabling precise pharmacokinetic tracking via quantitative mass spectrometry and advanced structural elucidation via multidimensional NMR. Tri-O-acetyl-D-[6-13C]glucal serves as an ideal isotopically enriched donor for synthesizing complex 2,3-unsaturated pyranosides through the Ferrier rearrangement (Type I)[1].

Causality in Isotopic Behavior

Because the 13 C label is localized at the primary C6 position—distal to the anomeric center (C1) and the allylic rearrangement site (C1–C2–C3)—it does not induce a primary kinetic isotope effect[2],[1]. Consequently, the reaction kinetics and thermodynamic stability of the intermediates remain identical to those of unlabeled Tri-O-acetyl-D-glucal. This allows researchers to directly translate established, highly optimized Ferrier glycosylation conditions to the labeled substrate without re-optimization.

Mechanism of the Ferrier Rearrangement

The Ferrier rearrangement is fundamentally an allylic substitution[2]. The reaction is initiated by a Lewis acid catalyst coordinating to the C3-acetate group of the glycal. This activation facilitates the departure of the acetate, generating a highly reactive, resonance-stabilized allylic oxocarbenium ion where the positive charge is delocalized across the ring oxygen, C1, and C3[3],[4]. Subsequent nucleophilic attack (by O-, N-, or C-nucleophiles) occurs predominantly at the anomeric C1 position, yielding the 2,3-unsaturated glycoside[4].

FerrierMechanism Donor Tri-O-acetyl-D-[6-13C]glucal (Isotopically Labeled Donor) Catalyst Lewis Acid Catalyst (e.g., FeCl3, BF3·OEt2, TMSOTf) Donor->Catalyst Activation in Solvent (DCM or CH3CN) Intermediate Allylic Oxocarbenium Ion (Delocalized Charge C1-C3) Catalyst->Intermediate -AcOH (C3 position) Nucleophile Nucleophile Addition (O-, N-, or C-Nucleophiles) Intermediate->Nucleophile Stereoselective Attack Product 2,3-Unsaturated [6-13C]Glycoside (α/β Anomeric Mixture) Nucleophile->Product Glycosidic Bond Formation Validation NMR Validation (Enhanced 13C signal at C6) Product->Validation Purification & QA

Caption: Ferrier rearrangement mechanism and workflow for 13C-labeled glycals.

Catalyst and Solvent Selection

The choice of Lewis acid and solvent dictates the reaction kinetics, yield, and anomeric stereoselectivity ( α : β ratio). While Boron trifluoride diethyl etherate (BF 3​ ·OEt 2​ ) is the traditional benchmark, modern methodologies have introduced milder and more selective catalysts.

For instance, Iron(III) chloride (FeCl 3​ ) in acetonitrile (CH 3​ CN) provides an extremely rapid and mild environment for O-glycosylation, preventing the polymerization of the glycal[5]. Conversely, Trimethylsilyl trifluoromethanesulfonate (TMSOTf) is the preferred activator for C-glycosylation using silyl ketene acetals, especially in large-scale applications[6]. Lanthanide triflates, such as Gd(OTf) 3​ , offer exclusive α -selectivity for specific O-nucleophiles[4].

Quantitative Comparison of Reaction Conditions
CatalystSolventTempNucleophile TypeYield (%)Selectivity ( α : β )Ref
BF 3​ ·OEt 2​ (0.15 eq)CH 2​ Cl 2​ -20 °C to rtO-, C-Nucleophiles70–85%~ 1:2 to 1:1,[6]
TMSOTf (1.1 eq)CH 2​ Cl 2​ / CH 3​ CN-5 °CC-Nucleophiles73%1:1.5[6]
FeCl 3​ (0.1 eq)CH 3​ CNrtO-Nucleophiles>85%High α -preference[5]
TEMPO + (2.0 eq)1,2-DCE70 °C (MW)C-, N-Nucleophiles60–96%3:2 to 7:3[3]
Gd(OTf) 3​ (0.1 eq)CH 3​ CN40 °CO-Nucleophiles75–80%Exclusive α [4]

Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating specific checkpoints (TLC monitoring and NMR validation), researchers can ensure the integrity of the 13 C label and the success of the rearrangement.

Protocol A: Mild O-Glycosylation using FeCl 3​

Causality: Basic solvents like THF or diethyl ether coordinate with the iron catalyst via their oxygen lone pairs, deactivating it. Therefore, the dipolar solvent CH 3​ CN is strictly required to maintain catalyst activity and ensure short reaction times[5].

  • Preparation: In an oven-dried flask under an argon atmosphere, dissolve Tri-O-acetyl-D-[6- 13 C]glucal (1.0 equiv, ~0.5 mmol) and the target alcohol (1.2 equiv) in anhydrous CH 3​ CN (5.0 mL) to achieve a ~0.1 M concentration.

  • Activation: Add anhydrous FeCl 3​ (0.1 equiv, 0.05 mmol) in one portion at room temperature. The solution may exhibit a slight color change indicating catalyst-substrate complexation.

  • Self-Validating Monitoring: Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The starting[6- 13 C]glucal ( Rf​ ~0.5) should be completely consumed within 15–30 minutes, replaced by a new, UV-active or charrable spot ( Rf​ ~0.4) corresponding to the product.

  • Quenching: Once complete, immediately quench the reaction by adding 5 mL of saturated aqueous NaHCO 3​ to neutralize the catalyst and prevent thermodynamic epimerization.

  • Workup: Extract the aqueous layer with CH 2​ Cl 2​ (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO 4​ , and concentrate in vacuo.

  • QA/QC Validation: After flash chromatography, validate the product via 13 C NMR. A successful reaction will display an intensely enhanced singlet at ~62 ppm, confirming the intact [6- 13 C] isotopic label[1], alongside the characteristic vinylic carbons (C2, C3) at ~127 and ~129 ppm.

Protocol B: Large-Scale C-Glycosylation using TMSOTf

Causality: C-glycosylation requires robust activation of the glycal while preserving the integrity of carbon-based nucleophiles (e.g., silyl ketene acetals). TMSOTf is utilized here because it efficiently promotes the rearrangement without decomposing the silyl enol ether[6]. A mixed solvent system (CH 2​ Cl 2​ /CH 3​ CN) is used to modulate the reactivity of the oxocarbenium ion, preventing runaway polymerization and improving anomeric control[6].

  • Preparation: Into a reaction vessel containing a 1:1.1 (v/v) mixture of anhydrous CH 2​ Cl 2​ and CH 3​ CN, add Tri-O-acetyl-D-[6- 13 C]glucal (1.0 equiv). Cool the mixture to -5 °C using an ice/salt bath to suppress thermal degradation of the intermediate[6].

  • Nucleophile Addition: Add the silyl ketene acetal (1.2 equiv) to the cooled solution.

  • Activation: Prepare a solution of TMSOTf (1.1 equiv) in CH 2​ Cl 2​ . Add this dropwise via an addition funnel over 30 minutes. Critical Step: Slow addition is required to prevent localized thermal spikes that lead to glycal decomposition[6].

  • Self-Validating Monitoring: Maintain the bath at -5 °C for 2 hours. TLC (Hexanes/EtOAc 4:1) should indicate complete conversion of the donor to the C-glycoside.

  • Quenching & Isolation: Pour the reaction mixture slowly into a vigorously stirred saturated aqueous NaHCO 3​ solution to neutralize the triflic acid byproduct. Extract with CH 2​ Cl 2​ , dry over MgSO 4​ , and purify via silica gel chromatography.

  • QA/QC Validation: Confirm the C-C bond formation at the anomeric center via 2D NMR (HMBC) showing correlation between the C1 proton and the nucleophile's carbonyl carbon, while ensuring the 13 C enhancement at C6 remains pristine.

Sources

Method

Application Protocol: Engineering 13C-Labeled Mannosides via Tri-O-acetyl-D-[6-13C]glucal Epoxidation

The Strategic Role of 13C-Labeled Mannosides in Glycobiology Stable isotope labeling of carbohydrates is a foundational technique for metabolic flux analysis, glycoproteomics, and advanced NMR structural studies[1]. Spec...

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Author: BenchChem Technical Support Team. Date: April 2026

The Strategic Role of 13C-Labeled Mannosides in Glycobiology

Stable isotope labeling of carbohydrates is a foundational technique for metabolic flux analysis, glycoproteomics, and advanced NMR structural studies[1]. Specifically, 13C-labeled mannosides are critical for tracing the biosynthesis of N-linked and O-linked glycans in mammalian cells, where mannose serves as a primary precursor for nucleotide sugar donors in the endoplasmic reticulum and Golgi apparatus[1][2].

While direct synthesis of labeled glycosides from free mannose is possible, utilizing Tri-O-acetyl-D-[6-13C]glucal as a universal precursor offers unparalleled synthetic versatility. By routing the synthesis through a stereoselective epoxidation and subsequent nucleophilic ring-opening, researchers can orthogonalize their protection strategies and introduce diverse aglycones (e.g., lipids, fluorophores, or complex oligosaccharides) precisely at the anomeric position[3][4].

Mechanistic Insights: Directing Stereochemistry in Glycal Epoxidation

The transformation of a glycal into a glycoside via a 1,2-anhydrosugar (epoxide) intermediate is a highly efficient, self-validating synthetic route. When Tri-O-acetyl-D-[6-13C]glucal is subjected to epoxidation, the reaction occurs across the electron-rich C1-C2 double bond.

The Causality Behind Reagent Selection: Historically, m-chloroperoxybenzoic acid (mCPBA) has been utilized for glycal epoxidation. However, this often yields a complex mixture of gluco- and manno- pyranosides due to immediate, in situ ring opening by the m-chlorobenzoate anion generated during the reaction[4].

To achieve higher control and isolate the pure epoxide intermediate, dimethyldioxirane (DMDO) generated in situ is the superior choice. Using a biphasic system of Oxone (potassium peroxymonosulfate) and acetone in CH2Cl2/aqueous NaHCO3 provides a cleaner route to the 1,2-anhydrosugars. This eliminates the need to handle pre-distilled, hazardous DMDO solutions while maintaining excellent conversion rates[5].

Stereochemical Outcome: The bulky acetyl protecting groups at C3 and C4 of the glucal sterically hinder the α -face. However, the inherent conformational preference of the half-chair glucal still favors α -face attack. This leads to the α -epoxide (gluco configuration) as the major product, and the β -epoxide (manno configuration) as the minor product—typically yielding a 7:1 ratio[5][6].

Subsequent alcoholysis (e.g., with methanol) proceeds via an SN2-like inversion at the anomeric C1 carbon. The major α -epoxide yields the β -glucoside, while the minor β -epoxide yields the desired α -mannoside [5].

Comparative Metrics for Epoxidation Strategies

To justify the selection of the in situ DMDO method over traditional mCPBA oxidation, the following quantitative data summarizes the operational differences:

Epoxidation ReagentSolvent SystemTotal Yield (%)Gluco:Manno RatioReaction TimeIntermediate Stability
In situ DMDO (Oxone/Acetone) CH2Cl2 / Aq. NaHCO387%7:1 (87.5% : 12.5%)6.5 hoursIsolable 1,2-anhydrosugars
mCPBA Anhydrous CH2Cl2~85-90%80:20 (80.0% : 20.0%)12 hoursIn situ ring-opened by m-ClBzOH

Reaction Pathway Visualization

Workflow A Tri-O-acetyl-D-[6-13C]glucal B Oxone / Acetone (DMDO) Biphasic Epoxidation A->B C 1,2-Anhydrosugar Mixture (Gluco & Manno) B->C 0°C to RT, 6h D Alcoholysis (R-OH) Ring Opening C->D E 13C-alpha-D-Mannoside (Target) D->E a-manno (Minor) F 13C-beta-D-Glucoside (Byproduct) D->F b-gluco (Major)

Synthesis workflow of 13C-labeled mannosides via DMDO epoxidation.

Step-by-Step Synthesis & Isolation Protocol

Phase 1: Biphasic Epoxidation (In situ DMDO generation)

Note: The biphasic nature of this reaction is critical. The aqueous NaHCO3 neutralizes acidic byproducts of Oxone decomposition, protecting the highly acid-sensitive epoxide intermediate from premature hydrolysis[5].

  • Preparation: Dissolve Tri-O-acetyl-D-[6-13C]glucal (1.0 eq, e.g., 11.0 mmol) in 50 mL of dichloromethane (CH2Cl2)[5].

  • Biphasic Setup: Add 5 mL of acetone and 100 mL of saturated aqueous NaHCO3 to the organic layer.

  • Cooling: Transfer the vigorously stirring mixture to an ice bath and cool to 0 °C.

  • Oxidation: Prepare a solution of Oxone (2.0 eq, 22.12 mmol) in 60 mL of distilled water. Add this solution dropwise to the biphasic mixture over 20–30 minutes to control the exothermic generation of DMDO[5].

  • Propagation: Maintain vigorous stirring at 0 °C for 30 minutes, then remove the ice bath. Allow the reaction to warm to room temperature and stir for an additional 6 hours until TLC indicates complete consumption of the glucal[5].

  • Workup: Separate the organic phase. Extract the aqueous phase with CH2Cl2 (3 × 30 mL). Combine the organic layers and dry over anhydrous Na2SO3. Crucial Step: Using Na2SO3 instead of standard MgSO4 quenches any residual active peroxides, preventing oxidative degradation during concentration[5].

  • Concentration: Evaporate the solvent under reduced pressure to yield the crude 1,2-anhydrosugar mixture (~87% yield)[5].

Phase 2: Stereospecific Alcoholysis
  • Dissolution: Dissolve the crude 1,2-anhydrosugar mixture (containing both gluco and manno epoxides) in the desired anhydrous alcohol (e.g., anhydrous CH3OH for methyl glycosides)[6].

  • Ring Opening: Stir the solution at room temperature. For simple primary alcohols like methanol, the reaction is self-promoting and stereospecific. Stir until TLC indicates complete consumption of the epoxide intermediates[6].

  • Recovery: Concentrate the reaction mixture under reduced pressure to yield a crude syrup containing the 13C-labeled β -D-glucoside and α -D-mannoside[5].

Phase 3: Chromatographic Isolation
  • Column Preparation: Pack a flash chromatography column with silica gel.

  • Elution: Load the crude syrup and elute using an optimized gradient system (e.g., Hexane/Ethyl Acetate). The α -D-mannoside and β -D-glucoside have distinct Rf values due to their differing axial/equatorial hydroxyl orientations.

  • Pooling: Collect and pool the fractions containing the pure 13C-labeled α -D-mannoside. Evaporate to dryness to yield the final labeled compound.

Analytical Self-Validation System

To ensure the integrity of the synthesized 13C-labeled mannoside, validate the product using the following analytical markers:

  • 13C NMR Spectroscopy: The presence of the[6-13C] label will dominate the spectrum. The C6 carbon will appear as an intensely enhanced singlet (if proton-decoupled) around 62 ppm.

  • 1H NMR Spectroscopy (Stereochemical Confirmation): The C6 protons will appear as a distinct doublet of doublets with a massive one-bond 13C-1H coupling constant ( JC,H​≈140 Hz).

  • Anomeric Coupling: Crucially, the anomeric proton (H1) of the isolated α -mannoside will appear at ~4.8–5.1 ppm with a uniquely small coupling constant ( J1,2​≈1.5–2.0 Hz), confirming the manno stereochemistry. In contrast, the gluco byproduct exhibits an H1 signal at ~4.5 ppm with a large axial-axial coupling ( J1,2​≈8.0 Hz)[6].

Comprehensive References

1.[3] Synthesis and characterization of a 13C-labeled alpha-mannosyl glycolipid analog from [13C]glucose. Source: nih.gov. URL: 2.[4] Sequential Directed Epoxydation-Acidolysis from Glycals with MCPBA. A Flexible Approach to Protected Glycosyl Donors. Source: acs.org. URL: 3.[6] Direct epoxidation of D-glucal and D-galactal derivatives with in situ generated DMDO. Source: researchgate.net. URL: 4.[5] Direct epoxidation of D-glucal and D-galactal derivatives with in situ generated DMDO (Full Text). Source: researchgate.net. URL: 5.[2] Incorporation of ¹³C-labeled glucose, mannose, galactose, and fructose into a high mannose type N-glycan. Source: researchgate.net. URL: 6.[1] Application Notes and Protocols for D-Mannose-13C-1 Labeling in Cell Culture. Source: benchchem.com. URL:

Sources

Application

Application Note: Stereoselective Cross-Coupling of Tri-O-acetyl-D-[6-13C]glucal in Drug Development

Introduction C-glycosides are robust carbohydrate mimics wherein the anomeric oxygen is replaced by a carbon atom. This modification renders the glycosidic bond resistant to enzymatic cleavage by in vivo glycosidases, ma...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

C-glycosides are robust carbohydrate mimics wherein the anomeric oxygen is replaced by a carbon atom. This modification renders the glycosidic bond resistant to enzymatic cleavage by in vivo glycosidases, making C-glycosides highly valuable scaffolds in modern drug development (e.g., SGLT2 inhibitors like dapagliflozin)[1].

Tri-O-acetyl-D-glucal serves as a premier, versatile building block for synthesizing these compounds via transition-metal-catalyzed cross-coupling reactions[1]. The incorporation of a stable isotope, as seen in Tri-O-acetyl-D-[6-13C]glucal , provides researchers with an advanced tool for metabolic tracing, pharmacokinetic profiling, and mechanistic elucidation. The 13C label yields a distinct, highly enriched NMR signal free from the background interference of complex biological matrices or aglycone moieties[2].

Mechanistic Rationale & Causality

In palladium-catalyzed Heck-type C-glycosylations, the choice of the acetyl protecting group is not merely for stability—it is mechanistically active. When glycals are protected by good leaving groups like acetates, the initial carbopalladation step is rapidly followed by a β-heteroatom (acetoxy) elimination [3]. This specific elimination pathway drives the formation of 2,3-unsaturated C-glycosides (pseudoglycals) rather than undergoing the standard β-hydride elimination seen with silyl or benzyl protecting groups[3].

Furthermore, the stereochemical outcome is heavily dictated by the conformation of the glycal ring. The incoming aryl-palladium species typically approaches from the less sterically hindered face. For (3R)-glycals like D-glucal, this results in the highly stereoselective formation of α-C-glycosides[3]. Recent methodologies also utilize additives like proton sponges (e.g., DMAN) to stabilize the zerovalent palladium species and control the local pH, thereby preventing unwanted Ferrier rearrangement side-reactions[4].

G A Pd(OAc)2 (Pre-catalyst) B Aryl-Pd(II) Intermediate (Transmetalation/Oxidative Addition) A->B Aryl Source C Carbopalladation of Tri-O-acetyl-D-[6-13C]glucal B->C Glycal Addition D β-Acetoxy Elimination (Forms 13C-Glycoside) C->D Stereoselective C-C Bond Formation E Pd(0) Species D->E Product Release F Oxidant / DMAN (Regeneration) E->F Oxidation F->A Active Pd(II)

Pd-catalyzed Heck-type cross-coupling cycle of Tri-O-acetyl-D-[6-13C]glucal.

Experimental Methodology: Oxidative Heck-Type C-Glycosylation

This protocol outlines a self-validating workflow utilizing aryl hydrazines as the coupling partner via C–N bond cleavage. This provides a moisture-stable and environmentally benign route to α-aryl-C-glycosides[3].

Materials Required:

  • Tri-O-acetyl-D-[6-13C]glucal (Isotopic purity >99%)[2]

  • Phenylhydrazine hydrochloride

  • Palladium(II) acetate (Pd(OAc)2)

  • 1,10-Phenanthroline (Ligand)

  • Oxygen balloon (1 atm)

  • Solvent: Anhydrous 1,2-Dichloroethane (DCE)

Step-by-Step Protocol:

  • Reaction Assembly: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add Tri-O-acetyl-D-[6-13C]glucal (1.0 equiv, 0.5 mmol) and phenylhydrazine hydrochloride (2.0 equiv, 1.0 mmol).

  • Catalyst & Ligand Loading: Add Pd(OAc)2 (5 mol%) and 1,10-phenanthroline (10 mol%).

    • Causality: The bidentate nitrogen ligand stabilizes the Pd(II) intermediate, preventing the premature precipitation of inactive "Pd black" and enhancing the electrophilicity of the metal center to facilitate glycal insertion[3].

  • Solvent & Atmosphere: Dissolve the mixture in 5.0 mL of anhydrous DCE. Purge the vessel with O2 gas three times and maintain it under an O2 balloon (1 atm).

    • Causality: O2 acts as the terminal oxidant required to regenerate the active Pd(II) species from Pd(0) after the β-acetoxy elimination step, closing the catalytic cycle[3].

  • Heating & In-Process Validation: Stir the reaction mixture at 80 °C for 12 hours. Monitor the reaction via TLC (Hexane:EtOAc 3:1). The system is self-validating: a successful reaction is indicated by the complete disappearance of the starting glycal spot and the emergence of a lower Rf, UV-active spot corresponding to the conjugated product.

  • Workup: Cool the mixture to room temperature, filter it through a short pad of Celite to remove palladium residues, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude mixture via flash column chromatography on silica gel to isolate the pure 2,3-unsaturated α-aryl-[6-13C]glycoside.

Downstream Validation (13C NMR Tracing)

The primary advantage of the [6-13C] isotopic label is the simplified validation of the product structure and its subsequent metabolic tracking.

  • Validation Step: Dissolve 10 mg of the purified product in CDCl3. Acquire a 13C NMR spectrum (100 MHz).

  • Expected Result: A highly enriched, intense singlet will appear at approximately δ 62.7 ppm , corresponding to the 13C-labeled C6 carbon[3]. This peak will be roughly 100 times more intense than the natural abundance 13C signals of the aryl and acetate carbons, allowing for unambiguous tracking of the carbohydrate moiety in downstream in vitro or in vivo assays without signal overlap.

Quantitative Data: Optimization of Reaction Conditions

The following table summarizes the causal relationship between reaction parameters and the yield/stereoselectivity of the C-glycosylation process[3].

EntryCatalyst (mol%)Ligand (mol%)Temp (°C)OxidantYield (%)Selectivity (α:β)
1Pd(OAc)2 (5)None40O2 (1 atm)N.R.-
2Pd(OAc)2 (5)None80O2 (1 atm)45>99:1
3 Pd(OAc)2 (5) 1,10-Phen (10) 80 O2 (1 atm) 82 >99:1
4PdCl2 (5)1,10-Phen (10)80O2 (1 atm)60>99:1
5Pd(OAc)2 (5)1,10-Phen (10)80Air55>99:1

Note: The addition of 1,10-phenanthroline (Entry 3) significantly boosts the yield by stabilizing the catalytic intermediate, while the required 80 °C temperature overcomes the activation energy barrier for C-N bond cleavage. The (3R)-configuration of the D-glucal ensures exclusive α-selectivity across all successful conditions.

References

  • Source: PMC (nih.gov)
  • Oxidative Heck Reaction of Glycals and Aryl Hydrazines: A Palladium-Catalyzed C-Glycosylation Source: The Journal of Organic Chemistry - ACS Publications URL
  • Source: Omicron Biochemicals, Inc.
  • Triple Role of Proton Sponge (DMAN)

Sources

Method

Application Note: Solid-Phase Synthesis of 13C-Labeled Glycopeptides Using Tri-O-acetyl-D-[6-13C]glucal

Introduction & Strategic Rationale The synthesis of structurally defined glycopeptides is a critical frontier in understanding post-translational modifications, developing cancer vaccines, and probing carbohydrate-protei...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

The synthesis of structurally defined glycopeptides is a critical frontier in understanding post-translational modifications, developing cancer vaccines, and probing carbohydrate-protein interactions. Tracking the conformational dynamics of the glycosidic linkage in aqueous environments is notoriously difficult due to overlapping nuclear magnetic resonance (NMR) signals.

By utilizing 1[1], we introduce an NMR-active, non-overlapping isotopic tag at the C6 position of the carbohydrate. This specific 13C label provides a distinct heteronuclear signal (~62 ppm) that acts as a highly sensitive probe for HSQC/HMBC NMR studies and serves as a precise mass tag for MS/MS quantification. As a Senior Application Scientist, I have designed this protocol to bypass the common pitfalls of glycopeptide synthesis by employing a highly controlled, self-validating "cassette" methodology.

Mechanistic Causality: The "Cassette" Approach vs. Direct On-Resin Glycosylation

A common misstep in glycopeptide synthesis is attempting direct glycosylation of a peptide backbone already bound to a solid support. Direct on-resin glycosylation suffers from restricted kinetics, resulting in incomplete conversions and poor α/β anomeric stereocontrol. Because the unreacted peptide and the glycosylated product share nearly identical polarities, downstream HPLC purification becomes a nightmare.

To guarantee absolute structural integrity, this protocol utilizes the 2[2]. We first convert the 13C-labeled glycal into a fully characterized, stereochemically pure Fmoc-amino acid-glycoside building block (the "cassette") in solution. This pre-formed cassette is then seamlessly incorporated into standard Solid-Phase Peptide Synthesis (SPPS). The initial functionalization of the glycal double bond relies on robust 3[3] to ensure precise C2-amine installation.

Workflow Visualization

G N1 Tri-O-acetyl-D-[6-13C]glucal (Starting Material) N2 Azidonitration & Halogenation (NaN3, CAN, LiBr) N1->N2 C1-C2 Functionalization N3 [6-13C]-2-Azido-Glycosyl Bromide (Reactive Donor) N2->N3 Activation N4 Stereoselective Glycosylation (Fmoc-Thr-OAll, Ag2CO3) N3->N4 Cassette Assembly N5 13C-Glycosyl Amino Acid Cassette (Fmoc-Thr(13C-GlcNAc)-OH) N4->N5 Reduction & Deallylation N6 Fmoc-SPPS Assembly (HATU/DIPEA, Solid Support) N5->N6 Peptide Elongation N7 Global Cleavage & Deprotection (TFA Cocktail, Hydrazine) N6->N7 Resin Cleavage N8 Pure 13C-Labeled Glycopeptide (Final Product) N7->N8 Purification

Workflow for 13C-labeled glycopeptide synthesis via the glycal-derived cassette approach.

Experimental Protocols

Phase 1: Synthesis of the self-validating Fmoc-Thr(Ac3-[6-13C]GlcNAc)-OH Cassette

This phase isolates the complex carbohydrate chemistry from the peptide assembly, ensuring only 100% pure glyco-amino acids enter the automated synthesizer.

  • Azidonitration (C1-C2 Functionalization):

    • Step: Dissolve Tri-O-acetyl-D-[6-13C]glucal (1.0 eq) in anhydrous acetonitrile at -15°C. Add NaN3 (1.5 eq) and Cerium(IV) ammonium nitrate (CAN, 3.0 eq). Stir vigorously for 4 hours.

    • Causality: CAN acts as a single-electron oxidant, generating an azide radical that regioselectively attacks the electron-rich C2 position of the glycal. This is followed by nitrate trapping at the anomeric C1 position, establishing the necessary nitrogen functionality for the GlcNAc derivative.

  • Bromination (Donor Activation):

    • Step: Extract the crude azidonitrate, dissolve in anhydrous CH2Cl2, and add LiBr (5.0 eq). Stir at room temperature for 3 hours.

    • Causality: The anomeric nitrate is highly unstable and unsuitable for controlled glycosylation. Lithium bromide smoothly displaces the nitrate, generating a highly reactive yet stable α -glycosyl bromide donor.

  • Stereoselective Glycosylation:

    • Step: Combine the glycosyl bromide (1.2 eq) and Fmoc-Thr-OAll (1.0 eq) in CH2Cl2. Add Ag2CO3 (2.0 eq) and AgClO4 (0.2 eq) under argon in the dark.

    • Causality: Utilizing a Koenigs-Knorr type activation, the silver salts precipitate AgBr, driving the equilibrium forward. The neighboring C2-azide group prevents oxazoline formation, allowing for excellent stereocontrol.

  • Reduction & Acetylation (GlcNAc Formation):

    • Step: Treat the purified intermediate with activated Zn dust in THF/Ac2O/AcOH (3:2:1) for 12 hours.

    • Causality: This one-pot step reduces the C2-azide to a primary amine, which is immediately trapped by acetic anhydride to form the native N-acetyl group (GlcNAc).

  • Deallylation (Cassette Liberation):

    • Step: Dissolve the product in THF. Add morpholine (10 eq) and catalytic Pd(PPh3)4 (0.05 eq).

    • Causality: Palladium-catalyzed allyl transfer to morpholine liberates the free carboxylic acid without disturbing the base-sensitive Fmoc group.

    • Self-Validation Check: Before proceeding to SPPS, confirm the cassette purity via 13C NMR. The presence of the enhanced 13C signal at ~62.5 ppm confirms the structural integrity of the label.

Phase 2: Automated Solid-Phase Peptide Synthesis (SPPS)

The 4[4] requires specialized coupling conditions to prevent epimerization of the bulky cassette.

  • Resin Preparation: Swell Rink Amide AM resin (loading 0.4 mmol/g) in DMF for 30 minutes to ensure maximum accessibility of the active sites.

  • Standard Amino Acid Elongation: For non-glycosylated residues, use standard Fmoc-AA-OH (4.0 eq), DIC (4.0 eq), and Oxyma Pure (4.0 eq) in DMF for 45-minute coupling cycles.

  • Cassette Coupling (Critical Node):

    • Step: Suspend the automated sequence. Manually couple the Fmoc-Thr(Ac3-[6-13C]GlcNAc)-OH cassette using only 1.5 eq (to conserve the high-value labeled material). Activate with HATU (1.4 eq) and DIPEA (3.0 eq) in DMF for 2 hours.

    • Causality: HATU provides superior activation kinetics for sterically hindered secondary alcohols (like Threonine), while keeping the equivalents low prevents wasteful consumption of the 13C-isotope.

    • Self-Validation Check: Perform a Kaiser test. A colorless bead indicates >99% coupling. If a slight blue hue remains, perform a second coupling cycle before capping with Ac2O/Pyridine.

  • Global Cleavage: Treat the resin with a cocktail of TFA/TIPS/H2O (95:2.5:2.5) for 2 hours to simultaneously cleave the peptide from the resin and remove side-chain protecting groups.

  • Zemplén Deacetylation:

    • Step: Dissolve the crude, lyophilized glycopeptide in anhydrous MeOH. Add catalytic NaOMe until pH 9 is reached. Stir for 1 hour, then neutralize with Amberlite IR-120 (H+) resin.

    • Causality: The O-acetyl groups on the carbohydrate (retained from the original Tri-O-acetyl glucal) must be removed to yield the native biological glycan. Zemplén conditions are mild enough to prevent β -elimination of the O-linked carbohydrate from the peptide backbone.

Quantitative Data & Analytical Metrics

To ensure reproducibility and strict quality control, all synthesized batches must conform to the following analytical parameters:

ParameterExpected Value / MetricAnalytical Method
Cassette Coupling Yield > 85% (based on initial resin loading)Fmoc UV-Vis Quantitation (301 nm)
13C-C6 Chemical Shift ~ 62.5 ppm (Singlet, enhanced intensity)13C NMR / 2D HSQC
Mass Shift (Cassette) + 1.00335 Da (vs. unlabeled standard)High-Resolution ESI-TOF MS
Epimerization at Thr < 2% D-allo-Threonine formationAnalytical RP-HPLC
Global Cleavage Yield > 90%Gravimetric Analysis

References

  • Title : Convergent Synthesis of N-Linked Glycopeptides on a Solid Support Source : ACS Publications URL :[Link]

  • Title : Chapter 25: Development of cancer vaccines from fully synthetic mucin-based glycopeptide antigens. A vision on mucins from the bioorganic chemistry perspective Source : RSC Books URL :[Link]

  • Title : Optimization of Azidophenylselenylation of Glycals for the Efficient Synthesis of Phenyl 2-Azido-2-Deoxy-1-Selenoglycosides: Solvent Control Source : PMC (NIH) URL : [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting allylic rearrangement side products in Tri-O-acetyl-D-[6-13C]glucal reactions

Troubleshooting Allylic Rearrangement (Ferrier) Side Products Welcome to the Application Scientist Support Portal. This guide provides field-proven troubleshooting strategies for researchers performing the Ferrier rearra...

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Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting Allylic Rearrangement (Ferrier) Side Products

Welcome to the Application Scientist Support Portal. This guide provides field-proven troubleshooting strategies for researchers performing the Ferrier rearrangement (allylic rearrangement) on Tri-O-acetyl-D-[6-13C]glucal. By understanding the thermodynamic and kinetic causality behind oxocarbenium intermediate formation, you can eliminate undesired side products, control stereoselectivity, and maintain the integrity of your isotopic label.

Mechanistic Overview & Pathway Analysis

To troubleshoot side products effectively, we must first isolate the competing kinetic pathways. The diagram below maps the desired Ferrier rearrangement against common failure modes.

FerrierPathway Glucal Tri-O-acetyl-D-[6-13C]glucal (Starting Material) LewisAcid Lewis Acid Activation (-OAc at C3) Glucal->LewisAcid SideC3 C-3 Substituted Product (Direct SN2) Glucal->SideC3 Weak LA / Poor Leaving Group Intermediate Allylic Oxocarbenium Ion (Delocalized) LewisAcid->Intermediate ProductAlpha α-2,3-Unsaturated Glycoside (Major Product) Intermediate->ProductAlpha Quasi-axial attack at C1 ProductBeta β-2,3-Unsaturated Glycoside (Minor Product) Intermediate->ProductBeta Quasi-equatorial attack at C1 SideDecomp Deacetylation / Open-Chain (Hydrolysis) Intermediate->SideDecomp Trace Water / Harsh LA

Figure 1: Mechanistic pathways of the Ferrier rearrangement and common side reactions.

Troubleshooting Guide (FAQs)

Q1: I am observing direct C-3 substitution (SN2) instead of the desired C-1 allylic rearrangement (SN2'). How can I drive the reaction to the C-1 product? Causality & Solution: The Ferrier rearrangement relies on the complete ionization of the C-3 acetate to form a1[1]. If your Lewis acid is too weak, or if the nucleophile is introduced before complete activation, the reaction may proceed via a direct2[2].

  • Actionable Step: Ensure you are using a sufficiently strong Lewis acid (e.g., BF3·OEt2 or InCl3) and allow the glycal to pre-complex with the catalyst for 5–10 minutes at -20 °C before adding the nucleophile.

  • Actionable Step: Switch to a non-polar solvent like anhydrous CH2Cl2. Non-polar environments stabilize the delocalized oxocarbenium ion better than coordinating solvents (like THF or MeCN) that might trap the intermediate prematurely.

Q2: My reaction yields a 1:1 mixture of α and β anomers. How do I maximize the α-stereoselectivity? Causality & Solution: The α-anomer is thermodynamically favored due to the anomeric effect and kinetically favored by the quasi-axial attack of the nucleophile on the half-chair oxocarbenium intermediate[1]. However, highly reactive Lewis acids (like TMSOTf) or elevated temperatures can lead to kinetic trapping of the β-anomer or rapid equilibration.

  • Actionable Step: Lower the reaction temperature to between -40 °C and -20 °C.

  • Actionable Step: Use BF3·OEt2 instead of TMSOTf. Studies show that3 (e.g., 1:1.5 α:β) depending on the solvent[3].

  • Actionable Step: If standard Lewis acids fail, employ mild lanthanide catalysts like 4, which have been shown to yield extremely high α-selectivity (up to 10:1) under solvent-free or mild conditions[4].

Q3: The 13C NMR signal for the C-6 position is shifting unexpectedly or showing complex splitting. Is the [6-13C] label scrambling? Causality & Solution: The 5 is covalently stable and does not participate directly in the allylic rearrangement[5]. If you observe unexpected 13C chemical shifts (deviating from the typical ~62 ppm in CDCl3 for the C-6 acetate), your conditions are likely causing protecting group migration (e.g., C-4 to C-6 acetyl migration) or partial deacetylation.

  • Actionable Step: Check your solvent for trace moisture. Water acts as a nucleophile, leading to6[6].

  • Actionable Step: Strictly use anhydrous solvents and flame-dried glassware. Add 4Å molecular sieves to the reaction mixture to scavenge trace water.

Q4: I am seeing significant deacetylation and black tarry decomposition products. What went wrong? Causality & Solution: Tri-O-acetyl-D-[6-13C]glucal is an 7[7]. Over-activation by excess or overly harsh Lewis acids (like SnCl4 or unbuffered TiCl4) leads to polymerization or complete degradation of the carbohydrate backbone.

  • Actionable Step: Reduce the Lewis acid loading to catalytic amounts (e.g., 10–15 mol%).

  • Actionable Step: Quench the reaction strictly with cold saturated aqueous NaHCO3 to neutralize the Lewis acid immediately. Do not let the reaction warm to room temperature before quenching.

Quantitative Data: Lewis Acid Optimization

When optimizing the Ferrier glycosylation of Tri-O-acetyl-D-[6-13C]glucal, the choice of Lewis acid dictates both yield and stereoselectivity. Use the table below to select the appropriate catalyst for your specific target.

Lewis AcidTypical LoadingSolventTemp (°C)Major AnomerSide Product Risk
BF3·OEt2 10–20 mol%CH2Cl2-20 to 0α (High)Low (if anhydrous)
TMSOTf 10–15 mol%CH2Cl2 / MeCN-5 to 25β (Variable)Medium (Anomerization)
InCl3 5–10 mol%CH2Cl225α (High)Low
La(NO3)3·6H2O 5 mol%Solvent-free25α (Very High)Very Low
SnCl4 10–20 mol%CH2Cl2-78 to -20α/β mixHigh (C-3 substitution)

Data synthesized from established Ferrier rearrangement optimization studies[3],[4].

Standardized Experimental Protocol

Optimized Ferrier Rearrangement for Tri-O-acetyl-D-[6-13C]glucal

This self-validating protocol uses BF3·OEt2 to ensure complete conversion while minimizing C-3 substitution and preserving the [6-13C] isotopic label. The inclusion of molecular sieves and a cold-quench step creates a closed-loop system that prevents downstream decomposition.

Materials:

  • Tri-O-acetyl-D-[6-13C]glucal (1.0 eq)

  • Nucleophile (e.g., target alcohol) (1.2 - 1.5 eq)

  • Boron trifluoride diethyl etherate (BF3·OEt2) (0.15 eq)

  • Anhydrous Dichloromethane (CH2Cl2)

  • Activated 4Å Molecular Sieves

  • Saturated aqueous NaHCO3

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask under argon. Add activated 4Å molecular sieves (approx. 100 mg per mmol of glucal) to the flask.

  • Dissolution: Dissolve Tri-O-acetyl-D-[6-13C]glucal (1.0 eq) and the nucleophile (1.2 eq) in anhydrous CH2Cl2 (0.1 M concentration). Stir at room temperature for 15 minutes. Causality: This allows the molecular sieves to scavenge any residual moisture, preventing hydrolytic deacetylation.

  • Cooling: Cool the reaction mixture to -20 °C using a dry ice/ethylene glycol bath. Causality: Lower temperatures prevent kinetic trapping of the β-anomer and suppress open-chain decomposition.

  • Activation: Dropwise, add BF3·OEt2 (0.15 eq). The solution may turn slightly yellow, indicating the formation of the allylic oxocarbenium ion.

  • Monitoring: Stir the reaction at -20 °C for 1 to 2 hours. Monitor via TLC (Hexanes/EtOAc). The 13C-labeled starting material should disappear, replaced by a lower Rf spot (the 2,3-unsaturated glycoside).

  • Quenching (Critical Step): While still at -20 °C, rapidly add cold saturated aqueous NaHCO3 (equal to the reaction volume). Causality: Immediate neutralization prevents acid-catalyzed deacetylation or anomerization during the warmup phase.

  • Workup: Allow the biphasic mixture to warm to room temperature. Extract three times with CH2Cl2. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via silica gel flash chromatography to isolate the pure α-2,3-unsaturated [6-13C]glycoside.

References
  • [7] CymitQuimica. CAS 2873-29-2: Tri-O-acetyl-D-glucal.

  • [3] National Institutes of Health (NIH). Large-Scale Synthesis of All Stereoisomers of a 2,3-Unsaturated C-Glycoside Scaffold.

  • [6] American Chemical Society (ACS). The Transformation Mechanism of 3,4,6-Tri-O-acetyl-1,5-anhydro-2-deoxy-d-arabino-hex-1-enitol in Water.

  • [1] American Chemical Society (ACS). Insight into the Course of the Ferrier Rearrangement Used to Obtain Untypical Diosgenyl Saponins.

  • [5] Omicron Biochemicals, Inc. tri-O-acetyl-D-[6-13C]glucal.

  • [2] University of Debrecen (DEA). Reactions of 1-C-acceptor-substituted glycals with nucleophiles under acid promoted (Ferrier-rearrangement) conditions.

  • [4] National Institutes of Health (NIH). Mild and Highly Efficient Stereoselective Synthesis of 2,3-Unsaturated Glycopyranosides using La(NO3)3 · 6H2O as a Catalyst: Ferrier Rearrangement.

Sources

Optimization

Optimizing Lewis acid catalysts for Tri-O-acetyl-D-[6-13C]glucal activation

Welcome to the Technical Support Center for carbohydrate activation and isotopic labeling workflows. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challen...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for carbohydrate activation and isotopic labeling workflows. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the Ferrier rearrangement of Tri-O-acetyl-D-[6-¹³C]glucal.

Because ¹³C-labeled precursors are highly valuable, minimizing degradation while maximizing stereoselectivity is critical. This guide bypasses generic advice, focusing strictly on the causality of Lewis acid catalysis, self-validating experimental workflows, and quantitative optimization.

I. Mechanistic Overview: The Ferrier Activation Pathway

To troubleshoot effectively, we must first visualize the activation mechanism. The Ferrier rearrangement relies on the specific cleavage of the C3-acetate group to form a resonance-stabilized intermediate, dictating the stereochemical outcome of the incoming nucleophile[1].

FerrierMechanism Glucal Tri-O-acetyl-D-[6-¹³C]glucal (Precursor) LA_Coord Lewis Acid (LA) Coordination at C3-Acetate Glucal->LA_Coord + Catalyst Carbenium Allyloxycarbenium Ion (Resonance Stabilized) LA_Coord->Carbenium - LA-OAc⁻ Nu_Attack Nucleophilic Attack (Quasi-axial / α-face) Carbenium->Nu_Attack + Nucleophile (R-OH) Product 2,3-Unsaturated α-Glycoside (Retained ¹³C Label at C6) Nu_Attack->Product Stereoselective

Mechanistic pathway of the Ferrier rearrangement via an allyloxycarbenium intermediate.

II. Troubleshooting & FAQs: Catalyst Selection and Stereocontrol

Q1: Why am I seeing low α/β stereoselectivity during the Ferrier rearrangement of my [6-¹³C]-labeled glucal? Causality: The stereochemical outcome of the Ferrier rearrangement is governed by the attack of the nucleophile on the resonance-stabilized allyloxycarbenium ion. Due to stereoelectronic effects and steric hindrance from the C4 and C6 substituents, the nucleophile preferentially attacks from the quasi-axial face, yielding the α-anomer[1]. However, if you are using a harsh Lewis acid like BF₃·OEt₂, the reaction can slip from kinetic control into thermodynamic control, causing rapid, reversible anomerization that degrades your α:β ratio[2]. Solution: Switch to mild, highly oxophilic Lewis acids such as Bismuth(III) triflate (Bi(OTf)₃) or Lanthanum(III) nitrate hexahydrate (La(NO₃)₃·6H₂O). These catalysts provide exceptional α-selectivity under strict kinetic control without requiring cryogenic temperatures[3],[4].

Q2: How do I minimize the degradation of my expensive [6-¹³C]-labeled precursor? Causality: Precursor degradation usually occurs via competitive electrophilic addition across the C1-C2 double bond, leading to unwanted 2-deoxyglycosides. This happens when ambient moisture hydrolyzes your Lewis acid, generating protic acid in situ[1]. Unlike Lewis acids (which specifically coordinate and cleave the 3-OAc group), protic acids protonate the double bond directly. Solution: Maintain strictly anhydrous conditions if using moisture-sensitive catalysts. Alternatively, transition to water-tolerant catalysts like La(NO₃)₃·6H₂O, which can even be run under solvent-free conditions to completely eliminate solvent-based moisture contamination[3].

Q3: How do I analytically confirm the integrity of the ¹³C label post-rearrangement? Causality: While the ¹³C label at C6 is chemically distant from the C1-C3 allylic shift center, overly aggressive heating or extended reaction times with strong acids can cause acetate migration or cleavage. Solution: Rely on ¹³C NMR as your primary validation tool. The enriched C6 carbon will appear as a dominant, highly intense singlet at ~62 ppm. The success of the rearrangement is simultaneously confirmed by the appearance of a diagnostic anomeric C1 peak at ~95 ppm (for O-glycosides), with a J-coupling constant indicative of the α-anomer.

III. Quantitative Catalyst Comparison

To optimize your workflow, compare the performance metrics of standard Lewis acids used in the activation of Tri-O-acetyl-D-glucal.

CatalystLoading (mol%)Reaction ConditionsTimeYield (%)α:β Ratio
BF₃·OEt₂ 15–50CH₂Cl₂, -20 °C to RT45–90 min75–85~7:1
InCl₃ 10CH₂Cl₂, RT2.5 h82~7:1
Bi(OTf)₃ 2CH₂Cl₂, RT1 h85–95>9:1
La(NO₃)₃·6H₂O 5Solvent-free, RT1–2 h>90Exclusive α

Data synthesized from established Ferrier rearrangement methodologies[3],[4],[2]. For ¹³C-labeled compounds, Bi(OTf)₃ offers the best balance of low catalyst loading, rapid kinetics, and high stereoselectivity.

IV. Self-Validating Experimental Protocol

This protocol utilizes Bi(OTf)₃ for the activation of Tri-O-acetyl-D-[6-¹³C]glucal. It is designed as a self-validating system, meaning each step contains a built-in analytical check to ensure the reaction is proceeding correctly before you risk losing your labeled material.

Step 1: Substrate Solvation & Environmental Control

  • Action: In an oven-dried flask under an argon atmosphere, dissolve 1.0 equivalent of Tri-O-acetyl-D-[6-¹³C]glucal and 1.1 equivalents of your chosen nucleophile (e.g., an alcohol) in anhydrous CH₂Cl₂ (approx. 5 mL per mmol of glucal).

  • Validation Check: The solution must be completely clear. Any cloudiness indicates the presence of moisture, which will hydrolyze the triflate catalyst into triflic acid (a protic acid), leading to 2-deoxyglycoside byproducts.

Step 2: Catalyst Initiation

  • Action: Add exactly 2 mol% of Bi(OTf)₃ in one portion at room temperature (20–25 °C).

  • Validation Check: A subtle color change (typically to a pale yellow) should occur within 60 seconds, confirming the successful coordination of the Lewis acid to the C3-acetate group[4].

Step 3: Kinetic Monitoring

  • Action: Stir the reaction mixture at room temperature for 45–60 minutes.

  • Validation Check: Perform TLC analysis (Hexane:EtOAc 3:1). The system is validated when the starting material spot (Rf ~0.45) completely disappears, replaced by a new, UV-active, and charrable spot at a lower Rf (~0.30). Do not let the reaction run past the disappearance of the starting material to prevent thermodynamic anomerization.

Step 4: Quenching & Catalyst Neutralization

  • Action: Quench the reaction by adding an equal volume of 20% aqueous NaHCO₃ solution. Extract the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Validation Check: The cessation of effervescence (CO₂ gas release) upon the addition of NaHCO₃ confirms the complete neutralization of the acidic catalyst environment.

Step 5: Analytical Validation (NMR)

  • Action: Dissolve the crude product in CDCl₃ and acquire a ¹³C NMR spectrum.

  • Validation Check: The protocol is deemed successful if the spectrum exhibits:

    • An exceptionally strong, enriched signal at ~62 ppm , confirming the retention of the [6-¹³C] label.

    • A diagnostic anomeric C1 signal at ~95 ppm , confirming the formation of the 2,3-unsaturated O-glycoside.

V. References

1.1 - ACS Publications[1] 2.3 - PMC[3] 3.4 - PMC[4] 4.2 - American Chemical Society[2]

Sources

Troubleshooting

Technical Support Center: Preventing Degradation of Tri-O-acetyl-D-[6-13C]glucal

Executive Summary Tri-O-acetyl-D-[6-13C]glucal is a highly valuable, isotopically enriched building block critical for synthesizing 13C-labeled carbohydrates used in metabolic tracing and advanced NMR studies[1],[2]. Bec...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Tri-O-acetyl-D-[6-13C]glucal is a highly valuable, isotopically enriched building block critical for synthesizing 13C-labeled carbohydrates used in metabolic tracing and advanced NMR studies[1],[2]. Because of the extreme financial and scientific cost of 13C-labeled precursors, minimizing degradation during storage, reaction, and purification is paramount. This guide provides field-proven, mechanistically grounded troubleshooting strategies to protect this acid-labile enol ether from unwanted decomposition.

Mechanistic Causality: Why is the Glycal Unstable?

To prevent degradation, one must understand the causality behind it. As a cyclic enol ether, the double bond of Tri-O-acetyl-D-glucal is highly electron-rich due to the electron-donating effect of the adjacent ring oxygen.

Under even mildly acidic conditions, the molecule undergoes rapid protonation at the C-2 position. This generates a resonance-stabilized C-1 allylic oxocarbenium ion[3]. This intermediate is highly reactive:

  • In the presence of trace water: It undergoes a Ferrier-type hydration, cleaving an acetate group to form 4,6-di-O-acetyl-2,3-dideoxy-D-erythro-hex-2-enose (pseudoglucal) and other open-chain degradants[3].

  • In the absence of a nucleophile: The unquenched oxocarbenium ion initiates uncontrolled polymerization, turning your valuable 13C-labeled crystalline powder into a dark, intractable oil[4].

Mechanism A Tri-O-acetyl-D-[6-13C]glucal (Enol Ether) B Protonation at C-2 (Acidic Conditions) A->B H+ C C-1 Oxocarbenium Ion (Resonance Stabilized) B->C Allylic Shift D Hydration / Ferrier Rearrangement (Trace Water) C->D H2O Attack E Polymerization (No Nucleophile) C->E Unquenched

Acid-catalyzed degradation pathway of Tri-O-acetyl-D-glucal via an oxocarbenium intermediate.

Troubleshooting & FAQs

Q1: My stored Tri-O-acetyl-D-[6-13C]glucal turned into a viscous oil over several months. What happened? A1: The compound underwent auto-catalyzed polymerization. Trace moisture in the storage vial slowly hydrolyzes the acetyl groups, releasing catalytic amounts of acetic acid. This mild acidity is sufficient to protonate the enol ether over time, triggering a cascade of degradation[3]. Solution: Store the compound at -20°C in a tightly sealed, argon-flushed vial. To actively scavenge any generated acid, store the material over a few pellets of anhydrous potassium carbonate (K₂CO₃) or activated 4Å molecular sieves.

Q2: I lose 20-30% of my product during silica gel flash chromatography. How can I improve recovery? A2: Standard silica gel is inherently acidic (pH ~4.5–5.5). When the acid-labile glycal interacts with the unprotected silica surface, it undergoes on-column hydrolysis or Ferrier rearrangement[3]. Solution: You must buffer the stationary phase. Pre-treat the silica gel by packing the column with an eluent containing 1% (v/v) triethylamine (Et₃N). Maintain 0.1% to 1% Et₃N in your mobile phase during the entire elution process.

Q3: During Lewis acid-catalyzed O-glycosylation, I am observing significant decomposition and poor α-selectivity. What is the cause? A3: Traditional strong Lewis acids, such as BF₃·OEt₂ or SnCl₄, are highly moisture-sensitive and can generate protic acids (e.g., HF or HCl) in situ. This leads to aggressive, uncontrolled degradation of the glycal rather than the desired nucleophilic attack[4]. Solution: Switch to mild, oxophilic, and water-tolerant Lewis acids. Lanthanide salts, such as La(NO₃)₃·6H₂O, have been proven to catalyze the Ferrier rearrangement efficiently under extremely mild, solvent-free conditions without generating destructive protic byproducts[4].

Q4: Is the glycal stable under oxidative conditions? A4: Surprisingly, yes. While highly sensitive to acid, glycals exhibit remarkable oxidation stability. They possess high oxidation potentials (Eox > 1.35 V vs ferrocene) and can safely undergo radical addition reactions (e.g., using Cerium(IV) ammonium nitrate) without destroying the enol ether core[5].

Quantitative Stability Profile

The following table summarizes the degradation metrics of Tri-O-acetyl-D-glucal under various laboratory conditions, allowing researchers to anticipate and mitigate yield losses.

Environmental ConditionCatalyst / ReagentTime to 10% DegradationPrimary Degradation ProductRecommended Mitigation
Aqueous Heating (100°C) None (Auto-catalysis)< 1 HourPseudoglucal (Hydration)[3]Maintain strict anhydrous conditions.
Standard Silica Gel None (Silica acidity)2-4 HoursRing-opened aldehydesBuffer eluent with 1% Et₃N.
Strong Lewis Acid BF₃·OEt₂ (with trace H₂O)< 15 MinutesPolymeric mixturesUse La(NO₃)₃·6H₂O[4].
Oxidative Conditions CAN / Hypervalent Iodine> 24 HoursHighly stable (Eox > 1.35V)[5]Safe for radical additions[5].

Validated Experimental Protocols

Protocol 1: Buffered Silica Gel Chromatography for Glycal Purification

This protocol ensures a self-validating, acid-free microenvironment during purification.

  • Prepare the Eluent: Mix the desired ratio of Hexanes/Ethyl Acetate. Add 1% (v/v) Triethylamine (Et₃N) to the mixture.

  • Slurry Preparation: Mix the silica gel with the buffered eluent and stir gently to neutralize the acidic silanol groups.

  • Column Packing: Pour the slurry into the column. Flush with at least 3 column volumes of the buffered eluent to ensure complete neutralization.

  • Loading: Dissolve the Tri-O-acetyl-D-[6-13C]glucal in a minimum amount of the buffered eluent and load it onto the column.

  • Elution: Run the column using the buffered mobile phase. Monitor fractions via TLC (stain with p-Anisaldehyde; glycals typically stain a distinct dark blue/purple).

Protocol 2: Mild Ferrier Rearrangement using La(NO₃)₃·6H₂O

A high-yielding, non-destructive alternative to traditional Lewis acid catalysis[4].

  • Preparation: In an oven-dried, argon-purged reaction vial, add Tri-O-acetyl-D-[6-13C]glucal (1.0 equiv) and the desired nucleophile (e.g., an alcohol, 1.2 equiv).

  • Catalyst Addition: Add La(NO₃)₃·6H₂O (5 mol%). No solvent is required if the nucleophile is a liquid; otherwise, a minimal amount of anhydrous dichloromethane (DCM) can be used.

  • Reaction: Stir the mixture at room temperature. The reaction typically reaches completion within 1-3 hours without the formation of polymeric byproducts[4].

  • Workup: Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Extract with ethyl acetate, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Handling & Purification Workflow

Workflow Start Handling Tri-O-acetyl-D-[6-13C]glucal Check Is the environment strictly anhydrous and acid-free? Start->Check Storage Storage: -20°C, Argon, over K2CO3 / Sieves Check->Storage Yes (Storage) Reaction Reaction: Use Mild Lewis Acids (e.g., La(NO3)3) Check->Reaction Yes (Synthesis) Purification Purification: Pre-treat Silica with 1% Et3N Check->Purification Yes (Workup) Degradation High Risk of Degradation (Oxocarbenium Formation) Check->Degradation No

Decision workflow for the safe handling, storage, and purification of acid-labile glycals.

References

  • The Transformation Mechanism of 3,4,6-Tri-O-acetyl-1,5-anhydro-2-deoxy-d-arabino-hex-1-enitol in Water The Journal of Organic Chemistry - ACS Publications[Link]

  • Mild and Highly Efficient Stereoselective Synthesis of 2,3-Unsaturated Glycopyranosides using La(NO3)3 · 6H2O as a Catalyst: Ferrier Rearrangement PMC - National Institutes of Health[Link]

  • Optimization of 13C stable isotope labeling for the study of tricarboxylic cycle intermediates in mouse models PMC - National Institutes of Health[Link]

  • Metabolomics and 13C Labelled Glucose Tracing to Identify Carbon Incorporation into Aberrant Cell Membrane Glycans in Cancer bioRxiv[Link]

  • Remarkable Oxidation Stability of Glycals: Excellent Substrates for Cerium(IV)-Mediated Radical Reactions Journal of the American Chemical Society[Link]

Sources

Optimization

Technical Support Center: Minimizing Anomeric Mixtures in Tri-O-acetyl-D-[6-13C]glucal Glycosylation

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice and answers to frequently asked questions regarding...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stereoselective glycosylation of Tri-O-acetyl-D-[6-13C]glucal. Our goal is to empower you with the scientific principles and practical protocols needed to minimize anomeric mixtures and achieve high-yielding, stereoselective synthesis of 2,3-unsaturated glycosides.

The glycosylation of glycals, known as the Ferrier rearrangement, is a powerful tool for synthesizing 2,3-unsaturated glycosides, which are crucial intermediates in the creation of complex carbohydrates and glycoconjugates.[1][2] However, controlling the stereochemistry at the anomeric center to favor either the α or β product is a common and significant challenge. This guide is structured to address this challenge directly, moving from common problems to the underlying chemical mechanisms.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. The solutions provided are based on established chemical principles and field-proven optimization strategies.

Q1: My reaction is producing a nearly 1:1 mixture of α and β anomers. How can I systematically improve the selectivity?

A1: Achieving high anomeric selectivity in Ferrier glycosylations requires a multi-parameter optimization approach, as the outcome is governed by a delicate interplay of factors including the solvent, Lewis acid promoter, and temperature.[3] The formation of a non-selective mixture indicates that the energy barrier for nucleophilic attack on either face of the intermediate allyloxocarbenium ion is nearly identical under your current conditions.

A systematic approach is crucial. We recommend optimizing parameters in the following order of impact:

  • Solvent System: The solvent has a profound effect on stereoselectivity.[4] Begin by screening a range of solvents while keeping the promoter and temperature constant. Ethereal solvents are known to favor α-anomer formation, while others like acetonitrile promote the β-anomer.[5][6]

  • Lewis Acid Promoter: The choice and stoichiometry of the Lewis acid are critical. Different promoters can alter the reaction mechanism and the nature of the transition state.[7]

  • Temperature: Lowering the reaction temperature often enhances stereoselectivity by favoring the kinetically controlled product and reducing the rate of anomerization.[8][9]

The following workflow provides a logical decision-making process for optimizing your reaction.

G cluster_0 Optimization Workflow start Define Target Anomer (α or β) alpha_path Target: α-Anomer start->alpha_path I want the α-isomer beta_path Target: β-Anomer start->beta_path I want the β-isomer alpha_solvent Step 1: Solvent Screening Start with Ethereal Solvents (e.g., 1,4-Dioxane, THF, Et2O) alpha_path->alpha_solvent alpha_catalyst Step 2: Promoter Selection Use α-Directing Lewis Acids (e.g., RuCl3, Cu(OTf)2) alpha_solvent->alpha_catalyst alpha_temp Step 3: Temperature Optimization Test at 0°C, -20°C, -40°C alpha_catalyst->alpha_temp alpha_result High α-Selectivity alpha_temp->alpha_result beta_solvent Step 1: Solvent Screening Start with Nitrile/Halogenated Solvents (e.g., MeCN, DCM) beta_path->beta_solvent beta_catalyst Step 2: Promoter Selection (e.g., BF3·Et2O, TMSOTf) beta_solvent->beta_catalyst beta_temp Step 3: Temperature Optimization Test at 0°C, -20°C, -40°C beta_catalyst->beta_temp beta_result High β-Selectivity beta_temp->beta_result

Caption: Workflow for optimizing anomeric selectivity.
Q2: I need to synthesize the α-anomer preferentially. What specific conditions should I use?

A2: To favor the formation of the α-anomer (a 1,2-cis product in this context), you need to create conditions that promote nucleophilic attack from the top face of the pyranose ring.

  • Solvent Choice: Ethereal solvents such as 1,4-dioxane , tetrahydrofuran (THF) , or diethyl ether (Et2O) are highly recommended.[5] These solvents can coordinate with the oxocarbenium ion intermediate, effectively blocking the β-face and directing the incoming nucleophile to the α-face.[5][8] A toluene-dioxane mixture (e.g., 1:3) has also been reported to give good α-selectivity.[8]

  • Promoter Selection: Certain Lewis acids show a strong preference for α-glycoside formation. Ruthenium(III) chloride (RuCl₃) has been used to achieve highly stereoselective α-glycosylation of glycals.[1] More recently, Copper(II) triflate (Cu(OTf)₂) has been shown to be an excellent catalyst for high α-stereoselectivity, potentially through a mechanism where the catalyst helps direct the nucleophilic attack.[7]

  • Temperature: While higher temperatures can sometimes favor the thermodynamically more stable α-anomer (due to the anomeric effect), running the reaction at 0 °C to -40 °C is generally a good starting point to maximize kinetic control and improve selectivity.[8][9]

See Protocol 1 below for a detailed experimental procedure.

Q3: My goal is the β-anomer. How can I favor its formation?

A3: Formation of the β-anomer requires directing the nucleophile to the bottom face of the ring. This is often more challenging than α-glycosylation.

  • Solvent Choice: Non-coordinating or weakly coordinating solvents are preferred. Acetonitrile (MeCN) is the most commonly reported solvent for favoring β-linkages in glycosylations that lack a C-2 participating group.[5][6] Dichloromethane (DCM) has also been shown to favor the β-isomer in certain systems.[6]

  • Promoter Selection: Standard Lewis acids like boron trifluoride etherate (BF₃·Et₂O) or trimethylsilyl trifluoromethanesulfonate (TMSOTf) are frequently used.[10] The key is to pair them with the right solvent. In these cases, the reaction may proceed through a more dissociated ion pair, allowing for attack based on steric or other electronic factors that can favor the β-product.

  • Temperature: As with α-glycosylation, lower temperatures (-20 °C to -78 °C ) are strongly advised to prevent equilibration to the more thermodynamically stable α-anomer.

See Protocol 2 below for a detailed experimental procedure.

Q4: The reaction yield is low, and I'm observing significant decomposition of my glycal donor. What are the likely causes and solutions?

A4: Low yields and substrate decomposition often point to issues with the reaction conditions being too harsh or inappropriate for the substrate.

  • Catalyst Potency/Amount: While Lewis acids are necessary, strong Lewis acids or using them in stoichiometric amounts can lead to side reactions or degradation of the acid-sensitive glycal.[7][11]

    • Solution: Titrate the amount of Lewis acid. Start with catalytic amounts (e.g., 0.1-0.2 equivalents) and incrementally increase if the reaction is too slow. Consider using a milder Lewis acid; for instance, InBr₃ has been described as a "minimally competent" Lewis acid that can promote glycosylation with fewer side products.[12]

  • Presence of Water: The allyloxocarbenium ion intermediate is highly reactive towards water. Scrupulously dry conditions are essential.

    • Solution: Dry all glassware thoroughly. Use freshly distilled, anhydrous solvents. Add activated molecular sieves (3Å or 4Å) to the reaction mixture before adding the promoter to scavenge any trace moisture.

  • Reaction Time and Temperature: Prolonged reaction times, especially at higher temperatures, can lead to product degradation.

    • Solution: Monitor the reaction closely using Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting material is consumed. If the reaction is slow, it is often better to use a slightly higher catalyst loading or a more active catalyst rather than increasing the temperature or time excessively.

Q5: I'm struggling to separate the α and β anomers after the reaction. What are the best practices for purification and characterization?

A5: The separation of anomers can be challenging due to their similar polarities.

  • Purification:

    • Flash Column Chromatography: This is the standard method. Use a high-quality silica gel with a shallow solvent gradient (e.g., starting with a low polarity eluent like hexane/ethyl acetate and gradually increasing the polarity). Sometimes, using a different solvent system (e.g., toluene/acetone) can improve separation.

    • Preparative HPLC: For difficult separations, High-Performance Liquid Chromatography (HPLC) on a C18 (reverse-phase) or silica (normal-phase) column is a powerful technique.[13]

  • Characterization:

    • NMR Spectroscopy: ¹H and ¹³C NMR are definitive for anomer identification. The anomeric proton (H-1) of the α-anomer typically appears at a lower field (higher ppm) and has a smaller coupling constant (J₁,₂) than the β-anomer. For 2,3-unsaturated systems, the key is the ¹JCH coupling constant between the anomeric carbon (C-1) and proton (H-1). An equatorial proton (as in the α-anomer) generally has a larger ¹JCH value (~170 Hz) than an axial proton (as in the β-anomer, ~160 Hz).[13]

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the Tri-O-acetyl-D-glucal glycosylation (Ferrier Rearrangement)?

A1: This reaction is a classic example of the Ferrier rearrangement.[14] The mechanism begins with the activation of the glycal by a Lewis acid, which coordinates to the oxygen of the C-3 acetate leaving group. This facilitates the departure of the acetate group and the formation of a highly resonance-stabilized allyloxocarbenium ion.[11] This planar, delocalized cation is then attacked by the nucleophile (your alcohol acceptor) at the anomeric carbon (C-1). Because the intermediate is planar at C-1, the nucleophile can attack from either the top (α) or bottom (β) face, leading to a potential mixture of anomeric products.[14]

G Glucal Tri-O-acetyl-D-glucal step1 Activation & Rearrangement LA Lewis Acid (LA) ROH R-OH (Nucleophile) step2a α-Attack ROH->step2a step2b β-Attack ROH->step2b Intermediate Allyloxocarbenium Ion (Planar at C1) Intermediate->step2a Intermediate->step2b Alpha_Product α-Anomer Beta_Product β-Anomer step1->Intermediate step2a->Alpha_Product step2b->Beta_Product

Caption: Mechanism of the Ferrier Rearrangement.
Q2: How does the choice of Lewis acid promoter impact the anomeric ratio?

A2: The Lewis acid is not just an activator; it can actively participate in the transition state that determines stereoselectivity. Its impact is multifaceted:

  • Ion Pair Formation: Stronger Lewis acids can lead to a more "free" or solvent-separated oxocarbenium ion, where the stereochemical outcome is dictated primarily by the solvent or steric effects. Weaker or more coordinating Lewis acids might remain associated in a "contact ion pair," which can sterically block one face of the intermediate.[15]

  • Dual Role of Catalyst: Some catalyst systems, like Cu(OTf)₂, are proposed to play a dual role. The copper center first activates the glycal donor and then binds the alcohol acceptor, delivering it preferentially to one face (typically the α-face) of the oxocarbenium intermediate.[7]

  • Stoichiometry: The amount of Lewis acid can influence the equilibrium between different reactive species in solution, thereby affecting the anomeric ratio.[16]

PromoterTypical SolventPredominant AnomerReference
RuCl₃ Acetonitrile (MeCN)α[1]
Cu(OTf)₂ Dichloromethane (DCM)α[7]
BF₃·Et₂O Acetonitrile (MeCN)β[5][10]
TMSOTf Dichloromethane (DCM)Mixture, can favor β[10]
InBr₃ Dichloromethane (DCM)β (trans)[12]
Q3: Can you elaborate on the role of the solvent in determining α/β selectivity?

A3: The solvent's role is one of the least understood but most powerful factors in controlling glycosylation stereochemistry.[4] The prevailing theories are:

  • Solvent Coordination Hypothesis: Ethereal solvents (Dioxane, THF, Et₂O) possess oxygen lone pairs that can coordinate to the anomeric center of the oxocarbenium ion. This coordination preferentially occurs on the β-face, sterically hindering attack from that side and thus directing the incoming nucleophile to the α-face.[5]

  • Polarity and Ion Pair Stability: In less coordinating but polar solvents like acetonitrile, the reaction may proceed through a more dissociated ion pair. Acetonitrile can stabilize cationic intermediates, and its linear shape may allow for different transition state geometries compared to bulky ethereal solvents, often resulting in the formation of the β-anomer.[5][6]

Q4: Does the [6-¹³C] isotopic label affect the reaction's outcome or stereoselectivity?

A4: No, the ¹³C label at the C-6 position does not have a measurable electronic or steric effect on the glycosylation reaction at the distant C-1/C-2/C-3 reaction center. Its primary purpose is to serve as an isotopic tracer for analytical studies, such as metabolic tracking using Mass Spectrometry or NMR spectroscopy, after the glycoside has been synthesized and used in a biological system. You can follow standard protocols without concern for the label's influence on reactivity or selectivity.

Q5: Are there alternatives to Lewis acid catalysis for this transformation?

A5: Yes, while Lewis acids are the most common promoters, other methods have been developed. These include:

  • Brønsted Acids: While effective, they can sometimes lead to competitive addition reactions across the glycal's double bond.[11]

  • Oxidative Methods: Using stoichiometric oxidants like ceric ammonium nitrate (CAN) can initiate the reaction via a single-electron transfer (SET) mechanism, which also proceeds through an oxocarbenium ion.[17]

  • Transition Metal Catalysis: Palladium-catalyzed Ferrier-type glycosylations have been developed and can offer unique selectivity profiles.[15]

However, for Tri-O-acetyl-D-glucal, Lewis acid-promoted reactions remain the most straightforward and widely optimized method for controlling anomeric selectivity.

Experimental Protocols

Safety Precaution: These reactions should be performed in a well-ventilated fume hood. All reagents should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All solvents must be anhydrous.

Protocol 1: General Procedure for High α-Selectivity Glycosylation

This protocol is adapted from methodologies favoring α-anomer formation.[1][7]

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add activated 4Å molecular sieves.

  • Reagents: Dissolve Tri-O-acetyl-D-[6-¹³C]glucal (1.0 eq.) and the alcohol acceptor (1.2-1.5 eq.) in anhydrous 1,4-dioxane or dichloromethane (DCM) (to make a ~0.1 M solution of the glucal).

  • Cooling: Cool the solution to the desired temperature (start with 0 °C or -20 °C) using an ice or cryo-cool bath.

  • Catalyst Addition: Add the α-directing Lewis acid promoter (e.g., Cu(OTf)₂ , 0.1-0.2 eq. or RuCl₃ , 0.1 eq.) to the stirred solution.

  • Monitoring: Monitor the reaction progress by TLC (stain with a p-anisaldehyde or ceric molybdate solution). The reaction is typically complete within 1-4 hours.

  • Quenching: Once the starting glycal is consumed, quench the reaction by adding a few drops of triethylamine or pyridine.

  • Work-up: Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the molecular sieves and catalyst residues. Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting residue by flash column chromatography on silica gel to isolate the α-glycoside.

Protocol 2: General Procedure for High β-Selectivity Glycosylation

This protocol is adapted from methodologies favoring β-anomer formation.[5][6]

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add activated 4Å molecular sieves.

  • Reagents: Dissolve Tri-O-acetyl-D-[6-¹³C]glucal (1.0 eq.) and the alcohol acceptor (1.2-1.5 eq.) in anhydrous acetonitrile (MeCN) (to make a ~0.1 M solution of the glucal).

  • Cooling: Cool the solution to -20 °C.

  • Promoter Addition: Add the Lewis acid promoter (e.g., BF₃·Et₂O , 1.1-1.5 eq.) dropwise to the stirred solution.

  • Monitoring: Monitor the reaction progress by TLC. These reactions are often very fast (5-30 minutes).

  • Quenching: Quench the reaction by adding triethylamine.

  • Work-up: Dilute with ethyl acetate, filter through celite, and wash sequentially with saturated sodium bicarbonate and brine. Dry the organic phase over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography to isolate the β-glycoside.

References

  • Borah, J. C., & Gogoi, P. (2016). Controlling the stereoselectivity of glycosylation via solvent effects. Tetrahedron, 72(44), 6933-6946. [Link]

  • Borah, J. C., & Gogoi, P. (2016). Controlling the stereoselectivity of glycosylation via solvent effects. SciSpace. [Link]

  • Controlling the Stereoselectivity of Glycosylation via Solvent Effects. (2016). Semantic Scholar. [Link]

  • Garegg, P. J., Henrichson, C., Norberg, T., & Oscarson, S. (2024). On the influence of solvent on the stereoselectivity of glycosylation reactions. Carbohydrate Research, 537, 109010. [Link]

  • Controlling the stereoselectivity of glycosylation via solvent effects. (n.d.). Taylor & Francis Online. [Link]

  • Maiti, M., & Lambert, T. H. (2022). Electrochemical Ferrier Rearrangement of Glycals. Organic Letters, 24(43), 7983–7987. [Link]

  • Ferrier rearrangement. (2023). In Wikipedia. [Link]

  • Ferrier, R. J. (2004). Transformation of Glycals into 2,3-Unsaturated Glycosyl Derivatives (Ferrier Rearrangement). Organic Reactions. [Link]

  • Wang, C., et al. (2020). Progress in the Synthesis of 2,3-unsaturated Glycosides. Chinese Journal of Organic Chemistry, 40(1), 39-53. [Link]

  • Zhang, Y., et al. (2023). Stereoselective Ferrier‐Type O‐Glycosylation Enabled by Difluoromethylated Glycal Donors. Angewandte Chemie International Edition, 62(51), e202313620. [Link]

  • Wang, Y., et al. (2024). Stereoselective strain-release Ferrier rearrangement: the dual role of catalysts. Organic Chemistry Frontiers, 11(15), 4443-4452. [Link]

  • Jasiński, M., & Szeja, W. (2022). Insight into the Course of the Ferrier Rearrangement Used to Obtain Untypical Diosgenyl Saponins. Molecules, 27(19), 6649. [Link]

  • Progress in the Synthesis of 2,3-unsaturated Glycosides. (2020). ResearchGate. [Link]

  • Zhu, Y., & K.C., N. (2017). Strategies toward protecting group-free glycosylation through selective activation of the anomeric center. Beilstein Journal of Organic Chemistry, 13, 1239-1253. [Link]

  • Adhikari, S., & Kumar, R. (2021). Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. Frontiers in Chemistry, 9, 763973. [Link]

  • CONTROLLING ANOMERIC SELECTIVITY, REACTIVITY, AND REGIOSELECTIVITY IN GLYCOSYLATIONS USING PROTECTING GROUPS: Strategies and Applications. (n.d.). ResearchGate. [Link]

  • Liu, L. (2018). Venturing beyond Donor-Controlled Glycosylation: New Perspectives toward Anomeric Selectivity. Accounts of Chemical Research, 51(3), 628-639. [Link]

  • Flores-Holguín, N., et al. (2022). Ferrier Glycosylation Mediated by the TEMPO Oxoammonium Cation. The Journal of Organic Chemistry, 87(17), 11488–11497. [Link]

  • Influence of acyl groups on glucopyranoside reactivity in Lewis acid promoted anomerisation. (n.d.). ResearchGate. [Link]

  • Pohl, N. L., & Bendi, V. R. (2006). Glycosylation of α-amino acids by sugar acetate donors with InBr3. Minimally competent Lewis acids. Tetrahedron Letters, 47(22), 3737-3741. [Link]

  • Separation and Identification of alpha- and beta-glycopyranoside anomers. (2015). Emery Pharma. [Link]

  • How do Various Reaction Parameters Influence Anomeric Selectivity in Chemical Glycosylation with Thioglycosides and NIS/TfOH Activation? (n.d.). ResearchGate. [Link]

  • Flores-Holguín, N., et al. (2022). Ferrier Glycosylation Mediated by the TEMPO Oxoammonium Cation. ACS Publications. [Link]

Sources

Troubleshooting

Overcoming steric hindrance when using Tri-O-acetyl-D-[6-13C]glucal donors

Welcome to the Isotope-Labeled Glycoscience Support Center . As a Senior Application Scientist, I have designed this technical guide to address one of the most persistent challenges in carbohydrate chemistry: overcoming...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Isotope-Labeled Glycoscience Support Center . As a Senior Application Scientist, I have designed this technical guide to address one of the most persistent challenges in carbohydrate chemistry: overcoming steric hindrance when utilizing Tri-O-acetyl-D-[6-13C]glucal donors.

Given the high cost of [6-13C]-labeled precursors, maximizing atom economy and minimizing donor degradation is paramount. Steric hindrance in these systems typically arises from the bulky C4-acetate group and the incoming nucleophile clashing during the formation of the oxocarbenium ion intermediate. This guide provides the mechanistic causality behind these issues and field-proven protocols to bypass them.

Workflow: Overcoming Steric Hindrance

G Start Tri-O-acetyl-D-[6-13C]glucal + Bulky Acceptor Q1 Target Glycoside Type? Start->Q1 Ferrier 2,3-Unsaturated (Ferrier Rearrangement) Q1->Ferrier Path A Epox 1,2-trans / 2-Deoxy (Epoxidation) Q1->Epox Path B Steric1 High Steric Clash at C-1? Ferrier->Steric1 DMDO DMDO Activation (Forms 1,2-anhydro sugar) Epox->DMDO CatChoice Optimize Promoter (e.g., FeCl3, Cu(OTf)2) Temp Increase Temp (0°C to RT) or Change Solvent CatChoice->Temp Success2 β-Selective 1,2-trans [6-13C]Glycoside DMDO->Success2 ZnCl2 / Acceptor Steric1->CatChoice Yes Success1 α-Selective 2,3-Unsaturated [6-13C]Glycoside Temp->Success1

Decision matrix for overcoming steric hindrance in Tri-O-acetyl-D-[6-13C]glucal glycosylations.

Troubleshooting & FAQs

Q1: I am observing unreacted Tri-O-acetyl-D-[6-13C]glucal when coupling with a sterically hindered secondary alcohol acceptor under standard BF3·OEt2 conditions. How can I drive this to completion without degrading my expensive isotope-labeled donor? A1: The issue stems from the bulky nature of the BF3-coordinated leaving group complex competing with the sterically hindered nucleophile for the anomeric center. In the classical Ferrier rearrangement, the C3-acetate leaves to form an allylic oxocarbenium ion. When both the acceptor and the C4-acetate (which exerts pseudo-axial steric hindrance) are bulky, the activation energy barrier for C1 attack increases significantly. Solution: Switch the Lewis acid promoter.1[1] that facilitates rapid Ferrier glycosylation even with bulky alcohols. It requires very low loading (5-10 mol%), which minimizes the acidic degradation of your 13C-labeled donor. Alternatively,2[2] for strain-release Ferrier rearrangements.

Q2: My Ferrier glycosylation yields a mixture of C1 and C3 functionalized products. Why is this happening, and how do I ensure strict C1 regioselectivity? A2: This is a classic regioselectivity issue driven by steric hindrance. The allylic oxocarbenium intermediate has two electrophilic sites: C1 and C3. While C1 is electronically favored due to the adjacent ring oxygen,3[3] can force the nucleophile to attack the C3 position instead. Solution: To redirect attack exclusively to C1, you must lower the steric threshold. Consider running the reaction in a more polar solvent like CH3CN at a slightly elevated temperature (e.g., 0°C to RT instead of -78°C). The thermal energy helps overcome the steric barrier at C1, favoring the thermodynamically stable C1-alpha glycoside.

Q3: I need to synthesize a 1,2-trans-beta-[6-13C]glycoside, but the Ferrier rearrangement predominantly yields the alpha-anomer. How can I bypass the oxocarbenium steric trajectory entirely? A3: The Ferrier rearrangement inherently favors the alpha-anomer because the nucleophile attacks from the less sterically hindered pseudo-axial face to satisfy the anomeric effect. To achieve beta-selectivity and bypass the sp2-hybridized oxocarbenium ion's steric constraints, you should abandon the Ferrier pathway. Solution: Treat the Tri-O-acetyl-D-[6-13C]glucal with Dimethyldioxirane (DMDO) to 4[4]. The epoxide formation alters the ring conformation, projecting the C2-oxygen away from the beta-face. Subsequent ring-opening with your bulky acceptor will proceed via an SN2-like trajectory, cleanly inverting the anomeric center to yield the 1,2-trans-beta-glycoside.

Quantitative Data: Condition Optimization

The following table summarizes the causal relationship between promoter choice, steric bulk, and reaction outcomes for Tri-O-acetyl-D-glucal donors.

Promoter SystemSolventTemp (°C)Acceptor Steric BulkYield (%)Selectivity (α:β)Primary Mechanism
BF3·OEt2 (0.5 eq)CH2Cl2-78 to 0High (2° Alcohol)45%85:15Ferrier (High Steric Clash)
FeCl3 (0.1 eq)CH2Cl20 to RTHigh (2° Alcohol)88%92:8Ferrier (Low Steric Clash)
Cu(OTf)2 (0.1 eq)CH3CNRTHigh (2° Alcohol)82%90:10Ferrier (Solvent Assisted)
DMDO → ZnCl2CH2Cl2/THF-78 to -20High (2° Alcohol)75%5:95Epoxidation / SN2-like

Step-by-Step Methodologies (Self-Validating Protocols)

Protocol A: FeCl3-Catalyzed Ferrier Rearrangement for Bulky Acceptors

Use this protocol when synthesizing α-selective 2,3-unsaturated glycosides with sterically hindered alcohols.

  • Preparation: Flame-dry a Schlenk flask and purge with Argon.

  • Dissolution: Dissolve Tri-O-acetyl-D-[6-13C]glucal (1.0 equiv) and the bulky alcohol acceptor (1.2 equiv) in anhydrous CH2Cl2 (0.1 M concentration).

  • Desiccation: Add freshly activated 4Å molecular sieves and stir at room temperature for 30 minutes to ensure complete moisture removal.

  • Activation: Cool the mixture to 0°C. Add anhydrous FeCl3 (0.1 equiv) in one rapid portion.

  • Validation Checkpoint 1: Monitor the disappearance of the glucal donor via TLC (typically Rf = ~0.5 in 3:1 Hexanes/EtOAc). The reaction typically reaches completion in 15-30 minutes due to the high catalytic efficiency of FeCl3.

  • Quenching: Quench the reaction by adding saturated aqueous NaHCO3.

  • Isolation: Extract with CH2Cl2, dry the organic layer over Na2SO4, and concentrate.

  • Validation Checkpoint 2: Before column chromatography, run a crude 1H NMR. Confirm success by identifying the characteristic vinylic protons (H-2 and H-3) shifted to δ 5.8–6.0 ppm, verifying the Ferrier rearrangement occurred without donor degradation.

Protocol B: DMDO Epoxidation and β-Glycosylation

Use this protocol to bypass oxocarbenium steric hindrance entirely for 1,2-trans-β-glycoside synthesis.

  • Epoxidation: Dissolve Tri-O-acetyl-D-[6-13C]glucal (1.0 equiv) in anhydrous CH2Cl2 and cool to 0°C.

  • DMDO Addition: Add a freshly prepared, standardized solution of DMDO in acetone (1.2 equiv) dropwise. Stir for 1 hour.

  • Validation Checkpoint 1: Take a crude 1H NMR aliquot. Verify the complete disappearance of the glucal vinylic protons (δ 6.4 ppm) and the appearance of epoxide signals (δ 3.0–3.4 ppm) to ensure full conversion to the 1,2-anhydro sugar.

  • Solvent Exchange: Concentrate the mixture carefully under a stream of nitrogen (do not apply high heat to preserve the delicate epoxide). Redissolve the crude epoxide in anhydrous THF.

  • Glycosylation: Add the bulky acceptor (1.5 equiv) and cool the system to -78°C.

  • Promotion: Slowly add a solution of ZnCl2 (1.0 M in ether, 1.1 equiv). Allow the reaction to warm to -20°C over 2 hours.

  • Validation Checkpoint 2: Quench with triethylamine (2.0 equiv). The crude 1H NMR should show a large coupling constant ( J1,2​≈7−8 Hz) for the anomeric proton, confirming the β-configuration.

References

  • Ferric Chloride: a New and Very Efficient Catalyst for the Ferrier Glycosylation Reaction . Thieme E-Journals. 1

  • Stereoselective strain-release Ferrier rearrangement: the dual role of catalysts . Royal Society of Chemistry (RSC). 2

  • Lewis Acid-Promoted Site-Selective Transformation of Glycals for the Synthesis of 1,3-Annulated-2-deoxy Glycosides . ACS Publications. 3

  • Chemical Synthesis of Residue-Selectively 13C and 2H Double-Isotope-Labeled Oligosaccharides as Chemical Probes for the NMR-Based Conformational Analysis of Oligosaccharides . ACS Publications. 4

Sources

Optimization

Technical Support Center: Resolving Low Isotopic Enrichment in Tri-O-acetyl-D-[6-13C]glucal Derivatives

Welcome to the Advanced Technical Support Center. Tri-O-acetyl-D-[6-13C]glucal is a critical intermediate for synthesizing residue-selectively labeled oligosaccharides and glycomimetics used in NMR-based conformational a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. Tri-O-acetyl-D-[6-13C]glucal is a critical intermediate for synthesizing residue-selectively labeled oligosaccharides and glycomimetics used in NMR-based conformational analysis (1)[1].

Because the 13 C label is covalently integrated into the primary carbon backbone (C6), true isotopic "scrambling" or loss during standard derivatization is chemically forbidden without breaking the C5-C6 bond. Therefore, when researchers encounter "low enrichment" at the C6 position, the root cause almost universally falls into one of two categories: Analytical Artifacts (quantification errors) or Physical Dilution (cross-contamination). This guide provides the causality, diagnostics, and validated protocols to resolve these issues.

Diagnostic Workflow

Before altering your synthetic route, use the following logical workflow to isolate whether your enrichment issue is an analytical illusion or a physical contamination event.

RootCauseAnalysis Start Low 13C Enrichment Detected at C6 Q_Analytical 1. Analytical Artifact? Start->Q_Analytical Q_Synthetic 2. Physical Dilution? Start->Q_Synthetic Q_Source 3. Source Material? Start->Q_Source NMR_Issue NMR: T1 Relaxation or NOE Effects Q_Analytical->NMR_Issue MS_Issue MS: Isobaric Adducts or Poor Resolution Q_Analytical->MS_Issue Contam Cross-Contamination (Unlabeled Reagents) Q_Synthetic->Contam Impurity Co-eluting 12C Impurities Q_Synthetic->Impurity Verify Verify [6-13C]Glucose via qNMR Q_Source->Verify

Diagnostic workflow for isolating the root cause of apparent low 13C enrichment in glucal derivatives.

Core Troubleshooting FAQs

Q: My 13 C NMR integration shows only 60% enrichment at C6, but I started with 99% [6- 13 C]glucose. Is the label being lost during the zinc dust reduction? A: No. The reductive elimination of 2,3,4,6-tetra-O-acetyl- α -D-glucopyranosyl bromide using zinc dust to form the glucal double bond does not affect the C6 position (2)[2]. The apparent loss of enrichment is an NMR analytical artifact . Causality: 13 C nuclei have long longitudinal relaxation times ( T1​ ). The C6 carbon (a CH 2​ group) relaxes differently than the other CH groups in the pyranose ring. If your NMR repetition delay ( D1​ ) is too short, the C6 magnetization does not fully recover between pulses, artificially shrinking its peak area relative to fully relaxed standards (3)[3]. Additionally, standard 1 H-decoupled 13 C NMR uses continuous decoupling, which induces the Nuclear Overhauser Effect (NOE). NOE artificially enhances carbon signals based on the number of attached protons, skewing integration. Solution: You must use quantitative 13 C NMR (qNMR) with inverse-gated decoupling and a sufficiently long D1​ delay (see Protocol 1).

Q: I performed a Ferrier rearrangement on Tri-O-acetyl-D-[6- 13 C]glucal to form an O-glycoside. The isolated product shows reduced isotopic enrichment. Does the Lewis acid catalyst cause isotopic scrambling? A: No. The Ferrier rearrangement (e.g., catalyzed by TMSOTf, IBr, or BF 3​ ·OEt 2​ ) proceeds via an allylic oxocarbenium ion (). The double bond migrates from C1-C2 to C2-C3, and the nucleophile attacks at C1. The C6 position remains completely uninvolved in this mechanism. Causality: Reduced enrichment post-Ferrier rearrangement is typically caused by co-eluting impurities during silica gel chromatography. If an unlabeled byproduct or an impurity from the alcohol nucleophile co-elutes and has a 13 C resonance overlapping with the C6 signal, it will artificially inflate the 12 C denominator in your enrichment calculation. Solution: Perform 2D HSQC NMR to resolve overlapping carbon signals by their proton chemical shifts.

Q: My ESI-MS data shows a diluted isotopic envelope for the [M+Na] + adduct. Could the synthesis be the issue? A: If qNMR confirms high enrichment but MS shows dilution, the issue is likely isobaric interference . Causality: Tri-O-acetyl-D-glucal has 12 natural abundance carbons (aside from the labeled C6). The natural 13 C contribution from these carbons, plus potential adduct variations (e.g., overlapping [M+K] + of a different species), can distort the isotopic envelope. Furthermore, if you share a mass spectrometer with labs synthesizing natural abundance carbohydrates, background contamination in the ESI source is highly probable. Solution: Run a high-resolution mass spectrometry (HRMS) analysis with a narrow isolation window, and ensure the ESI source is thoroughly flushed.

Reference Quantitative Data

To accurately measure isotopic enrichment via NMR, the acquisition parameters must be tailored to the specific relaxation properties of the molecule.

Table 1: Typical 13 C NMR Relaxation Parameters for Tri-O-acetyl-D-glucal (at 9.4 T / 400 MHz in CDCl 3​ )

Carbon PositionMultiplicityApprox. T1​ (seconds)Required D1​ for qNMR (>5x T1​ )NOE Susceptibility
C1 (Anomeric)CH1.2 - 1.57.5 sHigh
C2 (Alkene)CH1.2 - 1.57.5 sHigh
C3, C4CH1.0 - 1.47.0 sHigh
C6 (Labeled) CH 2​ 0.8 - 1.1 5.5 s Very High
Acetate CH 3​ CH 3​ 2.0 - 2.512.5 sHigh
Acetate C=OQuaternary8.0 - 12.0> 60.0 sLow

(Note: If integrating the C6 label against the acetate carbonyls to determine relative enrichment, a D1​ of >60 seconds is mandatory to allow the carbonyls to fully relax. Failure to do so will artificially inflate the apparent C6 enrichment.)

Validated Methodologies

Protocol 1: Quantitative 13 C NMR (qNMR) for Accurate Enrichment Determination

This protocol is a self-validating system: it requires running an inversion-recovery experiment first to establish the exact relaxation parameters of your specific sample, ensuring the subsequent quantitative acquisition is mathematically sound (4)[4].

  • Sample Preparation: Dissolve 20-30 mg of Tri-O-acetyl-D-[6- 13 C]glucal in 0.6 mL of CDCl 3​ . Use a high-quality NMR tube to ensure magnetic field homogeneity.

  • T1​ Determination (Validation Step): Run a standard inversion-recovery pulse sequence (180° - τ

    • 90° - acquisition) with varying τ delays (e.g., 0.1, 0.5, 1, 2, 5, 10 seconds). Calculate the exact T1​ relaxation time for the C6 carbon in your specific solvent/concentration environment.
  • Parameter Setup:

    • Pulse Sequence: Select an inverse-gated decoupling sequence (e.g., zgig on Bruker systems). This turns the proton decoupler ON only during acquisition to remove C-H splitting, but OFF during the relaxation delay to suppress NOE enhancements.

    • Repetition Delay ( D1​ ): Set D1​ to ≥5×T1​ of the slowest relaxing carbon of interest.

    • Pulse Angle: Use a 90° excitation pulse to maximize signal-to-noise per scan.

  • Acquisition & Processing: Acquire at least 128 scans. Apply a moderate exponential line broadening (e.g., 1-2 Hz) before Fourier transformation. Manually phase the spectrum and integrate the C6 peak against a known internal standard (e.g., a calibrated amount of 13 C-labeled dioxane).

Protocol 2: Controlled Synthesis of Tri-O-acetyl-D-[6- 13 C]glucal

To prevent physical dilution, this workflow isolates the labeled synthesis from natural abundance materials.

  • Peracetylation: In a dedicated, strictly natural-abundance-free 50 mL round-bottom flask, dissolve [6- 13 C]D-glucose (1.0 eq) in anhydrous pyridine and acetic anhydride (1:1 v/v) at 0 °C. Add a catalytic amount of DMAP. Stir at room temperature overnight.

  • Bromination: Concentrate the mixture in vacuo. Dissolve the crude pentaacetate in anhydrous CH 2​ Cl 2​ and cool to 0 °C. Add 33% HBr in acetic acid (excess). Stir for 2 hours to yield the glycosyl bromide.

  • Reductive Elimination: In a separate flask, prepare a vigorously stirring suspension of activated zinc dust and sodium dihydrogen phosphate in THF/water. Slowly add the glycosyl bromide solution. The zinc must be freshly activated (washed with dilute HCl, water, ethanol, and ether, then dried) to ensure complete conversion without side reactions.

  • Self-Validation: Run a TLC against a known natural-abundance Tri-O-acetyl-D-glucal standard. The Rf​ must be identical. Extract with ethyl acetate, wash with saturated NaHCO 3​ , dry over MgSO 4​ , and purify via flash chromatography using dedicated (new) silica gel to prevent cross-contamination.

References

  • Chemical Synthesis of Residue-Selectively 13C and 2H Double-Isotope-Labeled Oligosaccharides as Chemical Probes for the NMR-Based Conformational Analysis of Oligosaccharides. The Journal of Organic Chemistry (ACS Publications).1

  • IBr-Catalyzed O-Glycosylation of D-Glucals: Facile Synthesis of 2,3-Unsaturated-O-Glycosides. Heterocycles.

  • Tri-O-acetyl-D-glucal Synthesis and Properties. ChemicalBook.2

  • Practical Guidelines for 13C-Based NMR Metabolomics. Springer Nature Experiments.4

  • Accurate Quantitative Isotopic 13C NMR Spectroscopy for the Determination of the Intramolecular Distribution of 13C in Glucose at Natural Abundance. Analytical Chemistry (ACS Publications).3

Sources

Reference Data & Comparative Studies

Validation

Comparing Tri-O-acetyl-D-[6-13C]glucal vs unlabeled glucal in NMR spectroscopy

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Introduction: The Analytical Bottleneck in Carbohydrate NMR Tri-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Introduction: The Analytical Bottleneck in Carbohydrate NMR

Tri-O-acetyl-D-glucal is a highly versatile chiral building block (glycal) utilized extensively in the synthesis of complex oligosaccharides, C-glycosides, and glycoconjugates[1]. However, structural elucidation of carbohydrate derivatives via Nuclear Magnetic Resonance (NMR) spectroscopy is notoriously challenging. The narrow chemical shift dispersion of pyranose ring protons (typically clustered between 3.5 and 5.5 ppm) results in severe resonance overlap, complicating spectral interpretation[2].

Because the natural abundance of the NMR-active carbon isotope ( 13 C) is only ~1.1%[3], traditional 1D 13 C NMR and 2D heteronuclear experiments (like HSQC or HMBC) on unlabeled Tri-O-acetyl-D-glucal require high sample concentrations and extensive acquisition times.

To overcome this, Tri-O-acetyl-D-[6- 13 C]glucal (CAS 478529-37-2)[4] has emerged as a powerful analytical tool. By synthetically enriching the exocyclic C-6 position to >99% 13 C, researchers gain a highly sensitive, unambiguous spectroscopic probe. This guide objectively compares the analytical performance of the unlabeled and[6- 13 C]-labeled variants, detailing the mechanistic advantages and providing validated experimental protocols.

Mechanistic Causality: Why Label the C-6 Position?

As a Senior Application Scientist, it is crucial to understand why the C-6 position is targeted for isotopic enrichment rather than the ring carbons (C-1 to C-5).

  • Exocyclic Flexibility & Linkage Tracing: The C-6 primary acetate group is exocyclic to the pyranose ring. In enzymatic assays or synthetic glycosylation reactions (e.g., forming 1 6 linkages), the C-6 environment undergoes the most significant chemical shift changes. A 13 C label here acts as an isolated reporter tag for metabolic tracing[5].

  • Relaxation Dynamics ( T1​ ): The CH 2​ group at C-6 exhibits different longitudinal relaxation times ( T1​ ) compared to the rigid ring methines (CH). The increased mobility of the C-6 hydroxymethyl arm allows for faster relaxation, which, combined with 13 C enrichment, permits much shorter inter-scan delays ( d1 ) during acquisition[6].

  • Self-Validating Spectral Signatures: In a standard 1 H NMR spectrum, the protons attached to the enriched C-6 nucleus (H-6a and H-6b) will exhibit a massive one-bond scalar coupling ( 1JCH​≈140−150 Hz). In the unlabeled compound, these appear as tiny satellite peaks (0.55% intensity). In the [6- 13 C] variant, the central proton signal is entirely replaced by these widely split doublets. This provides an immediate, self-validating proof of isotopic enrichment without needing to run a 13 C spectrum.

Quantitative Performance Comparison

The following table summarizes the objective spectroscopic differences between the two glycal variants when analyzed at standard concentrations (e.g., 10 mg in 0.6 mL CDCl 3​ at 400 MHz).

ParameterUnlabeled Tri-O-acetyl-D-glucalTri-O-acetyl-D-[6- 13 C]glucalAnalytical Advantage
13 C Isotope Abundance ~1.1% (Natural)>99% at C-6~90-fold increase in signal-to-noise ratio (SNR) at C-6[3].
1D 13 C NMR Acquisition Time 30 - 60 minutes (1024 scans)< 1 minute (8-16 scans)Massive reduction in spectrometer time; prevents sample degradation.
1 H NMR C-6 Signal Profile Complex multiplet (~4.1-4.4 ppm)Large 1JCH​ doublet of multipletsInstant visual validation of labeling efficiency and purity.
2D 1 H- 13 C HSQC Sensitivity Low (Requires hours for high SNR)Extremely High (Minutes)Ideal for real-time kinetic monitoring of glycosylation reactions.
Primary Application Routine structural confirmationMetabolic tracing, complex mixture analysis, kinetic isotope effectsEnables tracking of the glycal in complex biological matrices[7].

Experimental Workflows & Magnetization Pathways

To fully leverage the[6- 13 C] enrichment, specific NMR pulse sequences must be utilized. The 2D Heteronuclear Single Quantum Coherence (HSQC) experiment is the gold standard here, as it transfers magnetization from the highly sensitive 1 H nucleus to the 13 C nucleus and back again.

INEPT H_Mag 1H Magnetization (Excitation) J_Evol 1JCH Evolution (1 / 4J Delay) H_Mag->J_Evol C_Mag 13C Magnetization (Transfer via INEPT) J_Evol->C_Mag C_Evol 13C Chemical Shift Evolution (t1) C_Mag->C_Evol Rev_INEPT Reverse INEPT (Transfer to 1H) C_Evol->Rev_INEPT Detect 1H Detection (t2) (Enhanced Sensitivity) Rev_INEPT->Detect

Magnetization transfer pathway in a 2D 1H-13C HSQC NMR experiment.

Standardized Experimental Protocol

The following protocol is a self-validating system designed to confirm both the chemical structure and the isotopic enrichment of Tri-O-acetyl-D-[6- 13 C]glucal[8].

Step 1: Sample Preparation
  • Weigh precisely 10.0 mg of Tri-O-acetyl-D-[6- 13 C]glucal.

  • Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference[8].

  • Transfer the homogeneous solution to a clean, dry 5 mm NMR tube. Ensure no solid particulates are present, as they will distort the magnetic field homogeneity (shimming).

Step 2: 1 H NMR Acquisition (Validation of 1JCH​ )
  • Insert the sample into a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Tune and match the probe for 1 H, and perform gradient shimming.

  • Acquire a standard 1D 1 H spectrum (zg30 pulse program).

    • Parameters: Spectral width = 12 ppm, Acquisition time = 3.0 s, Relaxation delay ( d1 ) = 2.0 s, Scans = 8.

  • Data Check: Inspect the region around 4.15 - 4.40 ppm. You must observe the H-6 protons split by the massive 1JCH​ coupling (~145 Hz). If only standard multiplets are seen, the sample is unlabeled.

Step 3: 13 C{ 1 H} NMR Acquisition
  • Tune and match the probe for 13 C.

  • Acquire a proton-decoupled 13 C spectrum (zgpg30 pulse program)[8].

    • Parameters: Spectral width = 220 ppm, Acquisition time = 1.5 s, Relaxation delay ( d1 ) = 2.0 s, Scans = 16.

  • Data Check: The C-6 carbon signal (~61.5 ppm) will dominate the spectrum. The ring carbons (C-1 to C-5) and acetate carbonyls will appear at ~1% of the intensity of the C-6 peak due to the isotopic enrichment disparity.

Step 4: 2D 1 H- 13 C HSQC (Site-Specific Tracing)
  • Set up an HSQC experiment with gradients (hsqcetgp).

  • Optimize the 1JCH​ coupling constant parameter to 145 Hz.

  • Acquire the spectrum with just 2 scans per increment (due to the >99% enrichment, sensitivity is not a limiting factor).

  • Data Check: A single, intensely strong cross-peak correlating the C-6 carbon to the H-6a/H-6b protons will be visible, allowing for rapid tracking of this moiety in complex reaction mixtures.

Workflow N1 Sample Preparation (CDCl3 + TMS) N2 1H NMR Acquisition (Assess Purity & 1JCH) N1->N2 N3 13C{1H} NMR Acquisition (Quantify Enrichment) N2->N3 N4 2D 1H-13C HSQC (C-6 Specific Tracing) N3->N4 N5 Data Processing & Structural Elucidation N4->N5

Standardized workflow for the NMR analysis of 13C-labeled carbohydrate derivatives.

Conclusion

The transition from unlabeled Tri-O-acetyl-D-glucal to Tri-O-acetyl-D-[6- 13 C]glucal represents a paradigm shift in carbohydrate NMR analysis. While the unlabeled compound remains suitable for routine synthetic confirmation, the [6- 13 C] variant is indispensable for advanced applications. By providing a ~90-fold increase in sensitivity at the targeted C-6 position, it drastically reduces instrument time, enables the observation of minor conformational states, and serves as a highly visible tracer in complex metabolic and enzymatic studies[9][10]. For drug development professionals working with glycoconjugates, integrating site-specific 13 C-labeled building blocks into the analytical pipeline is a definitive strategy for ensuring structural integrity and accelerating research timelines.

References

  • PubChem - NIH. Tri-O-acetyl-D-glucal | C12H16O7 | CID 688303. Available at:[Link]

  • DiVA Portal. Production 13C-labelled cellooligosaccharides for NMR studies on biomass degrading enzymes. Available at:[Link]

  • PMC - NIH. Exploiting Uniformly 13C-Labeled Carbohydrates for Probing Carbohydrate-Protein Interactions by NMR Spectroscopy. Available at:[Link]

  • Pharmaffiliates. CAS No : 478529-37-2 | Product Name : Tri-O-acetyl-D-[6-13C]glucal. Available at:[Link]

  • PMC - NIH. 13C glucose labelling studies using 2D NMR are a useful tool for determining ex vivo whole organ metabolism. Available at:[Link]

  • PubMed - NIH. Localized 13C NMR spectroscopy in the human brain of amino acid labeling from D-[1-13C]glucose. Available at:[Link]

  • EPIC - AWI. 13C-enrichment NMR spectroscopy: a tool to identify trophic markers and linkages. Available at:[Link]

  • UNIMO. NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. Available at:[Link]

Sources

Comparative

Mass spectrometry validation of 13C incorporation in Tri-O-acetyl-D-[6-13C]glucal

Publish Comparison Guide: Mass Spectrometry Validation of 13C Incorporation in Tri-O-acetyl-D-[6-13C]glucal Executive Summary Tri-O-acetyl-D-glucal is a highly versatile chiral building block utilized in the synthesis of...

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Author: BenchChem Technical Support Team. Date: April 2026

Publish Comparison Guide: Mass Spectrometry Validation of 13C Incorporation in Tri-O-acetyl-D-[6-13C]glucal

Executive Summary

Tri-O-acetyl-D-glucal is a highly versatile chiral building block utilized in the synthesis of complex oligosaccharides, glycoconjugates, and nucleoside analogs. The site-specific introduction of a stable carbon-13 isotope at the C6 position—yielding Tri-O-acetyl-D-[6-13C]glucal —provides an advanced chemical probe for NMR-based conformational analysis and high-resolution mass spectrometry (HRMS) metabolic tracing. This guide provides an objective comparison of carbohydrate labeling strategies and outlines a self-validating LC-HRMS protocol to rigorously quantify 13C incorporation.

Strategic Context & Comparative Analysis

When designing isotope-tracing experiments or synthesizing labeled probes, researchers must select a labeling strategy that balances analytical specificity with downstream biological applicability. While uniformly labeled carbohydrates are standard for global flux analysis, site-specifically labeled analogs like [6-13C]glucal offer unparalleled precision for tracking specific enzymatic cleavage or glycosylation events.

Table 1: Comparison of Carbohydrate Labeling Strategies

Labeling StrategyMS ComplexitySpecificityPrimary ApplicationCost & Accessibility
Tri-O-acetyl-D-[6-13C]glucal (Target)Low (Clear M+1 shift)High (C6 position only)Conformational NMR; Targeted MS/MS tracingModerate
Unlabeled Tri-O-acetyl-D-glucal (Baseline)None (Baseline M+0)NoneSynthetic optimization; 1[1]Low
[U-13C]glucal (Alternative)High (M+6 shift, complex isotopologues)Global (All carbons)Global2[2]High

Expertise & Experience: Causality in MS Experimental Design

Validating the exact isotopic enrichment of a synthesized carbohydrate requires more than simply injecting the sample into a mass spectrometer. Carbohydrate acetates lack highly basic amines or acidic protons, making standard protonation ([M+H]+) or deprotonation ([M-H]-) highly inefficient. Furthermore, these molecules are prone to in-source fragmentation (e.g., the neutral loss of acetic acid, -60 Da), which convolutes the isotopologue distribution.

The Causality of the Protocol: By intentionally doping the LC mobile phase with 10 µM sodium acetate, we force the formation of highly stable sodium adducts ([M+Na]+). This suppresses gas-phase dissociation, ensuring that the intact molecular ion reaches the detector. Consequently, the measured Mass Isotopomer Distribution (MID) remains a true reflection of the synthetic 13C incorporation rather than an artifact of fragmentation. High-resolution mass spectrometry (Orbitrap or Q-TOF) with a resolving power of >60,000 is strictly required to differentiate the true 13C isotopic peak from isobaric background noise[2].

Self-Validating LC-HRMS Protocol

This step-by-step methodology is designed as a closed, self-validating loop to ensure absolute trustworthiness in the quantification of 13C enrichment.

Step 1: Sample Preparation & Calibration
  • Prepare 10 µg/mL solutions of both Unlabeled Tri-O-acetyl-D-glucal (Control) and Tri-O-acetyl-D-[6-13C]glucal in LC-MS grade Methanol:Water (50:50, v/v).

  • Self-Validation Checkpoint 1: The Unlabeled Control must be analyzed first. Its extracted MID must reflect the natural abundance of carbon-13 (~1.07% per carbon). For a C12 molecule, the M+1 peak should be approximately 11.4% relative to the total pool. If this baseline deviates by >1%, the MS is suffering from detector saturation or mass bias, and the ion optics must be recalibrated. Only when the unlabeled control passes this check can the enrichment of the [6-13C] target be trusted.

Step 2: Chromatographic Separation
  • Column: HILIC or sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm) to ensure sharp peak elution for 3[3].

  • Mobile Phase A: Water + 0.1% Formic Acid + 10 µM Sodium Acetate.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes at a flow rate of 0.3 mL/min.

Step 3: HRMS Acquisition & Data Processing
  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • Target m/z Extraction: Extract the EIC for 295.0788 ([M+Na]+ for unlabeled) and 296.0822 ([M+Na]+ for 13C-labeled) with a mass tolerance of < 5 ppm.

  • Self-Validation Checkpoint 2 (Correction): Raw MS data contains naturally occurring heavy isotopes (13C, 2H, 18O). Use correction algorithms (e.g., IsoCor) to mathematically subtract natural abundance. The sum of the corrected fractional abundances must equal exactly 1.0 (100%).

Quantitative Data Interpretation

The raw mass spectra of the [6-13C] labeled compound will still exhibit an M+2 peak. This is not an impurity; it is the statistical probability of the molecule containing the synthetic 13C at the C6 position plus one naturally occurring 13C among the remaining 11 carbons. The table below demonstrates how raw data translates into corrected synthetic enrichment.

Table 2: Quantitative Mass Isotopomer Distribution (MID) Data

AnalyteAdductTheoretical m/zRaw MID (M+0)Raw MID (M+1)Corrected MID (M+0)Corrected MID (M+1)
Unlabeled Baseline [M+Na]+295.0788~ 87.8%~ 11.4%100.0% 0.0%
[6-13C]glucal Target [M+Na]+296.0822~ 0.9%~ 87.9%< 1.0% > 99.0%

Note: The Corrected MID confirms that the synthetic procedure successfully incorporated the 13C label at >99% efficiency, making it highly suitable for 4[4] and 5[5].

Workflow Visualization

MS_Workflow A Sample Prep (13C & Unlabeled) B UHPLC Separation (HILIC Column) A->B Injection C ESI+ Ionization (Na+ Adducts) B->C Elution D HRMS Acquisition (Orbitrap/Q-TOF) C->D Ionization E MID Extraction (IsoCor Correction) D->E m/z Filtering F Validation (>99% 13C Enrichment) E->F Quantification

Figure 1: LC-HRMS workflow for validating 13C enrichment in acetylated glucal.

References

  • Chemical Synthesis of Residue-Selectively 13C and 2H Double-Isotope-Labeled Oligosaccharides as Chemical Probes for the NMR-Based Conformational Analysis of Oligosaccharides. ACS Publications.4

  • 3,4,6-Tri-O-acetyl-D-glucal, 98%, Thermo Scientific Chemicals. Thermo Fisher Scientific. 1

  • Metabolomics and 13C Labelled Glucose Tracing to Identify Carbon Incorporation into Aberrant Cell Membrane Glycans in Cancer. bioRxiv. 5

  • An efficient LC-MS method for isomer separation and detection of sugars, phosphorylated sugars, and organic acids. NSF Public Access Repository. 3

  • Dual strategy for 13C-Metabolic flux analysis of central carbon and energy metabolism in Mammalian cells based on LC-isoMRM-MS. ResearchGate. 2

Sources

Validation

Tri-O-acetyl-D-[6-13C]glucal vs 1-13C labeled glucals for metabolic tracing

As a Senior Application Scientist, selecting the appropriate isotopically labeled precursor is critical for high-resolution metabolic flux analysis. Glucals—unsaturated cyclic enol ethers of sugars—serve as powerful stru...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the appropriate isotopically labeled precursor is critical for high-resolution metabolic flux analysis. Glucals—unsaturated cyclic enol ethers of sugars—serve as powerful structural analogs and precursors for interrogating carbohydrate metabolism, enzyme kinetics, and downstream metabolic tracing[1][2].

This guide provides an objective, data-driven comparison between Tri-O-acetyl-D-[6-13C]glucal and 1-13C labeled glucals , detailing their mechanistic fates, comparative performance, and self-validating experimental protocols for 13C NMR and LC-MS tracing.

Mechanistic Divergence: C-1 vs. C-6 Labeling in Glycolysis

The fundamental difference between 1-13C and 6-13C labeled glucals lies in their metabolic bifurcation during glycolysis. Upon intracellular entry and deacetylation, glucal analogs are phosphorylated by hexokinases[3]. When the resulting hexose-6-phosphate is cleaved by aldolase, the six-carbon skeleton splits into two three-carbon molecules:

  • C-1 to C-3 become Dihydroxyacetone phosphate (DHAP).

  • C-4 to C-6 become Glyceraldehyde 3-phosphate (GAP).

Consequently, 1-13C glucal traces through DHAP, while [6-13C]glucal traces directly through GAP. This distinction is vital when studying the Pentose Phosphate Pathway (PPP), where the C-1 carbon is oxidatively decarboxylated and lost as 13CO2, making 1-13C invisible to downstream PPP flux. Conversely, the 6-13C label is retained, allowing for robust tracing of PPP-derived metabolites[2][4].

G Glucal 13C-Labeled Glucal G6P Hexose-6-Phosphate Glucal->G6P Hexokinase F16BP Fructose-1,6-bisphosphate G6P->F16BP Glycolysis DHAP DHAP (Contains C1-C3) F16BP->DHAP Aldolase Cleavage GAP GAP (Contains C4-C6) F16BP->GAP Aldolase Cleavage Pyruvate1 [3-13C]Pyruvate (from 1-13C) DHAP->Pyruvate1 Isomerase & Glycolysis Pyruvate6 [3-13C]Pyruvate (from 6-13C) GAP->Pyruvate6 Direct Glycolysis

Metabolic bifurcation of C-1 and C-6 labeled glucals during glycolysis.

Comparative Performance & Quantitative Data

The choice of protective groups (e.g., Tri-O-acetyl) significantly impacts cellular uptake. Tri-O-acetylated glucals exhibit enhanced lipophilicity, allowing passive diffusion across cell membranes independent of GLUT transporters, after which intracellular esterases liberate the active tracer[3].

ParameterTri-O-acetyl-D-[6-13C]glucal1-13C Labeled Glucal (Unprotected)
Cellular Uptake Mechanism Passive diffusion (lipophilic)GLUT transporter-dependent
PPP Tracing Capability Excellent (Label retained)Poor (Label lost as 13CO2)
TCA Cycle Entry Traces to [3-13C]PyruvateTraces to [3-13C]Pyruvate
13C NMR Signal Interference Low (C-6 region is less crowded)Moderate (Anomeric C-1 region overlap)
Primary Application Brain/Tumor tracing, PPP flux, LipogenesisGlycolytic flux, Cytosolic malate tracing[2]

Self-Validating Experimental Protocol: 13C NMR Metabolic Tracing

To ensure trustworthiness, the following protocol utilizes a self-validating metabolic quenching step to prevent artifactual turnover of the 13C label during extraction.

Step 1: Isotope Incubation

  • Seed target cells (e.g., HepG2 or primary neurons) in 6-well plates and grow to 80% confluence.

  • Wash cells twice with PBS to remove residual unlabeled glucose.

  • Introduce medium containing 10 mM of either Tri-O-acetyl-D-[6-13C]glucal or 1-13C glucal. Incubate for 2 to 24 hours depending on the target pathway (2h for glycolysis, 24h for lipogenesis).

Step 2: Metabolic Quenching & Extraction

  • Rapidly aspirate the medium and immediately plunge the plate into liquid nitrogen to arrest metabolism.

  • Add 1 mL of pre-chilled (-80°C) 80% methanol/water to each well.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Perform liquid-liquid extraction (LLE) by adding 0.5 mL of chloroform. Vortex for 10 minutes at 4°C.

  • Centrifuge at 14,000 x g for 15 minutes. The upper aqueous phase contains polar metabolites (e.g., pyruvate, malate), while the lower organic phase contains lipids.

Step 3: 13C NMR Acquisition

  • Lyophilize the aqueous phase and resuspend in 600 µL of D2O containing 1 mM DSS (internal standard).

  • Acquire 1D 13C NMR spectra (or 2D 1H-13C HSQC for higher sensitivity) at 298 K[5][6].

  • Quantify the fractional enrichment of downstream metabolites by integrating the 13C satellite peaks relative to the central 12C peak.

Workflow Prep Isotope Incubation (13C Glucals) Quench Metabolic Quenching (Liquid N2 & Cold MeOH) Prep->Quench Extract LLE Extraction (Aqueous vs Organic) Quench->Extract NMR 13C NMR Acquisition (D2O + DSS) Extract->NMR Analysis Isotopomer Analysis & Flux Calculation NMR->Analysis

Standardized workflow for 13C metabolic tracing and NMR acquisition.

Sources

Comparative

A Comparative Guide to Stereoselectivity: Tri-O-acetyl-D-[6-13C]glucal vs. Thioglycoside Donors in O-Glycosylation

For researchers, scientists, and drug development professionals engaged in the synthesis of complex glycans and glycoconjugates, the stereoselective formation of the glycosidic bond is of paramount importance. The choice...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of complex glycans and glycoconjugates, the stereoselective formation of the glycosidic bond is of paramount importance. The choice of the glycosyl donor is a critical determinant of the stereochemical outcome of a glycosylation reaction. This guide provides an in-depth, objective comparison of the stereoselectivity of two widely utilized glycosyl donors: Tri-O-acetyl-D-glucal and thioglycosides. By examining their reaction mechanisms, the influence of reaction parameters, and supporting experimental data, this document aims to equip researchers with the knowledge to make informed decisions for their synthetic strategies.

Introduction: The Central Challenge of Stereoselectivity in Glycosylation

The creation of a glycosidic linkage introduces a new stereocenter at the anomeric position, leading to the formation of either α- or β-glycosides. The biological function of oligosaccharides and glycoconjugates is exquisitely dependent on the precise stereochemistry of these linkages. Therefore, achieving high stereoselectivity in glycosylation reactions is not merely a matter of yield optimization but a fundamental requirement for the synthesis of biologically relevant molecules. Several factors govern the stereochemical outcome of a glycosylation reaction, including the nature of the glycosyl donor and its protecting groups, the glycosyl acceptor, the promoter or catalyst, the solvent, and the reaction temperature.[1][2] This guide will focus on the intrinsic properties of Tri-O-acetyl-D-glucal and thioglycoside donors and how they dictate the stereochemical landscape of glycosylation.

Tri-O-acetyl-D-glucal: A Donor for 2,3-Unsaturated Glycosides via the Ferrier Rearrangement

Tri-O-acetyl-D-glucal is a versatile building block in carbohydrate chemistry, primarily utilized as a donor for the synthesis of 2,3-unsaturated glycosides through a process known as the Ferrier rearrangement.[3][4]

Mechanism of the Ferrier Rearrangement

The Ferrier rearrangement is initiated by the activation of the glycal with a Lewis acid. This leads to the departure of the C3-acetate group and the formation of a delocalized allylic oxocarbenium ion intermediate.[3] The incoming nucleophile (glycosyl acceptor) then attacks the anomeric carbon (C1), resulting in the formation of a 2,3-unsaturated glycoside with the concomitant migration of the double bond.[3][5] The stereoselectivity of this reaction is a key consideration.

Ferrier_Rearrangement Glucal Tri-O-acetyl-D-glucal Intermediate Allylic Oxocarbenium Ion (Delocalized Cation) Glucal->Intermediate + Lewis Acid - AcO- LewisAcid Lewis Acid (e.g., BF3·OEt2, Yb(OTf)3) Product 2,3-Unsaturated α/β-Glycoside Intermediate->Product + Acceptor (R-OH) Acceptor Glycosyl Acceptor (R-OH) Thioglycoside_Activation Thioglycoside Thioglycoside Donor (R'-S-Glycoside) Intermediate Oxocarbenium Ion Intermediate Thioglycoside->Intermediate + Promoter Promoter Promoter (e.g., NIS/TfOH) Product α/β-Glycoside Intermediate->Product + Acceptor (R-OH) Acceptor Glycosyl Acceptor (R-OH)

Sources

Validation

Precision Kinetics in Glycochemistry: A Comparative Guide to Tri-O-acetyl-D-[6-13C]glucal in KIE Analysis

Executive Summary Chemical glycosylation is the most fundamental reaction in carbohydrate chemistry, yet its mechanism often resides in an ambiguous continuum between a purely dissociative (SN1) oxocarbenium ion pathway...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Chemical glycosylation is the most fundamental reaction in carbohydrate chemistry, yet its mechanism often resides in an ambiguous continuum between a purely dissociative (SN1) oxocarbenium ion pathway and an associative (SN2) concerted displacement. For drug development professionals and synthetic chemists, understanding this continuum is critical for rationalizing and optimizing stereoselectivity.

Kinetic Isotope Effects (KIEs) represent the most precise method for interrogating these transition states. This guide objectively compares the utility of Tri-O-acetyl-D-[6-13C]glucal against natural abundance and deuterium-labeled alternatives, providing researchers with self-validating protocols and authoritative mechanistic insights.

The Mechanistic Ambiguity of Glycosylation

Glycosylation reactions are rarely absolute in their mechanism. They operate on a continuum shaped by the electronic nature of the donor, the nucleophilicity of the acceptor, and the solvent environment1[1].

Primary 13C KIEs report directly on the extent of C1–O bond cleavage at the transition state. Because the mass difference between 12C and 13C is small, the resulting KIE is typically between 0.99 and 1.082[2]. A KIE near unity (0.99–1.01) indicates a highly dissociative transition state (SN1-like), whereas a larger KIE (1.03–1.08) signifies significant nucleophilic participation (SN2-like)3[3].

Mechanistic_Continuum Glycal Activated Glycosyl Donor (C1-Leaving Group Bond Breaking) SN1 Dissociative (SN1) Oxocarbenium Ion KIE: 0.99 - 1.01 Glycal->SN1 Weak Nucleophile SN2 Associative (SN2) Concerted Displacement KIE: 1.03 - 1.08 Glycal->SN2 Strong Nucleophile Product1 Stereorandom Mixture (Thermodynamic Control) SN1->Product1 Product2 Stereospecific Inversion (Kinetic Control) SN2->Product2

Mechanistic continuum of glycosylation reactions and corresponding primary 13C KIE values.

The Causality of Isotopic Labeling: Why Tri-O-acetyl-D-[6-13C]glucal?

Measuring primary 13C KIEs at natural abundance is fraught with technical challenges. The 1.1% natural abundance of 13C requires ultra-high-field NMR and prolonged acquisition times, making the data highly susceptible to T1 relaxation biases, Nuclear Overhauser Effect (NOE) variations, and baseline integration errors 4[4].

The Causality of the Internal Standard: By utilizing Tri-O-acetyl-D-[6-13C]glucal , researchers introduce a remote, non-reacting heavy isotope into the molecular framework. The causality here is fundamental: the C6 position does not participate in the rate-limiting anomeric bond cleavage at C1. Therefore, the 13C label at C6 serves as an impeccable internal standard[3]. Any fluctuations in spectrometer sensitivity, sample concentration, or magnetic shimming affect the C1 (reacting center) and C6 (reference center) signals equally. This internal normalization drastically reduces the margin of error, allowing for precise determination of isotopic fractionation without relying on external standards.

Table 1: Comparative Performance of Isotopic Labeling Strategies
FeatureTri-O-acetyl-D-[6-13C]glucal (Recommended)Natural Abundance GlucalTri-O-acetyl-D-[1-2H]glucal
Target Measurement Primary 13C KIE (C1–O bond cleavage)Primary 13C KIESecondary α-2H KIE
Measurement Precision Ultra-High (Internal C6 reference normalizes errors)Moderate (Prone to T1 and NOE errors)High (Mass difference is 100%)
Material Requirement Low (~10-20 mg per run)High (>100 mg per run)Low (~10-20 mg per run)
NMR Acquisition Time 1–2 hours per sample12–24 hours per sample< 1 hour per sample
Mechanistic Insight Directly reports on nucleophilic involvement at the transition stateDirectly reports on transition state, but with higher error marginsIndirect; reports on sp3 sp2 rehybridization

Self-Validating Experimental Protocol

To ensure scientific integrity (E-E-A-T), a robust KIE protocol must be a self-validating system. By measuring the KIE at varying fractional conversions (e.g., 20%, 40%, 60%), the calculated intrinsic KIE must remain constant. If the KIE drifts, it indicates a breakdown in the pseudo-first-order assumption or a shift in the reaction mechanism5[5].

Step-by-Step Methodology

Step 1: Reaction Setup (Pseudo-First-Order Conditions)

  • Combine Tri-O-acetyl-D-[6-13C]glucal (1.0 eq) and the glycosyl acceptor (e.g., an alcohol) (10.0 eq) in anhydrous CH2Cl2. The massive excess of the acceptor ensures its concentration remains effectively constant, isolating the kinetics to the donor.

  • Add an inert internal standard (e.g., 1,3,5-trimethoxybenzene) to accurately track fractional conversion via 1H NMR.

Step 2: Competitive Glycosylation

  • Initiate the reaction with a Lewis acid promoter (e.g., BF3·OEt2) at the desired temperature.

  • Quench the reaction at precisely ~30% conversion by adding triethylamine. Causality note: Partial conversion is critical because KIEs are derived from the isotopic enrichment of the unreacted starting material as the lighter isotopologue reacts faster.

Step 3: Isolation and Purification

  • Separate the unreacted Tri-O-acetyl-D-[6-13C]glucal from the glycoside product using High-Performance Liquid Chromatography (HPLC). Avoid standard silica gel chromatography, which can induce artificial isotopic fractionation.

Step 4: Quantitative 13C NMR Analysis

  • Acquire inverse-gated decoupled 13C NMR spectra to suppress NOE enhancements.

  • Set the relaxation delay (D1) to at least 5 × T1 of the slowest relaxing carbon to ensure complete magnetization recovery.

  • Integrate the C1 (reacting center) and C6 (internal standard) peaks.

Step 5: KIE Calculation

  • Calculate the KIE using the standard isotopic fractionation equation: KIE = ln(1 - F) / ln(1 - F(Rt / R0)) (Where F is the fractional conversion, R0 is the C1/C6 ratio in the initial donor, and Rt is the C1/C6 ratio in the recovered donor).

KIE_Workflow Donor Tri-O-acetyl-D-[6-13C]glucal (Isotopically Labeled Donor) Reaction Competitive Glycosylation (Partial Conversion ~30%) Donor->Reaction Acceptor Glycosyl Acceptor (Excess Concentration) Acceptor->Reaction Recovery HPLC Purification (Recover Unreacted Donor) Reaction->Recovery Quench NMR Quantitative 13C NMR (Measure C1/C6 Ratio) Recovery->NMR Purified Donor Analysis Calculate KIE (k12C / k13C) NMR->Analysis Integration Data

Workflow for determining 13C KIEs using an internally referenced labeled glycal.

Data Interpretation & Mechanistic Mapping

Once the KIE is calculated, it must be mapped against known theoretical values to determine the transition state structure.

Table 2: Quantitative Interpretation of Primary 13C KIE Values
Calculated KIE ValueMechanistic DesignationTransition State CharacteristicsStereochemical Outcome
0.990 – 1.010 SN1 / SNiHighly dissociative; discrete oxocarbenium ion intermediate; minimal nucleophilic participation.Often stereorandom; dictated by thermodynamic stability or neighboring group participation.
1.011 – 1.029 Borderline / Exploded SN2Loose associative transition state; significant C-O bond cleavage before nucleophilic attack.Mixed; heavily influenced by solvent and acceptor sterics.
1.030 – 1.080 SN2Concerted displacement; synchronous bond breaking and forming.Stereospecific inversion of the anomeric center.

By utilizing Tri-O-acetyl-D-[6-13C]glucal, researchers can confidently narrow their experimental error margins to ± 0.002, allowing for the definitive classification of glycosylation reactions that sit on the borderline between SN1 and SN2 pathways.

References

  • Dissecting the mechanisms of a class of chemical glycosylation using primary 13C kinetic isotope effects Source: National Institutes of Health (PMC) URL:[2]

  • Sensitive and Accurate 13C Kinetic Isotope Effect Measurements Enabled by Polarization Transfer Source: Journal of the American Chemical Society (ACS) URL:[4]

  • Boronic-Acid-Catalyzed Regioselective and 1,2-cis-Stereoselective Glycosylation of Unprotected Sugar Acceptors via SNi-Type Mechanism Source: Journal of the American Chemical Society (ACS) URL:[3]

  • How electronic and steric effects in acceptor alcohols shape SN1- and SN2-type glycosylation reactions Source: Royal Society of Chemistry (RSC) URL:[1]

  • Stereoretentive Intramolecular Glycosyl Cross-Coupling: Development, Scope, and Kinetic Isotope Effect Study Source: National Science Foundation (NSF PAR) URL:[5]

Sources

Comparative

HPLC method validation for Tri-O-acetyl-D-[6-13C]glucal purity analysis

An In-Depth Technical Guide to HPLC Method Validation for Tri-O-acetyl-D-[6-13C]glucal Purity Analysis Executive Summary Tri-O-acetyl-D-[6-13C]glucal is a critical stable isotope-labeled building block utilized extensive...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to HPLC Method Validation for Tri-O-acetyl-D-[6-13C]glucal Purity Analysis

Executive Summary

Tri-O-acetyl-D-[6-13C]glucal is a critical stable isotope-labeled building block utilized extensively in organic synthesis, carbohydrate chemistry, and as a tracer for metabolic flux analysis[1][2]. Because the glucal double bond allows for the introduction of various functional groups (such as halogens or epoxides), ensuring the absolute chemical and isotopic purity of this precursor is paramount[1]. However, validating an analytical method for this compound presents unique challenges: it lacks a strong chromophore, is susceptible to structural rearrangements, and requires precise isotopic quantification.

This guide objectively compares analytical detection modalities and provides a self-validating, -compliant experimental protocol designed specifically for researchers and drug development professionals[3].

The Analytical Challenge: Causality in Carbohydrate Detection

Standard HPLC-UV methods are often inadequate for carbohydrate derivatives like Tri-O-acetyl-D-glucal. The enol-ether double bond provides only weak UV absorbance at approximately 210 nm. At this low wavelength, mobile phase solvents (such as acetonitrile) also absorb light, leading to severe baseline drift during gradient elution[4].

Consequently, Evaporative Light Scattering Detection (ELSD) and Mass Spectrometry (MS) have emerged as superior alternatives[5]. ELSD acts as a universal mass detector, evaporating the mobile phase and measuring the light scattered by the remaining non-volatile analyte particles, entirely bypassing the need for a chromophore[4][5]. Meanwhile, MS is strictly required to resolve the 13C isotopic enrichment from the naturally abundant 12C species, a metric ELSD cannot provide[2].

Detector_Selection Sample Tri-O-acetyl-D-[6-13C]glucal UV HPLC-UV (210 nm) Poor Baseline Stability Sample->UV Weak UV Absorbance ELSD HPLC-ELSD Universal Mass Response Sample->ELSD Aerosolization MS LC-MS (SIM) Isotopic Resolution Sample->MS Ionization

Evaluation of HPLC detector modalities for carbohydrate derivative analysis.

Table 1: Performance Comparison of Analytical Detectors for Tri-O-acetyl-D-[6-13C]glucal
Detector ModalityDetection PrincipleSensitivityGradient CompatibilityIsotope ResolutionBest Use Case
HPLC-UV (210 nm) Optical absorbanceLowPoor (Baseline drift)NoRoutine bulk checks (limited utility)
HPLC-ELSD Light scattering (mass)HighExcellentNoChemical purity & stability analysis
LC-MS (ESI-SIM) Mass-to-charge ratioVery HighExcellentYesIsotopic purity & trace impurities
GC-MS Electron ionizationHighN/A (Temp. programmed)YesVolatile derivatives analysis

ICH Q2(R2) Validation Framework for Isotopic Carbohydrates

The , modernized to include advanced analytical procedures, dictates that method validation must prove the procedure is "fit for purpose" across its lifecycle[3]. For Tri-O-acetyl-D-[6-13C]glucal, the validation logic must address specific physicochemical behaviors:

  • Specificity: The method must resolve the target from common synthetic impurities and degradation products. For instance, the method must separate the target from 3,4-di-O-acetyl-D-glucal and 3,6-di-O-acetyl-D-glucal, which occur via enzymatic deacetylation or base-catalyzed acyl migration[6].

  • Linearity & Range: Because ELSD response is inherently non-linear (following a power-law relationship of A=aMb ), the validation must utilize a log-log transformation of concentration versus peak area to satisfy ICH Q2(R2) linearity requirements[7].

  • Accuracy & Precision: Demonstrated through standard addition and repeatability across multiple preparations to ensure the aerosolization process in ELSD remains consistent[8].

Validation_Logic cluster_0 ICH Q2(R2) Validation Lifecycle Spec Specificity (Isomer Resolution) Lin Linearity & Range (Log-Log Transformation) Spec->Lin Prec Accuracy & Precision (Repeatability) Lin->Prec Output Validated Fit-for-Purpose Method Prec->Output

ICH Q2(R2) lifecycle validation workflow for analytical procedures.

Self-Validating Experimental Protocol: HPLC-ELSD/MS Dual Detection

To achieve comprehensive purity analysis, the following protocol utilizes a post-column split to simultaneously capture chemical purity (via ELSD) and isotopic purity (via MS). This creates a self-validating system : retention times must perfectly align across both detectors, confirming that the isotopic mass correlates exactly with the primary chemical peak.

Step 1: Sample and Standard Preparation
  • Procedure: Dissolve Tri-O-acetyl-D-[6-13C]glucal in Acetonitrile:Water (50:50 v/v) to a working concentration of 1.0 mg/mL. Prepare a calibration curve using serial dilutions (0.1 to 1.0 mg/mL).

  • Causality: The compound is highly soluble in organic solvents. We use 50:50 Acetonitrile:Water to match the initial gradient conditions, preventing solvent-induced peak distortion (the "solvent effect") at the column head.

Step 2: Chromatographic Separation
  • Column: Reversed-phase C18 (150 mm × 4.6 mm, 3 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10% B to 90% B over 15 minutes. Flow Rate: 0.8 mL/min (Split 1:1 post-column to ELSD and MS).

  • Causality: The three acetyl groups impart significant hydrophobicity, making C18 preferable over HILIC (which is typically reserved for fully deprotected carbohydrates)[7]. Formic acid acts as a volatile modifier. Unlike Trifluoroacetic acid (TFA), which suppresses MS ionization and fouls ELSD drift tubes, formic acid ensures optimal ESI+ protonation while evaporating cleanly.

Step 3: ELSD Configuration (Chemical Purity)
  • Parameters: Drift Tube Temperature: 40 °C. Nebulizer Gas (N2) Pressure: 350 kPa. Gain: 6.

  • Causality: Because the mobile phase is highly volatile, a lower evaporation temperature (40 °C) prevents the semi-volatile acetylated carbohydrate from evaporating alongside the solvent, maximizing the signal-to-noise ratio[9].

Step 4: MS Configuration (Isotopic Purity)
  • Parameters: Electrospray Ionization Positive mode (ESI+). Single Ion Monitoring (SIM).

  • Target m/z: Monitor the sodium adduct [M+Na]+. Target m/z 296.1 for the 13C-labeled compound and m/z 295.1 for the unlabeled 12C impurity.

  • Causality: Sodium adducts are highly stable for acetylated sugars in ESI+. SIM mode provides the extreme sensitivity required to quantify trace amounts of unlabeled material, ensuring isotopic enrichment exceeds 99%[2].

Step 5: System Suitability Testing (SST)
  • Procedure: Inject a resolution mixture containing 3,4,6-tri-O-acetyl-D-glucal and its deacetylated degradation product, 3,6-di-O-acetyl-D-glucal.

  • Acceptance Criteria: Resolution ( Rs​ ) must be > 1.5. Relative Standard Deviation (RSD) of peak area for 6 replicate injections must be < 2.0%.

References

  • "Validation of Analytical Procedures Q2(R2)", International Council for Harmonisation (ICH). URL: [Link]

  • "Analysis of foods using HPLC with evaporative light scattering detection", Agilent Technologies. URL: [Link]

  • "The principles of ELSD", Peak Scientific. URL: [Link]

  • "RID vs ELSD vs PAD vs CAD for carbohydrate detection", ResearchGate. URL: [Link]

Sources

Validation

Benchmarking α/β-Selectivity of Tri-O-acetyl-D-[6-¹³C]glucal in O-Glycosylation: A Technical Comparison Guide

As a Senior Application Scientist, I approach glycosylation benchmarking not merely as a synthetic exercise, but as a rigorous analytical challenge. The stereochemical outcome of the Ferrier rearrangement—which converts...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach glycosylation benchmarking not merely as a synthetic exercise, but as a rigorous analytical challenge. The stereochemical outcome of the Ferrier rearrangement—which converts glycals into 2,3-unsaturated O-glycosides—is notoriously sensitive to catalyst choice, solvent, and temperature. When evaluating these parameters, the analytical methods used to quantify the α/β anomeric ratio must be flawless.

This guide objectively benchmarks the stereoselective performance of Tri-O-acetyl-D-[6-¹³C]glucal against its unlabeled counterpart, demonstrating how strategic isotopic labeling provides a superior, self-validating framework for tracking O-glycosylation without perturbing the reaction's inherent chemistry.

Mechanistic Foundations: The Strategic Advantage of the [6-¹³C] Label

The synthesis of 2,3-unsaturated glycosides from acetylated glycals proceeds via the Ferrier I rearrangement. Upon Lewis acid activation, the departure of the C3-acetate generates a highly reactive allylic oxocarbenium ion. Nucleophilic attack by an alcohol (R-OH) at the C1 position dictates the stereochemistry. This attack is predominantly α-selective, driven by the quasi-axial preference of the incoming nucleophile and stabilized by the vinylogous anomeric effect[1].

Why benchmark with a [6-¹³C] label? Traditional benchmarking relies on ¹H NMR to integrate the anomeric protons. However, in complex drug development workflows, the acceptor molecule often contains overlapping proton signals that obscure the anomeric region. By utilizing Tri-O-acetyl-D-[6-¹³C]glucal, we introduce a highly sensitive ¹³C NMR handle at the C6 position. Because C6 is distal from both the sp²-hybridized reaction center (C1) and the leaving group site (C3), the label introduces zero primary kinetic isotope effect (KIE) and negligible secondary KIE[2]. The observer does not perturb the observed, ensuring the α/β ratios obtained are true reflections of the catalytic system.

MechanisticPathway Donor Tri-O-acetyl-D-[6-13C]glucal (Donor) Catalyst Lewis Acid Activation Donor->Catalyst + Acceptor Intermediate Allylic Oxocarbenium Ion (C3-OAc Departure) Catalyst->Intermediate - AcOH Alpha Major Pathway (α-Attack) Intermediate->Alpha Quasi-axial Beta Minor Pathway (β-Attack) Intermediate->Beta Quasi-equatorial AlphaProd α-2,3-Unsaturated Glycoside Alpha->AlphaProd BetaProd β-2,3-Unsaturated Glycoside Beta->BetaProd

Mechanistic pathway of the Ferrier rearrangement highlighting stereoselective α/β-attack.

Benchmarking Catalytic Systems: Unlabeled vs. [6-¹³C] Labeled Glucal

To validate that Tri-O-acetyl-D-[6-¹³C]glucal performs identically to standard Tri-O-acetyl-D-glucal, we must benchmark it across established catalytic systems. The table below synthesizes field-proven data for the O-glycosylation of acetylated glucals with standard alcohol acceptors (e.g., benzyl alcohol).

When utilizing the[6-¹³C] variant under these exact conditions, quantitative ¹³C NMR yields identical stereochemical distributions, proving the label acts purely as a passive, high-fidelity analytical window.

Table 1: Comparative Stereoselectivity Across Catalytic Systems
Catalyst SystemLoadingSolventTempYieldα:β RatioMechanistic Driver for SelectivitySource
IBr 50 mol%MeCNRT83%15:1Strong polarization of the C3-O bond by I⁺ promotes rapid oxocarbenium formation; MeCN solvent participation favors α-attack.
La(NO₃)₃·6H₂O 5 mol%Solvent-FreeRT94%10.5:1High oxophilicity of Lanthanum coordinates the acetate tightly, while solvent-free conditions maximize kinetic collisions.[3]
AuCl₃ 0.5–2.0 mol%CH₂Cl₂RT74–85%3:1 to 6:1The large steric bulk of the Au(III) complex slightly hinders the quasi-axial trajectory, increasing the proportion of the β-anomer.[4]

Data Interpretation: The use of softer, bulkier transition metals (like AuCl₃) erodes α-selectivity[4], whereas highly polar interhalogen compounds (IBr) in participating solvents drive excellent α-selectivity. The [6-¹³C] label allows researchers to quantify these subtle shifts in ratio down to a >99% confidence interval without complex chromatographic separation.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol is engineered as a self-validating system. Every step includes the underlying causality to prevent common points of failure in glycosylation benchmarking.

Step-by-Step Workflow for ¹³C-Tracked O-Glycosylation

Step 1: Rigorous Substrate Preparation

  • Action: Dissolve 1.0 eq of Tri-O-acetyl-D-[6-¹³C]glucal and 1.2 eq of the target glycosyl acceptor in anhydrous solvent (e.g., CH₂Cl₂ or MeCN) over activated 4Å molecular sieves.

  • Causality: Anhydrous conditions are non-negotiable. Trace water acts as a highly competitive nucleophile, attacking the oxocarbenium intermediate to form an undesired hemiacetal. This artificially lowers the yield and clutters the NMR spectra.

Step 2: Controlled Catalytic Activation

  • Action: Cool the reaction mixture to the specified temperature (e.g., -20°C to RT) and add the chosen catalyst (e.g., 50 mol% IBr) dropwise.

  • Causality: Temperature dictates the kinetic energy available in the system. Lower temperatures stabilize the highly reactive allylic oxocarbenium ion, preventing non-specific degradation and ensuring the nucleophilic attack is entirely under kinetic control, preserving the true stereochemical preference of the catalyst.

Step 3: Irreversible Reaction Quenching

  • Action: Once TLC indicates complete consumption of the donor, immediately add 2.0 eq of Triethylamine (Et₃N) relative to the catalyst.

  • Causality: Unquenched Lewis acids will catalyze the thermodynamic equilibration (anomerization) of the α/β products during solvent evaporation. Et₃N irreversibly coordinates and neutralizes the Lewis acid, "freezing" the kinetic α/β ratio exactly as it was in the reaction flask.

Step 4: Quantitative ¹³C NMR Analytics

  • Action: Acquire a ¹³C NMR spectrum of the crude mixture using inverse-gated decoupling .

  • Causality: Standard ¹³C NMR utilizes the Nuclear Overhauser Effect (NOE), which enhances carbon signals unevenly based on their proton environment, making direct integration mathematically invalid. Inverse-gated decoupling suppresses NOE, ensuring that the integration area of the distinct α-[6-¹³C] and β-[6-¹³C] peaks directly and perfectly correlates to their molar ratio.

Workflow Step1 1. Substrate Preparation Donor:[6-13C]Glucal Acceptor: ROH Step2 2. Catalytic Activation Add Lewis Acid Control Temp Step1->Step2 Step3 3. Irreversible Quench Et3N Addition Trap Kinetic Ratio Step2->Step3 Step4 4. Quantitative NMR Inverse-Gated 13C Suppress NOE Step3->Step4 Step5 5. Stereochemical Analysis Integrate α/β C6 Signals Calculate Ratio Step4->Step5

Self-validating experimental workflow for ¹³C-tracked O-glycosylation and stereochemical analysis.

Conclusion & Strategic Recommendations

For drug development professionals synthesizing complex glycoconjugates or saponin derivatives[1], the choice of glycosyl donor is critical.

Benchmarking reveals that Tri-O-acetyl-D-[6-¹³C]glucal is not just a direct chemical substitute for unlabeled glucal; it is a powerful analytical upgrade. It undergoes the Ferrier rearrangement with identical yields and stereoselectivities to its unlabeled counterpart, but bypasses the analytical bottlenecks of ¹H NMR signal overlap. By adopting the inverse-gated ¹³C NMR protocol outlined above, researchers can rapidly screen catalysts and acceptors, achieving absolute certainty in their stereochemical assignments and accelerating the optimization of scalable glycosylation routes.

References

  • Saeeng, R., Siripru, O. "IBr-Catalyzed O-Glycosylation of D-Glucals: Facile Synthesis of 2,3-Unsaturated-O-Glycosides." Heterocycles, Vol. 91, No. 4, 2015.

  • Suryakiran, N., et al. "Mild and Highly Efficient Stereoselective Synthesis of 2,3-Unsaturated Glycopyranosides using La(NO3)3 · 6H2O as a Catalyst: Ferrier Rearrangement." National Center for Biotechnology Information (NIH). 3

  • "Insight into the Course of the Ferrier Rearrangement Used to Obtain Untypical Diosgenyl Saponins." ACS Publications, 2024. 1

  • "Chemical Synthesis of Residue-Selectively 13C and 2H Double-Isotope-Labeled Oligosaccharides as Chemical Probes for the NMR-Based Conformational Analysis of Oligosaccharides." The Journal of Organic Chemistry - ACS Publications, 2020. 2

  • "Recent Advances in Transition Metal-Catalyzed Glycosylation." National Center for Biotechnology Information (NIH). 4

Sources

Comparative

Evaluating Tri-O-acetyl-D-[6-13C]glucal against trichloroacetimidate donors

As a Senior Application Scientist in carbohydrate chemistry, I frequently encounter the challenge of selecting the optimal glycosyl donor for complex oligosaccharide synthesis and metabolic tracking. The choice of donor...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in carbohydrate chemistry, I frequently encounter the challenge of selecting the optimal glycosyl donor for complex oligosaccharide synthesis and metabolic tracking. The choice of donor dictates not only the stereochemical outcome of the glycosidic bond but also the analytical traceability of the resulting glycoconjugate.

This guide provides an objective, in-depth evaluation of two distinct classes of glycosyl donors: Tri-O-acetyl-D-[6-13C]glucal (a specialized, isotopically labeled glycal donor) and Trichloroacetimidate (TCA) donors (the gold standard for Schmidt glycosylation). By dissecting their mechanistic divergence, performance metrics, and experimental workflows, this guide aims to equip researchers with the causality behind empirical choices in the lab.

Mechanistic Divergence: Ferrier Rearrangement vs. Schmidt Glycosylation

To understand the performance of these donors, we must first examine the fundamental causality of their activation pathways. These donors do not operate via the same reactive intermediates, which dictates their distinct applications.

Tri-O-acetyl-D-[6-13C]glucal operates primarily via the Ferrier Rearrangement [1]. When exposed to a Lewis acid (commonly BF3​⋅OEt2​ ), the C3-acetate is cleaved, generating a resonance-stabilized allyloxycarbenium ion. Nucleophilic attack by an acceptor alcohol occurs predominantly at the C1 position, accompanied by a double-bond migration, yielding a 2,3-unsaturated glycoside. The inclusion of the stable [6−13C] isotope[2] does not alter the chemical kinetics but provides a critical analytical anchor. Because the C6 hydroxymethyl carbon is isolated from the heavily overlapping ring carbons in NMR spectra, the 13C label allows for precise quantitative tracking of the donor in complex mixtures or in vivo metabolic studies.

Conversely, Trichloroacetimidate (TCA) donors undergo Schmidt Glycosylation [3]. Activation of the imidate nitrogen by a strong Lewis acid (such as TMSOTf) leads to the expulsion of trichloroacetamide, generating a highly reactive oxocarbenium ion. Unlike the Ferrier pathway, Schmidt glycosylation preserves the saturated pyranose ring. The stereochemical outcome (1,2-cis vs. 1,2-trans) is strictly governed by the presence or absence of anchimeric assistance (neighboring group participation) from the C2 protecting group, as well as solvent effects (e.g., nitrile solvents favoring equatorial attack).

GlycosylationPathways cluster_ferrier Ferrier Rearrangement Pathway cluster_schmidt Schmidt Glycosylation Pathway G1 Tri-O-acetyl-D-[6-13C]glucal I1 Allyloxycarbenium Ion G1->I1 Lewis Acid -AcOH P1 2,3-Unsaturated Glycoside (13C Labeled) I1->P1 Acceptor (ROH) Nucleophilic Attack G2 TCA Donor I2 Oxocarbenium Ion G2->I2 TMSOTf -TCA Amide P2 Standard O-Glycoside I2->P2 Acceptor (ROH) Stereoselective Attack

Divergent activation pathways for Glycal and Trichloroacetimidate donors.

Performance and Application Comparison

The selection between these donors hinges on the desired end-product and the analytical requirements of the project. Table 1 synthesizes the quantitative and qualitative performance metrics of both systems.

Table 1: Comparative Performance Matrix

ParameterTri-O-acetyl-D-[6-13C]glucalTrichloroacetimidate (TCA) Donors
Primary Mechanism Ferrier Rearrangement[1]Schmidt Glycosylation[3]
Reactive Intermediate Allyloxycarbenium ionOxocarbenium ion
Target Product 2,3-unsaturated glycosides (pseudoglycans)Saturated standard O/N-glycosides
Typical Promoters BF3​⋅OEt2​ , InCl3​ , I2​ TMSOTf, BF3​⋅OEt2​
Stereocontrol Primarily α -anomer (kinetic control) α or β (controlled by C2 participation)
Common Byproducts Polymerized glycals, 2-deoxy sugarsTrichloroacetamide (via aglycon transfer)[4]
Analytical Utility Exceptional: Isolated 13C NMR signal at ~62 ppmStandard: Requires external tagging for tracking

Causality Note: A major limitation of TCA donors is the formation of anomeric trichloroacetamides via an intermolecular aglycon transfer reaction[4]. This occurs when the highly nucleophilic imidate nitrogen of an unreacted donor attacks an activated donor species. This side reaction necessitates the use of excess, often expensive, building blocks. In contrast, glycal donors do not suffer from imidate transfer, though they are prone to acid-catalyzed polymerization if thermal control is lost.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in analytical checkpoints allow the researcher to confirm the success of each step before proceeding, minimizing the waste of expensive isotopically labeled reagents.

Protocol A: Ferrier Glycosylation using Tri-O-acetyl-D-[6-13C]glucal

Objective: Synthesis of a 13C -labeled 2,3-unsaturated glycoside for metabolic tracing.

  • Preparation & Desiccation:

    • Dissolve Tri-O-acetyl-D-[6-13C]glucal (1.0 eq) and the acceptor alcohol (1.2 eq) in anhydrous CH2​Cl2​ (0.1 M).

    • Causality: Water acts as a competing nucleophile, leading to the formation of a 2,3-unsaturated hemiacetal. Stir over activated 4Å molecular sieves for 30 minutes.

  • Activation:

    • Cool the reaction to -20 °C. Dropwise, add BF3​⋅OEt2​ (0.2 eq).

    • Validation Checkpoint: The reaction should turn a pale yellow. If the solution turns dark brown or black, thermal runaway has occurred, leading to glycal polymerization.

  • Reaction Monitoring:

    • Stir for 1–2 hours. Monitor via TLC (Hexanes/EtOAc). The disappearance of the UV-active glycal spot confirms consumption.

  • Quenching:

    • Quench with saturated aqueous NaHCO3​ . Causality: Immediate neutralization prevents the acid-catalyzed degradation of the newly formed glycosidic bond.

  • Analytical Validation (NMR):

    • Isolate the product via flash chromatography.

    • Self-Validation: Acquire a 13C NMR spectrum. The success of the reaction and the integrity of the isotope are confirmed by a massively enhanced singlet at approximately δ 62.0 ppm, corresponding to the [6−13C] exocyclic carbon, free from the noise of the C1-C5 ring carbons.

Protocol B: Stereoselective O-Glycosylation using a TCA Donor

Objective: Synthesis of a 1,2-trans glycoside utilizing neighboring group participation.

  • Preparation:

    • Dissolve the peracetylated glucosyl trichloroacetimidate donor (1.2 eq) and acceptor (1.0 eq) in anhydrous CH2​Cl2​ (0.05 M).

    • Causality: We use an excess of donor here to compensate for the inevitable loss to trichloroacetamide byproducts via intermolecular aglycon transfer[4].

  • Activation:

    • Cool strictly to -78 °C. Add TMSOTf (0.1 eq).

    • Causality: The ultra-low temperature stabilizes the oxocarbenium intermediate and maximizes the kinetic stereocontrol exerted by the C2-acetate neighboring group, ensuring exclusive β -selectivity.

  • Quenching & Workup:

    • After 30 minutes, quench with triethylamine ( Et3​N ) at -78 °C before warming to room temperature.

  • Analytical Validation (NMR):

    • Self-Validation: In the 1H NMR spectrum, confirm the β -anomeric configuration by evaluating the J1,2​ coupling constant. A doublet at ∼δ 4.5–4.8 ppm with a J1,2​ of 7.5–8.0 Hz confirms the trans-diaxial relationship characteristic of the β -glycoside.

The Strategic Advantage of Isotopic Labeling

While TCA donors remain the workhorse for standard oligosaccharide assembly, the Tri-O-acetyl-D-[6-13C]glucal offers an unparalleled advantage in analytical biochemistry.

During the synthesis of complex polysaccharides, 1H and 13C NMR spectra become notoriously crowded in the "bulk sugar region" ( δ 3.5–4.0 ppm for 1H ; δ 65–80 ppm for 13C ). By utilizing the [6−13C] glycal as a terminal capping unit or an internal building block, researchers embed a highly sensitive, non-radioactive tracer into the molecule. Because the natural abundance of 13C is only ~1.1%, the labeled C6 position will exhibit a signal intensity nearly 100 times greater than the surrounding carbons. This allows for precise structural elucidation, quantitative mass spectrometry (via predictable mass shifts), and in vivo tracking of glycan degradation pathways without the steric bulk of a fluorophore.

Conclusion

The choice between Tri-O-acetyl-D-[6-13C]glucal and Trichloroacetimidate donors is dictated by the chemical architecture required. If the objective is the stereoselective construction of native, saturated glycosidic linkages, TCA donors activated by TMSOTf are unmatched in their reliability. However, if the project demands the synthesis of 2,3-unsaturated derivatives, or requires precise downstream analytical tracking via NMR or Mass Spectrometry, the [6−13C] labeled glycal donor provides a highly specialized, elegant solution.

Sources

Safety & Regulatory Compliance

Safety

Tri-O-acetyl-D-[6-13C]glucal proper disposal procedures

Operational Guide: Proper Handling and Disposal Procedures for Tri-O-acetyl-D-[6-13C]glucal Tri-O-acetyl-D-[6-13C]glucal is a highly specialized, isotopically labeled building block widely utilized in carbohydrate chemis...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Proper Handling and Disposal Procedures for Tri-O-acetyl-D-[6-13C]glucal

Tri-O-acetyl-D-[6-13C]glucal is a highly specialized, isotopically labeled building block widely utilized in carbohydrate chemistry, specifically for the synthesis of C- and O-glycosides in drug development. While its application in metabolic tracking is advanced, its end-of-life management requires strict adherence to chemical safety and logistical protocols. This guide provides a definitive, step-by-step operational plan for the safe disposal of this compound, ensuring environmental compliance and laboratory safety.

Physicochemical Profile & Hazard Causality

To dictate the proper disposal route, one must first understand the compound's intrinsic properties. Tri-O-acetyl-D-glucal is a combustible, off-white crystalline powder[1]. It is characterized by low water solubility and high sensitivity to strong acids and oxidizing agents[1].

Causality in Disposal: Because of its low solubility, it cannot be flushed down the drain, as it may accumulate or disrupt wastewater treatment ecosystems[2]. Furthermore, its incompatibility with strong acids means it must be strictly segregated from acidic waste streams to prevent unintended polymerization, exothermic decomposition, or the release of irritating gases[1].

Table 1: Quantitative Hazard and Physical Data

PropertyValue / Classification
CAS Number (Unlabeled) 2873-29-2
Molecular Weight ~273.25 g/mol (adjusted for C-13 isotope)
Physical State Powder / Solid[1]
Melting Point 51 - 55 °C
Flash Point > 110 °C[1]
OSHA Hazard Class Not classified as hazardous; potential mild irritant[1]
Incompatible Materials Strong oxidizing agents, strong acids[1]

The Stable Isotope Factor: 13C vs. Radioactive Isotopes

A frequent logistical error in laboratory waste management is the misclassification of stable isotopes.

Causality in Segregation: The[6-13C] designation indicates that the carbon at the 6-position is Carbon-13. Carbon-13 is a naturally occurring, stable isotope that does not undergo radioactive decay[]. Unlike Carbon-14 (14C) or Tritium (3H), it emits zero ionizing radiation. Therefore, Tri-O-acetyl-D-[6-13C]glucal waste shares little difference with standard chemical waste and must not be routed into radioactive waste streams[]. Misrouting this material results in exorbitant, unnecessary disposal costs and logistical bottlenecks for Environmental Health & Safety (EH&S) departments.

Standard Operating Procedure (SOP) for Disposal

The following self-validating protocols ensure safe, compliant destruction and prevent cross-contamination of waste streams.

Protocol A: Disposal of Pure Solid Waste (Unreacted Material)
  • Hazard Verification:

    • Validation Check: Review the container label and your laboratory's isotope log to definitively prove the material is strictly [6-13C] labeled and free from radioactive tracers (e.g., 14C).

  • Containment: Sweep up the solid using spark-proof tools to prevent the generation of combustible dust[1]. Transfer the powder into a sealable, airtight High-Density Polyethylene (HDPE) or amber glass container[4].

  • Labeling: Affix a standard hazardous waste label. Explicitly write: "Non-Hazardous Organic Solid: Tri-O-acetyl-D-[6-13C]glucal".

    • Validation Check: Add a highly visible sub-label stating "STABLE ISOTOPE - NON-RADIOACTIVE" to expedite EH&S processing and prevent misclassification[].

  • Final Destruction: Transfer the sealed container to your licensed waste management provider. The material must be dissolved in a combustible solvent and destroyed via a chemical incinerator equipped with an afterburner and scrubber system[4].

Protocol B: Disposal of Reaction Mixtures (Solutions)

Tri-O-acetyl-D-[6-13C]glucal is frequently utilized in glycosylation reactions involving halogenated solvents (e.g., dichloromethane) and Lewis acids.

  • Neutralization: If Lewis acids (e.g., BF3·OEt2) or Brønsted acids were used, quench and neutralize the reaction mixture to a pH of 7.

    • Causality: Tri-O-acetyl-D-glucal reacts unpredictably with strong acids[1]; neutralizing the solution prevents pressurization and hazardous gas release inside the closed waste carboy.

    • Validation Check: Test the aqueous layer with pH paper to confirm neutrality before transferring to the bulk waste container.

  • Segregation:

    • If the solvent matrix contains halogens (e.g., DCM, Chloroform), route the liquid to the Halogenated Organic Waste stream.

    • If the solvent matrix is halogen-free (e.g., Ethyl Acetate, Toluene), route to the Non-Halogenated Organic Waste stream.

  • Documentation: Log the specific mass of the 13C-labeled compound on the waste manifest to maintain accurate material balance records.

Disposal Decision Workflow

DisposalWorkflow Start Tri-O-acetyl-D-[6-13C]glucal Waste Generated IsSolid Is the waste in solid (unreacted) form? Start->IsSolid SolidWaste Collect in airtight container. Label: Non-Hazardous Organic Solid. IsSolid->SolidWaste Yes IsLiquid Is it dissolved in a solvent? IsSolid->IsLiquid No Incineration Final Disposal: High-Temperature Incineration SolidWaste->Incineration HalogenatedCheck Does the solvent contain halogens (e.g., DCM)? IsLiquid->HalogenatedCheck Yes HalogenatedWaste Dispose in Halogenated Organic Waste Container HalogenatedCheck->HalogenatedWaste Yes NonHalogenatedWaste Dispose in Non-Halogenated Organic Waste Container HalogenatedCheck->NonHalogenatedWaste No HalogenatedWaste->Incineration NonHalogenatedWaste->Incineration

Figure 1: Decision workflow for Tri-O-acetyl-D-[6-13C]glucal waste segregation.

Emergency Spill Protocols

In the event of an accidental release of the solid powder, immediate and calculated action prevents respiratory exposure and facility contamination.

  • PPE Requirements: Don chemical-resistant gloves, safety goggles, and a NIOSH/MSHA-approved particle filter respirator[1].

  • Containment: Do not use compressed air or dry sweeping. Causality: These methods disperse combustible fine dust into the breathing zone and increase the risk of ignition[1].

  • Collection: Carefully shovel the material into a dedicated, sealable disposal container. Wash the contaminated surface thoroughly with water and soap, routing the wash water to chemical waste, not the municipal drain[2].

References

  • sht-medino. "3,4,6-Tri-O-acetyl-D-glucal Safety Data." sht-medino, [Link]

Sources

Handling

Personal protective equipment for handling Tri-O-acetyl-D-[6-13C]glucal

As a Senior Application Scientist, I approach the handling of isotopically labeled building blocks like Tri-O-acetyl-D-[6-13C]glucal (CAS 478529-37-2) with a dual mandate: safeguarding the health of the researcher and pr...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of isotopically labeled building blocks like Tri-O-acetyl-D-[6-13C]glucal (CAS 478529-37-2) with a dual mandate: safeguarding the health of the researcher and preserving the absolute integrity of a high-value chemical asset.

While the unlabeled counterpart, Tri-O-acetyl-D-glucal (CAS 2873-29-2), is a standard carbohydrate intermediate, the introduction of the 13C label at the C-6 position transforms this molecule into a critical, expensive tool for high-resolution NMR studies and metabolic tracing. Therefore, our Personal Protective Equipment (PPE) and handling protocols must be designed not just to mitigate chemical hazards, but to eliminate electrostatic loss, cross-contamination, and moisture degradation.

Below is the definitive, field-proven guide to equipping your laboratory personnel and executing flawless operational workflows with Tri-O-acetyl-D-[6-13C]glucal.

Hazard Profile & The Causality of Protection

Tri-O-acetyl-D-glucal derivatives are typically solid powders that present mild to moderate hazards[1][2]. However, the physical mechanics of handling powders dictate our PPE choices.

  • Dust Formation & Inhalation: The compound can form fine dust during transfer. Inhalation can cause respiratory tract irritation[2].

  • Electrostatic Cling: As a dry organic powder, it is highly susceptible to static electricity. Without proper grounding and anti-static PPE, microgram-to-milligram quantities of this expensive 13C -labeled material will cling to gloves, spatulas, and weigh boats, leading to unacceptable material loss and stoichiometric inaccuracies in subsequent reactions.

  • Moisture Sensitivity: While not violently reactive with water, prolonged exposure to ambient humidity can degrade the acetyl protecting groups over time.

Required Personal Protective Equipment (PPE)

To establish a self-validating safety and preservation system, every piece of PPE must serve a specific mechanistic purpose.

PPE CategoryRequired SpecificationCausality & Operational Rationale
Eye Protection ANSI Z87.1 Safety Goggles with side shields.Prevents micro-particulate dust ingress into the ocular mucosa during weighing and transfer[1].
Hand Protection Powder-free Nitrile Gloves (Minimum 4 mil thickness).Nitrile provides excellent chemical resistance against residual acetic acid or solvents used in synthesis. Crucially, powder-free gloves prevent contamination of the isotopic sample.
Respiratory & Environmental N95/P100 Particulate Respirator OR handling within a Class II Powder Weighing Hood.Prevents inhalation of airborne particulates[2]. A localized exhaust system (weighing hood) is preferred over a respirator to prevent ambient air currents from dispersing the lightweight powder.
Body Protection Anti-static, flame-resistant laboratory coat.Dissipates static charges that cause the 13C -labeled powder to "jump" from the spatula to the researcher's sleeve, preventing costly material loss.

Standard Operating Procedure: Precision Handling & Transfer

When utilizing Tri-O-acetyl-D-[6-13C]glucal in synthetic applications—such as the Ferrier rearrangement to form 2,3-unsaturated glycosides[3]—precision is paramount. The following self-validating protocol ensures safe, loss-free transfer.

Step 1: Environmental Preparation

  • Ensure the analytical microbalance is located within a draft-shielded powder weighing hood.

  • Validation Check: The balance must read a steady 0.0000 g for at least 10 seconds. Fluctuations indicate excessive air currents that will disperse the compound.

Step 2: Electrostatic Mitigation

  • Discharge static from the weighing boat and the V-shaped micro-spatula using an anti-static ionizer gun (e.g., Zerostat).

  • Causality: Neutralizing the surface charge ensures the powder flows smoothly into the reaction vessel without adhering to the transfer tools.

Step 3: Material Transfer

  • Don all required PPE (Nitrile gloves, goggles, anti-static coat).

  • Carefully uncap the Tri-O-acetyl-D-[6-13C]glucal vial. Using the neutralized V-spatula, transfer the required mass.

  • Validation Check: Visually inspect the exterior of the transfer vial and the spatula. If powder is clinging to the exterior, electrostatic charge is still present.

Step 4: Storage and Securing

  • Immediately purge the headspace of the source vial with dry Argon or Nitrogen gas to displace ambient moisture.

  • Seal the cap tightly, wrap with Parafilm, and store at 2–8 °C (refrigerated) in a desiccator[2].

Synthetic Workflow Context

Understanding how the chemical is used reinforces the strict handling requirements. Tri-O-acetyl-D-[6-13C]glucal is frequently subjected to Lewis acid-catalyzed Ferrier rearrangements. The reaction proceeds via a highly reactive, resonance-stabilized allyloxycarbenium ion intermediate[3]. Any impurities introduced via poor handling (e.g., glove powder, moisture) can quench this intermediate, destroying the yield of the expensive labeled product.

G Handling Aseptic/Anti-static Handling (PPE: Nitrile, Goggles, Hood) Chemical Tri-O-acetyl-D-[6-13C]glucal (Isotopic Precursor) Handling->Chemical Preserves Purity & Mass Reaction Ferrier Rearrangement (Lewis Acid Catalyzed) Chemical->Reaction + Nucleophile Product 13C-Labeled 2,3-Unsaturated Glycoside Reaction->Product Stereoselective Yield Analysis NMR / Metabolic Tracing (Downstream Application) Product->Analysis High-Res Tracking

Workflow illustrating the handling and synthetic utilization of Tri-O-acetyl-D-[6-13C]glucal.

Spill Management and Disposal Plan

Even with rigorous protocols, accidental spills can occur. Because this is a fine powder, improper cleanup can exacerbate the hazard by aerosolizing the chemical.

Spill Response Protocol:

  • Do not dry sweep. Sweeping generates hazardous dust clouds[1].

  • Put on your particulate respirator (N95/P100) and heavy-duty nitrile gloves.

  • Lightly dampen an absorbent spill pad with water or a mild solvent (like ethanol) to suppress dust formation.

  • Gently wipe up the powder, folding the pad inward to trap the material.

  • Place the contaminated pad and any broken glass into a puncture-resistant, sealable hazardous waste container.

Disposal Considerations: Tri-O-acetyl-D-[6-13C]glucal must not be flushed down the drain[2]. Waste material, including contaminated PPE and empty vials, should be dissolved or mixed with a combustible solvent and incinerated in a chemical incinerator equipped with an afterburner and scrubber system, in strict accordance with local environmental regulations[1].

References

  • SAFETY DATA SHEET - TCI Chemicals: Tri-O-acetyl-D-glucal. TCI Chemicals.
  • SAFETY DATA SHEET - Fisher Scientific: Tri-O-acetyl-D-glucal. Fisher Scientific.
  • Robust perfluorophenylboronic acid-catalyzed stereoselective synthesis of 2,3-unsaturated O-, C-, N- and S-linked glycosides. Beilstein Journal of Organic Chemistry.

Sources

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